molecular formula C6H7NO B072296 1-Methylpyrrole-2-carboxaldehyde CAS No. 1192-58-1

1-Methylpyrrole-2-carboxaldehyde

Cat. No.: B072296
CAS No.: 1192-58-1
M. Wt: 109.13 g/mol
InChI Key: OUKQTRFCDKSEPL-UHFFFAOYSA-N
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Description

1-Methylpyrrole-2-carboxaldehyde is a versatile and fundamental heterocyclic building block extensively employed in advanced organic synthesis and medicinal chemistry research. This compound features a reactive aldehyde group situated on an electron-rich 1-methylpyrrole scaffold, making it an ideal precursor for the construction of complex molecular architectures. Its primary research value lies in its application as a key intermediate in the synthesis of porphyrins, corroles, and other tetrapyrrole macrocycles, which are crucial for studies in biomimetic catalysis, photodynamic therapy, and materials science. Furthermore, the aldehyde functionality readily undergoes condensation reactions to form Schiff bases and other heterocyclic systems, facilitating the development of novel ligands for coordination chemistry and potential pharmaceutical agents. Researchers utilize this compound in the exploration of new drug candidates, particularly in areas such as kinase inhibition and antimicrobial development, leveraging its unique physicochemical properties to modulate the biological activity and pharmacokinetic profiles of lead compounds. Its distinct structure provides a platform for creating diverse chemical libraries for high-throughput screening and structure-activity relationship (SAR) studies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylpyrrole-2-carbaldehyde
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InChI

InChI=1S/C6H7NO/c1-7-4-2-3-6(7)5-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUKQTRFCDKSEPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20152338
Record name 1-Methyl-1H-pyrrole-2-carboxaldehyde
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Molecular Weight

109.13 g/mol
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Physical Description

Clear orange to dark red liquid; roasted nutty aroma
Record name 1-Methyl-1H-pyrrole-2-carboxaldehyde
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

87.00 to 90.00 °C. @ 22.00 mm Hg
Record name 1-Methyl-2-pyrrolecarboxaldehyde
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Solubility

Soluble in water, Soluble (in ethanol)
Record name 1-Methyl-1H-pyrrole-2-carboxaldehyde
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.012-1.018
Record name 1-Methyl-1H-pyrrole-2-carboxaldehyde
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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CAS No.

1192-58-1
Record name 1-Methyl-1H-pyrrole-2-carboxaldehyde
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Record name 1-METHYL-1H-PYRROLE-2-CARBOXALDEHYDE
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Foundational & Exploratory

1-Methylpyrrole-2-carboxaldehyde: Structure, Synthesis, and Reactivity Profile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-Methylpyrrole-2-carboxaldehyde , a critical heterocyclic building block in medicinal chemistry and organic synthesis.

Executive Summary

This compound (CAS: 1192-58-1) is a heteroaromatic aldehyde characterized by high reactivity at the carbonyl position and the electron-rich pyrrole ring.[1] It serves as a linchpin intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) , bioactive alkaloids, and polypyrrole-based materials. Unlike its unmethylated analog, the N-methyl group prevents hydrogen bond donation, significantly altering its solubility profile and lipophilicity, making it a preferred scaffold for drug discovery campaigns targeting improved membrane permeability.

Physicochemical Characterization

The compound presents as an air-sensitive liquid that darkens upon oxidation. It requires controlled storage to maintain purity for sensitive catalytic applications.

Table 1: Core Physical Properties[1]
PropertyValueNotes
IUPAC Name 1-Methylpyrrole-2-carbaldehyde
CAS Number 1192-58-1
Molecular Formula C₆H₇NO
Molecular Weight 109.13 g/mol
Appearance Clear orange to dark red liquidDarkens on air exposure
Boiling Point 87–90 °C @ 22 mmHg192–194 °C @ 760 mmHg
Density 1.016 g/mL (25 °C)
Refractive Index n20/D 1.560
Solubility Soluble in EtOH, CHCl₃, DMSOWater solubility: ~1.77 g/L
Flash Point 72 °C (162 °F)Closed Cup

Spectroscopic Signature

Accurate identification is critical during synthesis. The lack of an N-H signal and the presence of a distinct N-methyl singlet distinguish it from pyrrole-2-carboxaldehyde.

Table 2: Diagnostic Spectral Data
TechniqueSignal / PeakAssignment
¹H NMR (CDCl₃, 300 MHz)δ 9.53 ppm (s, 1H)Aldehyde -CHO proton
δ 6.8–6.9 ppm (m, 1H)Pyrrole Ring H5
δ 6.1–6.2 ppm (m, 1H)Pyrrole Ring H3
δ 3.94 ppm (s, 3H)N-CH₃ (Diagnostic Singlet)
¹³C NMR (CDCl₃)δ 179.5 ppm Carbonyl C=O
δ 132.0, 124.5, 109.0 ppm Pyrrole Ring Carbons
δ 36.5 ppm N-CH₃
FT-IR (Neat)1660–1670 cm⁻¹ Strong C=O stretch (Conjugated)
~2800 cm⁻¹ Weak C-H aldehyde stretch
MS (EI) m/z 109 [M]⁺Base peak often m/z 108 [M-H]⁺

Synthetic Framework: The Vilsmeier-Haack Protocol

The industrial standard for synthesizing this compound is the Vilsmeier-Haack formylation . This reaction is highly regioselective for the C2 position due to the directing effect of the pyrrole nitrogen lone pair.

Mechanism & Workflow

The reaction proceeds via the formation of an electrophilic chloroiminium ion (Vilsmeier reagent) generated in situ from DMF and POCl₃. This electrophile attacks the electron-rich C2 position of N-methylpyrrole, followed by hydrolysis to release the aldehyde.

VilsmeierHaack Reagents Reagents: DMF + POCl3 Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) Reagents->Vilsmeier 0°C, formation Intermediate Iminium Salt Intermediate Vilsmeier->Intermediate + Substrate, Electrophilic Attack Substrate Substrate: N-Methylpyrrole Substrate->Intermediate Hydrolysis Hydrolysis (NaOAc / H2O) Intermediate->Hydrolysis Quench Product Product: 1-Methylpyrrole- 2-carboxaldehyde Hydrolysis->Product Elimination of amine

Figure 1: Vilsmeier-Haack synthetic pathway for C2-formylation of N-methylpyrrole.

Experimental Protocol

Note: All steps must be performed in a fume hood due to the toxicity of POCl₃.

  • Reagent Formation: In a dry round-bottom flask under N₂, cool DMF (1.2 eq) to 0 °C. Dropwise add POCl₃ (1.1 eq) over 30 minutes. A white precipitate (Vilsmeier salt) may form.

  • Addition: Dissolve 1-methylpyrrole (1.0 eq) in 1,2-dichloroethane (DCE) or perform neat if scale permits. Add this solution dropwise to the Vilsmeier reagent, maintaining temperature < 10 °C.

  • Reaction: Warm to room temperature and then reflux (approx. 80 °C) for 2–3 hours. Monitor by TLC (EtOAc/Hexane).

  • Hydrolysis: Cool the mixture to 0 °C. Slowly pour into a saturated Sodium Acetate (NaOAc) solution (buffered hydrolysis prevents polymerization). Stir for 1 hour.

  • Workup: Extract with Dichloromethane (DCM) (3x). Wash combined organics with NaHCO₃ and Brine. Dry over MgSO₄ and concentrate.

  • Purification: Distillation under reduced pressure (bp 87–90 °C @ 22 mmHg) yields the pure aldehyde.

Reactivity Profile & Transformations

This compound acts as a "chemical handle," allowing divergent synthesis into amines, alkenes, and carboxylic acids.

Key Transformations
  • Schiff Base Formation: Condensation with primary amines (e.g., anilines) yields imines, used as ligands in coordination chemistry.[2]

  • Reductive Amination: Reaction with amines followed by NaBH₄ reduction yields secondary/tertiary amines (common in CNS drug synthesis).

  • Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile) to extend the carbon chain.

Reactivity Center 1-Methylpyrrole- 2-carboxaldehyde Imine Schiff Base (Imine) (Ligand Scaffolds) Center->Imine R-NH2, -H2O Amine Pyrrolyl-methylamine (Bioactive Core) Center->Amine 1. R-NH2 2. NaBH4 Acid 1-Methylpyrrole- 2-carboxylic acid Center->Acid KMnO4 or Ag2O Oxidation Vinyl Vinyl Pyrrole (Conjugated Systems) Center->Vinyl Wittig Reagent (Ph3P=CH-R)

Figure 2: Divergent reactivity map of this compound.

Medicinal & Industrial Applications[7]

Medicinal Chemistry
  • NSAID Precursors: The 1-methylpyrrole moiety is structurally homologous to the core of Tolmetin (a non-steroidal anti-inflammatory drug). This aldehyde is often oxidized to the acid or homologated to acetic acid derivatives to create Tolmetin analogs.

  • Bioactive Heterocycles: Used to synthesize bis-pyrrole and pyrrole-imidazole polyamides which bind to DNA minor grooves, acting as gene regulation agents.

Flavor & Fragrance
  • FEMA 4332: The compound is approved as a flavoring agent, providing a "roasted nutty" or "meaty" profile, utilized in savory food formulations.

Safety & Handling (SDS Summary)

  • Hazards:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). The compound is air-sensitive and will degrade (darken) if left in headspace vials.

  • Handling: Use only in a chemical fume hood. Wear nitrile gloves and chemical safety goggles.

References

  • ChemicalBook. (2024).[3] N-Methylpyrrole-2-carboxaldehyde Properties and Spectral Data. Retrieved from

  • National Institute of Standards and Technology (NIST). (2023). 1H-Pyrrole-2-carboxaldehyde, 1-methyl- Mass Spectrum.[1] NIST Chemistry WebBook, SRD 69. Retrieved from

  • BenchChem. (2025). Synthesis of (1-Methyl-1H-pyrrol-2-yl)methanamine from N-methylpyrrole. Retrieved from

  • PubChem. (2025).[1] 1-Methyl-1H-pyrrole-2-carbaldehyde Compound Summary. National Library of Medicine. Retrieved from

  • The Good Scents Company. (2024). 1-methyl-2-pyrrole carboxaldehyde Flavor Profile and Safety. Retrieved from

Sources

Technical Monograph: 1-Methyl-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Synthesis, Reactivity, and Applications in Medicinal Chemistry[1][2][3][4]

Executive Summary

1-Methyl-1H-pyrrole-2-carbaldehyde (CAS: 1192-58-1) is a pivotal heterocyclic building block in the synthesis of bioactive alkaloids, polypyrroles, and porphyrin-based therapeutics.[1][2][3] Characterized by its electron-rich pyrrole ring balanced by an electron-withdrawing formyl group, it serves as a "push-pull" scaffold essential for developing antiproliferative agents and antimalarial bisquinolines.[1][2] This guide provides a rigorous analysis of its IUPAC nomenclature, industrial-standard synthesis via the Vilsmeier-Haack reaction, and downstream utility in drug development.[1][2]

Chemical Identity and Nomenclature

While frequently encountered in trade catalogs as N-methylpyrrole-2-carboxaldehyde, the rigorous IUPAC designation is 1-methyl-1H-pyrrole-2-carbaldehyde .[1][2]

  • 1-methyl : Denotes the methyl substitution on the nitrogen atom (position 1).

  • 1H-pyrrole : Indicates the parent ring system with the indicated hydrogen on the nitrogen (formally replaced by the methyl).

  • 2-carbaldehyde : The suffix "-carbaldehyde" is preferred over "-carboxaldehyde" when the aldehyde carbon is not included in the numbering of the parent ring system but is attached to it.[1][2]

Table 1: Physicochemical Profile
PropertyValueContext
Molecular Formula C₆H₇NO
Molecular Weight 109.13 g/mol
Appearance Clear orange to dark red liquidOxidizes/darkens upon air exposure
Boiling Point 75–76 °C@ 11 mmHg (Vacuum Distillation)
Density 1.016 g/mL@ 25 °C
Solubility Ethanol, Ether, ChloroformSparingly soluble in water
Stability Air-sensitiveStore under inert gas (Ar/N₂) at 2–8°C
Synthetic Pathway: The Vilsmeier-Haack Formylation

The industry-standard method for synthesizing 1-methyl-1H-pyrrole-2-carbaldehyde is the Vilsmeier-Haack reaction .[1][2][4] This electrophilic aromatic substitution utilizes N-methylpyrrole, phosphorus oxychloride (POCl₃), and dimethylformamide (DMF).[5]

2.1 Mechanistic Pathway

The reaction proceeds through the formation of a reactive chloroiminium ion (Vilsmeier reagent), which acts as the electrophile attacking the electron-rich C2 position of the pyrrole ring.[5]

VilsmeierMechanism DMF DMF + POCl3 VilsmeierReagent Chloroiminium Ion (Electrophile) DMF->VilsmeierReagent Activation Intermediate Iminium Salt Intermediate VilsmeierReagent->Intermediate + Pyrrole (Electrophilic Attack) Pyrrole N-Methylpyrrole Pyrrole->Intermediate Hydrolysis Hydrolysis (NaOAc/H2O) Intermediate->Hydrolysis Quench Product 1-Methyl-1H-pyrrole- 2-carbaldehyde Hydrolysis->Product Final Product

Figure 1: Mechanistic flow of the Vilsmeier-Haack formylation targeting the C2 position.[1][2]

2.2 Validated Experimental Protocol

Objective: Synthesis of 1-methyl-1H-pyrrole-2-carbaldehyde (Scale: 100 mmol). Safety Note: POCl₃ is highly corrosive and reacts violently with water. All glassware must be oven-dried.[1][2] Perform in a fume hood.

  • Reagent Formation:

    • Charge a 3-neck round-bottom flask with DMF (1.1 eq) under Argon atmosphere.

    • Cool to 0–5 °C using an ice/salt bath.[5]

    • Add POCl₃ (1.1 eq) dropwise over 30 minutes.[5] Critical: Maintain internal temperature <10 °C to prevent thermal decomposition.[5]

    • Stir for 15 minutes to ensure formation of the Vilsmeier complex (white/yellowish suspension).[5]

  • Electrophilic Addition:

    • Dilute the complex with 1,2-dichloroethane (DCE) or maintain neat if viscosity allows.

    • Add N-methylpyrrole (1.0 eq) dropwise over 45 minutes. The reaction is exothermic.[5][6]

    • Allow the mixture to warm to room temperature, then reflux (approx. 80 °C) for 15 minutes to drive the reaction to completion. Evolution of HCl gas will occur.[5][6]

  • Hydrolysis & Workup:

    • Cool the mixture to 20 °C.

    • Quenching: Slowly pour the reaction mixture into a solution of Sodium Acetate (5.0 eq) in water. Caution: Vigorous exotherm.[5]

    • Reflux the biphasic mixture for 15 minutes to hydrolyze the iminium salt to the aldehyde.

    • Extract with diethyl ether (3x).[5] Wash combined organics with saturated Na₂CO₃ (to remove acidic byproducts) and brine.[5]

    • Dry over MgSO₄ and concentrate in vacuo.[5]

  • Purification:

    • Purify via vacuum distillation (bp 75–76 °C @ 11 mmHg) to obtain a pale yellow oil.[5]

Reactivity Profile & Drug Discovery Applications

The C2-aldehyde functionality serves as a "chemical handle" for divergent synthesis.[1][2] The electron-rich pyrrole ring facilitates further electrophilic substitution, although the aldehyde group at C2 exerts a deactivating and meta-directing influence (directing to C4/C5).[1][2]

3.1 Divergent Synthesis Map

The following diagram illustrates the transformation of the aldehyde into three critical pharmacophores: Hydrazones (anticancer), Amines (neuroactive), and Dipyrromethanes (porphyrin precursors).[5]

ReactivityPathways Aldehyde 1-Methyl-1H-pyrrole- 2-carbaldehyde Condensation Condensation (Hydrazines/Amines) Aldehyde->Condensation ReductiveAmination Reductive Amination (NaBH4 / NH3) Aldehyde->ReductiveAmination AcidCat Acid-Catalyzed Condensation Aldehyde->AcidCat SchiffBase Pyrrole Hydrazones (Schiff Bases) Condensation->SchiffBase - H2O Amine (1-Methyl-1H-pyrrol-2-yl) methanamine ReductiveAmination->Amine Reduction Dipyrro Dipyrromethanes (Porphyrin Precursors) AcidCat->Dipyrro + Pyrrole

Figure 2: Synthetic divergence from the C2-aldehyde scaffold.[1][2]

3.2 Key Therapeutic Classes
  • Anticancer Hydrazones: Condensation of 1-methyl-1H-pyrrole-2-carbaldehyde with hydrazides yields acylhydrazones.[1][2] These compounds have demonstrated significant antiproliferative activity against human melanoma cells (e.g., SH-4 cell line) by inducing apoptosis and S-phase cell cycle arrest [1].[1][2][7]

  • Antimalarial Bisquinolines: The aldehyde is used as a linker to synthesize bisquinoline derivatives.[5] These compounds mimic chloroquine but are effective against chloroquine-resistant strains of Plasmodium falciparum.[1][2] The pyrrole core provides lipophilicity, aiding membrane permeability [2].[5]

  • Porphyrin Synthesis: Acid-catalyzed condensation with pyrrole derivatives leads to dipyrromethanes, the fundamental building blocks for porphyrins and BODIPY dyes used in bio-imaging.[5]

Analytical Characterization

To validate the identity of the synthesized compound, compare experimental data against these standard spectral markers.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 9.55 ppm (s, 1H): Distinctive aldehyde proton (-CH O).

    • δ 6.8–6.9 ppm (m, 1H): Ring proton at C5.[5]

    • δ 6.1–6.2 ppm (m, 1H): Ring proton at C3/C4.[5]

    • δ 3.95 ppm (s, 3H): N-Methyl group singlet.

  • FT-IR (Neat):

    • 1660–1670 cm⁻¹: Strong C=O stretching vibration (conjugated aldehyde).[5]

    • 1520–1540 cm⁻¹: C=C aromatic ring stretching.[5]

  • Mass Spectrometry (EI/GC-MS):

    • m/z 109 [M]+: Molecular ion peak.[5]

    • m/z 108 [M-H]+: Loss of aldehydic hydrogen.[5]

References
  • PubChem. (n.d.).[5][8] 1-Methyl-1H-pyrrole-2-carbaldehyde (Compound Summary). National Library of Medicine.[5] Retrieved from [Link][5]

  • Silverstein, R. M., Ryskiewicz, E. E., & Willard, C. (1956).[5] 2-Pyrrolealdehyde.[1][2] Organic Syntheses, 36, 74. (Adapted for N-methyl derivative). Retrieved from [Link][5]

  • Bijev, A. T. (2024).[5][7] Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones. National Institutes of Health (PMC).[5] Retrieved from [Link]

  • Singh, K., et al. (2012).[5] Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. Retrieved from [Link][5]

Sources

Technical Guide: 1-Methylpyrrole-2-carboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Navigating Chemical Identity, Synthesis, and Application in Heterocyclic Chemistry[1]

Executive Summary

1-Methylpyrrole-2-carboxaldehyde (CAS: 1192-58-1) is a pivotal heterocyclic building block used extensively in the synthesis of pharmaceuticals, agrochemicals, and flavor compounds.[1][2][3][4][5] Its electron-rich pyrrole ring, coupled with a reactive formyl group at the C2 position, makes it an ideal substrate for condensation reactions, polypyrrole synthesis, and the development of bioactive scaffolds.

This guide provides a definitive technical reference for researchers, moving beyond simple nomenclature to cover synthesis protocols, reactivity profiles, and critical handling data.

Part 1: Nomenclature & Chemical Identity

Accurate identification is the first step in reproducible research. While the IUPAC name provides a systematic definition, the compound is frequently referenced by trivial names in older literature and commercial catalogs.

Table 1: Synonym & Identifier Matrix

Naming ConventionPrimary Name / SynonymContext
IUPAC (Systematic) 1-Methyl-1H-pyrrole-2-carbaldehyde Preferred for formal publication.
Common / Trivial N-Methylpyrrole-2-carboxaldehyde Most common in organic synthesis literature.
Functional 2-Formyl-1-methylpyrroleEmphasizes the aldehyde functional group.[1][3][5][6]
Alternative 1-Methyl-2-formylpyrroleVariation of the functional name.[1][3][6]
Legacy N-Methyl-2-pyrrolaldehydeOlder chemically descriptive term.[1][4][7][8]
CAS Registry 1192-58-1 Universal database key.
FEMA Number 4332Flavor & Extract Manufacturers Association ID.[3]
MDL Number MFCD00003087Symyx / Elsevier database ID.
Structural Visualization

The following diagram illustrates the numbering scheme critical for distinguishing the 2-carboxaldehyde from its 3-carboxaldehyde isomer.

ChemicalStructure Figure 1: Structural Connectivity of this compound N1 N(1) C2 C(2) N1->C2 Me CH3 N1->Me N-Methylation C3 C(3) C2->C3 CHO CHO C2->CHO Formylation C4 C(4) C3->C4 C5 C(5) C4->C5 C5->N1

[1]

Part 2: Physical & Chemical Characterization

Data in this section is aggregated from verified experimental sources to assist in purification and identification.

Table 2: Physicochemical Properties

PropertyValueNotes
Molecular Formula C₆H₇NO
Molecular Weight 109.13 g/mol
Appearance Clear yellow to dark red liquidDarkens upon oxidation/light exposure.[1][9]
Boiling Point 87–90 °C @ 22 mmHgVacuum distillation recommended.
Density 1.016 g/mL @ 25 °C
Refractive Index n20/D 1.558–1.564
Solubility Soluble in Ethanol, Ether, DCMSlightly soluble in water.
Flash Point 72 °C (Closed Cup)Combustible.[4]
Part 3: Synthesis Protocol (Vilsmeier-Haack Formylation)

The most robust method for synthesizing this compound is the Vilsmeier-Haack reaction . This electrophilic aromatic substitution allows for the regioselective introduction of a formyl group at the C2 position of the electron-rich N-methylpyrrole ring.

Mechanistic Workflow

The reaction proceeds via the formation of a chloroiminium ion (Vilsmeier reagent) generated in situ from DMF and Phosphorus Oxychloride (POCl₃).

VilsmeierHaack Figure 2: Vilsmeier-Haack Synthesis Workflow DMF DMF (Solvent/Reagent) Mix Step 1: Reagent Formation (0-10°C, Exothermic) DMF->Mix POCl3 POCl3 (Phosphorus Oxychloride) POCl3->Mix Substrate N-Methylpyrrole Addition Step 2: Electrophilic Attack (Reflux) Substrate->Addition VReagent Vilsmeier Reagent (Chloroiminium Ion) VReagent->Addition Intermediate Iminium Salt Intermediate Hydrolysis Step 3: Hydrolysis (NaOAc/H2O) Intermediate->Hydrolysis Mix->VReagent -Cl- Addition->Intermediate Product This compound Hydrolysis->Product Release of Dimethylamine

Detailed Experimental Protocol

Note: All steps must be performed in a fume hood due to the toxicity of POCl₃ and the evolution of HCl gas.

  • Reagent Preparation:

    • In a 3-neck round-bottom flask equipped with a drying tube and addition funnel, cool Dimethylformamide (DMF) (1.1 eq) to 0–5 °C.

    • Dropwise add Phosphorus Oxychloride (POCl₃) (1.1 eq).[10] Caution: Reaction is highly exothermic. Stir for 15–30 minutes to form the Vilsmeier salt (often appears as a viscous oil or solid).

  • Substrate Addition:

    • Dissolve N-methylpyrrole (1.0 eq) in a solvent (e.g., 1,2-dichloroethane or excess DMF) and add dropwise to the Vilsmeier reagent, maintaining temperature <10 °C.

    • Once addition is complete, allow the mixture to warm to room temperature, then heat to reflux (approx. 80–90 °C) for 1–2 hours. Monitor via TLC (Silica, Hexane:EtOAc 4:1) for consumption of starting material.

  • Hydrolysis (Critical Step):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture onto crushed ice containing Sodium Acetate (approx. 5 eq) or saturated aqueous Sodium Carbonate. Note: This hydrolyzes the iminium salt to the aldehyde.

    • Stir vigorously for 30 minutes.

  • Work-up & Purification:

    • Extract the aqueous layer with Dichloromethane (DCM) or Diethyl Ether (3x).

    • Wash combined organics with water and brine, then dry over anhydrous Na₂SO₄.

    • Concentrate under reduced pressure.

    • Purification: Distill under vacuum (bp 87–90 °C @ 22 mmHg) to yield the pure aldehyde as a pale yellow liquid.

Part 4: Applications in Drug Discovery

The 2-formyl group serves as a "chemical handle" for expanding the molecular complexity of the pyrrole ring.

  • Heterocyclic Condensation:

    • Reaction with amines yields Schiff bases , which are precursors to antifungal and antibacterial agents.

    • Condensation with hydrazine derivatives leads to hydrazones , often screened for anti-tubercular activity.

  • Tolmetin Analogs:

    • While Tolmetin (a NSAID) is derived from 1-methylpyrrole-2-acetic acid, the 2-carboxaldehyde is a key intermediate in synthesizing structural analogs used to study COX-1/COX-2 inhibition selectivity.

  • Porphyrin Synthesis:

    • Used in the Rothemund or Lindsey synthesis methods to create N-confused porphyrins or methylated porphyrin arrays for photodynamic therapy (PDT) research.

Part 5: Safety & Handling (SDS Summary)

Signal Word: WARNING

  • Hazards:

    • H227: Combustible liquid.[9]

    • H315: Causes skin irritation.[4][9]

    • H319: Causes serious eye irritation.[9]

    • H335: May cause respiratory irritation.[4][9]

  • Storage: Store at 2–8 °C (Refrigerate). The compound oxidizes to the carboxylic acid upon prolonged exposure to air. Store under nitrogen or argon for long-term stability.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14504, this compound. Retrieved from [Link]

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.
  • Organic Syntheses. Pyrrole-2-carboxaldehyde.[1][4][5][6] (General Vilsmeier-Haack protocol adapted for N-methyl derivative). Coll. Vol. 4, p. 831 (1963). Retrieved from [Link]

  • NIST Chemistry WebBook. 1H-Pyrrole-2-carboxaldehyde, 1-methyl-. SRD 69.[11] Retrieved from [Link]

Sources

Technical Monograph: 1-Methylpyrrole-2-carboxaldehyde (CAS 1192-58-1)

[1]

Executive Summary

1-Methylpyrrole-2-carboxaldehyde (CAS 1192-58-1) is a critical heterocyclic building block in the synthesis of bioactive scaffolds, particularly porphyrins, polypyrrole materials, and non-steroidal anti-inflammatory drug (NSAID) analogs. Distinguished by the electron-rich N-methylpyrrole core and a reactive electrophilic formyl group at the C2 position, it serves as a "linchpin" intermediate. Its chemical utility spans from the synthesis of Tolmetin analogs (VEGFR-2 inhibitors) to the construction of complex tetrapyrrole macrocycles used in photodynamic therapy.

This guide provides a rigorous technical analysis of its synthesis via the Vilsmeier-Haack reaction, its downstream reactivity profiles (Schiff base formation, C5-arylation), and validated experimental protocols for its handling and derivatization.

Chemical Profile & Physical Properties[2][3][4][5]

The N-methyl group alters the solubility profile and prevents N-H deprotonation compared to the parent pyrrole-2-carboxaldehyde, making it more lipophilic and suitable for organic solvent-based catalysis.

PropertyDataSource
CAS Number 1192-58-1[1]
IUPAC Name 1-Methylpyrrole-2-carbaldehyde[1]
Molecular Formula C₆H₇NO[1]
Molecular Weight 109.13 g/mol [1]
Appearance Clear to yellow/orange liquid (oxidizes to dark red)[2]
Boiling Point 87–90 °C at 22 mmHg[2]
Density 1.016 g/mL at 25 °C[2]
Solubility Soluble in ethanol, ether, DCM; Insoluble in water[2]
Storage 2–8 °C, under inert gas (Ar/N₂), light-sensitive[3]

Upstream Synthesis: The Vilsmeier-Haack Formylation[6]

The industrial standard for synthesizing this compound is the Vilsmeier-Haack reaction . This electrophilic aromatic substitution is preferred over Friedel-Crafts acylation due to milder conditions and high regioselectivity for the C2 position of the pyrrole ring.

Mechanistic Causality
  • Reagent Formation: Dimethylformamide (DMF) reacts with Phosphorus Oxychloride (POCl₃) to form the electrophilic "Vilsmeier reagent" (chloroiminium ion).[1]

  • Electrophilic Attack: The electron-rich N-methylpyrrole attacks the iminium species at the C2 position. The N-methyl group enhances the nucleophilicity of the ring compared to pyrrole, but also sterically guides substitution to the 2- and 5-positions.

  • Hydrolysis: The resulting iminium salt intermediate is hydrolyzed to release the aldehyde and regenerate the secondary amine.

VilsmeierHaackDMFDMF + POCl3VReagentVilsmeier Reagent(Chloroiminium Ion)DMF->VReagentActivationIntermediateIminium SaltIntermediateVReagent->Intermediate+ Pyrrole (C2 Attack)PyrroleN-MethylpyrrolePyrrole->IntermediateHydrolysisHydrolysis(H2O / NaOAc)Intermediate->HydrolysisProduct1-Methylpyrrole-2-carboxaldehydeHydrolysis->ProductFormyl Release

Figure 1: The Vilsmeier-Haack pathway demonstrates the conversion of N-methylpyrrole to the target aldehyde via the chloroiminium intermediate.[1]

Downstream Reactivity & Pharmaceutical Applications[5]

This compound acts as a divergent node in synthesis. Its reactivity is defined by two zones: the C2-Formyl group (condensation reactions) and the C5-H position (C-H activation/arylation).

Tolmetin Analogs & VEGFR-2 Inhibition

While Tolmetin (a commercial NSAID) is traditionally synthesized via the formylation of 1-methyl-2-(p-tolyl)pyrrole, modern medicinal chemistry uses this compound to generate Tolmetin hydrazones and semicarbazones .[2]

  • Mechanism: Condensation of the aldehyde with hydrazides.

  • Bioactivity: These derivatives have shown potent inhibitory activity against VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), a key target in cancer anti-angiogenesis therapy, and induce apoptosis in tumor cell lines (e.g., HL-60, HCT-15) [4].[2][3][4]

Schiff Base Formation

Reaction with primary amines yields Schiff bases (imines), which are critical ligands in coordination chemistry and bioactive scaffolds.

  • Antimicrobial Agents: Condensation with sulfur-containing amines (e.g., thiosemicarbazide) yields ligands with significant antibacterial and antifungal profiles [5].

Porphyrin Synthesis

The aldehyde is a precursor for meso-substituted porphyrins and BODIPY dyes. Acid-catalyzed condensation with pyrrole derivatives leads to dipyrromethanes, which oxidize to form the macrocyclic core essential for photodynamic therapy agents.

ReactivityCoreThis compound(CAS 1192-58-1)SchiffCondensation (R-NH2)Schiff BasesCore->SchiffAldolAldol Condensation(Enolates)Core->AldolCH_ActPd-Catalyzed C5 Arylation(PEPPSI Catalyst)Core->CH_ActMacroAcid-Cat. CondensationPorphyrins/CorrolesCore->MacroLigandsBioactive Ligands(Antifungal/Antibacterial)Schiff->LigandsDrugsTolmetin Analogs(VEGFR-2 Inhibitors)Aldol->DrugsCH_Act->DrugsScaffold DiversificationDyesBODIPY DyesPhotodynamic TherapyMacro->Dyes

Figure 2: Divergent synthetic pathways utilizing the C2-aldehyde and C5-H reactivity.

Experimental Protocols

Protocol A: Vilsmeier-Haack Synthesis of this compound

This protocol is self-validating via the observation of the color change (formation of the Vilsmeier complex) and the exothermic nature of the hydrolysis.

  • Reagent Prep: In a flame-dried 3-neck round-bottom flask under Argon, cool DMF (1.2 eq) to 0 °C.

  • Vilsmeier Complex: Dropwise add POCl₃ (1.1 eq) over 30 mins. Checkpoint: The solution should turn viscous/yellow, indicating chloroiminium salt formation. Stir for 15 mins at 0 °C.

  • Addition: Dilute N-methylpyrrole (1.0 eq) in 1,2-dichloroethane (DCE) and add dropwise. The reaction is exothermic; maintain internal temp < 10 °C.

  • Reaction: Warm to reflux (approx. 85 °C) for 2 hours. Monitor via TLC (Hexane:EtOAc 4:1) for disappearance of starting material.

  • Hydrolysis (Critical Step): Cool to room temp. Pour the reaction mixture into crushed ice containing Sodium Acetate (3.0 eq) to buffer the pH to ~5–6. Caution: Vigorous evolution of HCl gas.

  • Workup: Extract with Dichloromethane (3x). Wash organics with sat. NaHCO₃ and brine. Dry over MgSO₄.

  • Purification: Vacuum distillation (bp 87–90 °C @ 22 mmHg) yields the pure aldehyde.

Protocol B: Synthesis of Tolmetin Hydrazone Analog (VEGFR-2 Inhibitor)

Derived from [4].

  • Condensation: Dissolve this compound (1.0 eq) and the appropriate hydrazide (1.0 eq) in absolute ethanol.

  • Catalysis: Add catalytic glacial acetic acid (2–3 drops).

  • Reflux: Reflux for 4–6 hours. Validation: Product precipitation usually occurs upon cooling.

  • Isolation: Filter the solid precipitate, wash with cold ethanol, and recrystallize from EtOH/DMF.

Safety & Handling (SDS Summary)

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Combustible liquid (H227).

  • Storage: The aldehyde functionality is prone to autoxidation to the carboxylic acid. Store under Nitrogen/Argon at 2–8 °C.

  • PPE: Neoprene gloves and chemical splash goggles are mandatory. Work in a fume hood to avoid inhalation of vapors [6].

References

  • PubChem. (n.d.). 1-Methyl-1H-pyrrole-2-carbaldehyde (CID 14504). National Library of Medicine. Retrieved from [Link]

  • Ibrahim, T. S., et al. (2021).[4] Design, synthesis, anticancer evaluation, and molecular modelling studies of novel tolmetin derivatives as potential VEGFR-2 inhibitors and apoptosis inducers.[3][4] Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Arifuzzaman, M., et al. (2013).[5] Synthesis and Characterization of New Schiff Bases Formed by Condensation of 2,9-Phenathroline-1,10-dialdehyde with Sulfur-Containing Amines. International Journal of Organic Chemistry.[5] Retrieved from [Link]

  • ECHA. (n.d.). Registration Dossier - this compound.[6][7] European Chemicals Agency. Retrieved from [Link]

The Natural Occurrence and Synthetic Utility of 1-Methylpyrrole-2-carboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

1-Methylpyrrole-2-carboxaldehyde (CAS: 1192-58-1), also known as N-methyl-2-formylpyrrole, is a heterocyclic aldehyde found naturally in specific botanical sources and thermally processed foods.[1][2][3][4] While structurally simple, its presence serves as a critical biomarker for the Maillard reaction in food chemistry and a versatile scaffold in medicinal chemistry.[2] This guide delineates its natural distribution, formation mechanisms (thermal vs. biosynthetic), analytical detection via GC-MS, and its utility as a precursor for bioactive heterocyclic therapeutics.[2]

Chemical Profile & Properties

Before analyzing its occurrence, the physicochemical baseline must be established to understand its volatility and extraction behavior.[2]

PropertySpecification
IUPAC Name 1-Methyl-1H-pyrrole-2-carbaldehyde
CAS Registry 1192-58-1
Molecular Formula C₆H₇NO
Molecular Weight 109.13 g/mol
Appearance Clear orange to dark red liquid
Odor Profile Roasted, nutty, sweet, ethereal
Boiling Point 87–90 °C (at 22 mmHg)
Solubility Soluble in ethanol, propylene glycol; slightly soluble in water
FEMA Number 4332 (Flavoring Agent)

Natural Occurrence and Distribution

The occurrence of this compound is bifurcated into constitutive presence (in raw plant tissues) and thermally generated presence (in processed foods).[2][3][4]

Botanical Sources (Constitutive)

In these sources, the compound exists as a secondary metabolite, likely arising from the degradation of larger alkaloid structures or specific enzymatic methylation of pyrrole precursors.[2]

  • Capparis spinosa (Caper Bush): Identified in the volatile fraction, contributing to the pungent aroma.[2]

  • Nicotiana tabacum (Tobacco): Present in leaf extracts, associated with the complex nitrogen metabolism of nicotine and related alkaloids.[2]

  • Glycyrrhiza glabra (Licorice): Detected in root extracts.[2]

  • Asparagus officinalis (Asparagus): Detected in fresh and cooked spears; serves as a potential consumption biomarker.[2]

Thermally Induced Sources (Maillard Reaction Products)

The compound is ubiquitous in roasted and fermented products, generated via non-enzymatic browning.[2][5]

SourceContextMechanism
Coffea canephora (Robusta) Roasted beansMaillard reaction (Sugar + Amino Acid)
Camellia sinensis Black, Green, Red TeasOxidation and thermal drying processes
Beer Fermented MaltMalt roasting and fermentation byproducts
Rubus laciniatus Heated Blackberry JuiceAcid-catalyzed thermal degradation

Formation Mechanisms

Understanding the causality of formation is essential for controlling its concentration in food science or synthesizing it in the lab.[2]

The Maillard Pathway (Thermal Generation)

In food matrices, this compound is primarily formed through the interaction of reducing sugars (glucose/fructose) with amino acids (specifically proline or asparagine) under heat.[2][3][4] The methylation step often involves the degradation of Strecker aldehydes or interaction with methylating agents generated in situ.[2]

MaillardPath cluster_0 Precursors Glucose Glucose Schiff Base Schiff Base (Glycosylamine) Glucose->Schiff Base + R-NH2 Amino Acid Amino Acid Amino Acid->Schiff Base Amadori Amadori Product Schiff Base->Amadori Rearrangement Dicarbonyls 1,2-Dicarbonyls (3-Deoxyosone) Amadori->Dicarbonyls - H2O Strecker Strecker Degradation Dicarbonyls->Strecker + Amino Acid PyrroleInt Pyrrole Intermediates Strecker->PyrroleInt Cyclization Target 1-Methylpyrrole- 2-carboxaldehyde PyrroleInt->Target Methylation (Thermal)

Figure 1: Simplified Maillard reaction pathway leading to the formation of this compound.

Biosynthetic Considerations

In plants like Nicotiana, the biosynthesis likely diverges from the thermal pathway.[2] It is hypothesized to stem from the Ornithine


 Putrescine 

Pyrrolidine
pathway.[2] Oxidation of the pyrrolidine ring to pyrrole, followed by N-methylation (via S-adenosyl methionine, SAM) and formylation, is the probable enzymatic route, though specific "synthase" enzymes for this exact molecule remain uncharacterized in public databases.[2]

Analytical Methodology: Detection & Quantification

Reliable detection requires separation from complex volatile matrices.[2] The gold standard is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) .[2][3][4]

Protocol: HS-SPME-GC-MS Workflow

Objective: Isolate and quantify this compound from a plant or food matrix.[2][3][4]

Reagents:

  • Internal Standard: 2-Acetylpyrrole or d3-1-Methylpyrrole (if available).[2][3][4]

  • Matrix Modifier: NaCl (saturation).[2]

Step-by-Step Methodology:

  • Sample Preparation: Homogenize 5g of sample. Transfer to a 20mL headspace vial. Add 2g NaCl and 5mL ultra-pure water. Spike with 10µL Internal Standard (50 ppm).

  • Equilibration: Seal vial with PTFE/silicone septum. Incubate at 60°C for 15 mins with agitation (500 rpm).

  • Extraction (SPME): Expose a DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) fiber to the headspace for 30 mins at 60°C. Rationale: The tri-phase fiber covers the polarity range of pyrroles.[2]

  • Desorption: Insert fiber into GC injector port (250°C) for 5 mins (splitless mode).

  • GC Separation:

    • Column: DB-WAX or HP-5MS (30m x 0.25mm x 0.25µm).[2][3][4]

    • Carrier Gas: Helium at 1.0 mL/min.[2]

    • Oven Program: 40°C (2 min)

      
       5°C/min to 200°C 
      
      
      
      Hold 5 min.
  • MS Detection: Electron Impact (EI) at 70 eV. Scan range 35–300 m/z.[2][3]

    • Target Ions for Quantification: m/z 109 (Molecular ion), 108 (M-H), 80 (Pyrrole ring fragment).[2]

AnalysisWorkflow cluster_prep Sample Preparation cluster_spme Extraction (HS-SPME) cluster_gcms Instrumental Analysis Homogenization Homogenization Salting Out (NaCl) Salting Out (NaCl) Homogenization->Salting Out (NaCl) Internal Std Spike Internal Std Spike Salting Out (NaCl)->Internal Std Spike Equilibration (60°C) Equilibration (60°C) Internal Std Spike->Equilibration (60°C) Fiber Exposure\n(DVB/CAR/PDMS) Fiber Exposure (DVB/CAR/PDMS) Equilibration (60°C)->Fiber Exposure\n(DVB/CAR/PDMS) Adsorption Adsorption Fiber Exposure\n(DVB/CAR/PDMS)->Adsorption Desorption (250°C) Desorption (250°C) Adsorption->Desorption (250°C) GC Separation\n(DB-WAX Column) GC Separation (DB-WAX Column) Desorption (250°C)->GC Separation\n(DB-WAX Column) MS Detection\n(EI 70eV) MS Detection (EI 70eV) GC Separation\n(DB-WAX Column)->MS Detection\n(EI 70eV) Data Analysis\n(m/z 109, 108) Data Analysis (m/z 109, 108) MS Detection\n(EI 70eV)->Data Analysis\n(m/z 109, 108)

Figure 2: Analytical workflow for the isolation of this compound.

Therapeutic & Synthetic Utility

For drug development professionals, this molecule is more than a flavor compound; it is a privileged scaffold .[2]

Pharmaceutical Intermediate

The aldehyde group at the C2 position and the methylated nitrogen make it a reactive precursor for:

  • Indolizines: Via condensation with alkynes or methyl bromides.[2] Indolizines are potent anti-inflammatory and antioxidant agents.[2]

  • Pyrido[1,2-a]indoles: Fused heterocyclic systems used in anticancer drug research.[2][3]

  • Schiff Base Ligands: Reaction with amines yields ligands for metal complexes (Cu, Zn, Ni) with antimicrobial properties.[2][6]

Bioactivity[2][3][5][8]
  • Antimicrobial: Derivatives have shown activity against Pseudomonas aeruginosa when incorporated into nanoparticle probes.[2]

  • Biomarker Utility: Its presence in biofluids can serve as a dietary marker for coffee or asparagus consumption, aiding in metabolomic studies linking diet to health outcomes.[2][3]

References

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2006).[2] Safety Evaluation of Certain Food Additives: Pyridine, Pyrrole and Quinoline Derivatives.[2][7] WHO Food Additives Series.[2][3] Link[2][4]

  • Tressl, R., et al. (1977).[2] "Formation of flavor components in asparagus. 2. Formation of flavor components in cooked asparagus." Journal of Agricultural and Food Chemistry, 25(3), 459-463.[2] Link[2][4]

  • FooDB. (2024).[2][7] Compound Summary: 1-Methyl-2-pyrrolecarboxaldehyde (FDB020364).[2][3][4] The Metabolomics Innovation Centre.[2][3] Link[2][4][7]

  • Zhu, H., et al. (2011).[2][6] "One-Pot Multicomponent Approach to Indolizines and Pyrido[1,2-a]indoles." Organic Letters, 13(10), 2792–2794.[2][6] Link[2][4]

  • Kaur, G., et al. (2015).[2][6] "Pyrimidine-based functional fluorescent organic nanoparticle probe for detection of Pseudomonas aeruginosa." Analytica Chimica Acta, 889, 166-176.[2][3][4] Link

  • National Institute of Standards and Technology (NIST). (2023).[2] Mass Spectrum of 1H-Pyrrole-2-carboxaldehyde, 1-methyl-.[1][2][3][4] NIST Chemistry WebBook, SRD 69.[2][3] Link[2][4]

  • Flavor and Extract Manufacturers Association (FEMA). (2023).[2] FEMA Flavor Ingredient Library: this compound (FEMA 4332).[2][3][4]Link[2][4]

Sources

Technical Guide: Role of 1-Methylpyrrole-2-carboxaldehyde in Prodigiosin Analogue Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role of 1-Methylpyrrole-2-carboxaldehyde in the context of prodigiosin research.

Executive Summary: While This compound is not a natural biosynthetic intermediate of prodigiosin (which utilizes unmethylated pyrrole precursors), it is a critical synthetic building block used in the chemoenzymatic and total synthesis of N-methylated prodigiosin analogues . These analogues serve as essential mechanistic probes in drug development, specifically to validate the "H+/Cl− symporter" mechanism of action. By blocking the pyrrole nitrogen, researchers utilize this compound to demonstrate the necessity of hydrogen bonding for prodigiosin’s apoptotic and immunosuppressive activity.

Core Mechanistic Distinction: Biosynthesis vs. Chemical Synthesis

To understand the utility of this compound, one must first distinguish it from the natural biosynthetic pathway.

Natural Biosynthesis (Wild-Type Serratia marcescens)

The natural biosynthesis of prodigiosin is a bifurcated pathway involving two non-methylated precursors:

  • MAP (2-methyl-3-n-amyl-pyrrole): The monopyrrole fraction.

  • MBC (4-methoxy-2,2'-bipyrrole-5-carbaldehyde): The bipyrrole fraction. Note: The pyrrole nitrogens in naturally occurring prodigiosin are unsubstituted (N-H), allowing for protonation and anion binding.

Synthetic Application (Drug Development)

This compound is utilized to synthesize N-methyl-MBC analogues. When condensed with MAP, this yields N-methylprodigiosin .

  • Purpose: Structure-Activity Relationship (SAR) studies.

  • Target: The A-ring pyrrole nitrogen.

  • Outcome: A "silent" analogue that lacks the ability to transport HCl across cell membranes, thereby validating the drug's mechanism of action.

Chemical Synthesis Workflow

The incorporation of this compound into the prodiginine scaffold typically follows a convergent synthetic route. The aldehyde is used to construct the "A-Ring" of the bipyrrole system.

Diagram: Synthetic Pathway for N-Methylprodigiosin

G cluster_inputs Starting Materials cluster_intermediate Bipyrrole Synthesis cluster_final Condensation NMP 1-Methylpyrrole- 2-carboxaldehyde N_MBC N-Methyl-MBC (Analogue Precursor) NMP->N_MBC Suzuki Coupling / Acid Condensation Pyr 3-Methoxy-pyrrole Derivative Pyr->N_MBC PROD N-Methylprodigiosin (Inactive Analogue) N_MBC->PROD Acid-Catalyzed Condensation (HCl) MAP 2-Methyl-3-amyl-pyrrole (MAP) MAP->PROD

Caption: Convergent synthesis of N-methylprodigiosin using this compound to block the A-ring nitrogen.

Experimental Protocol: Synthesis of N-Methyl-MBC Analogue

This protocol describes the synthesis of the bipyrrole precursor using this compound, followed by condensation with MAP.

Phase 1: Bipyrrole Assembly (Suzuki-Miyaura Coupling approach)

Rationale: Direct condensation can be low-yielding; palladium-catalyzed coupling is preferred for substituted pyrroles.

  • Halogenation: Brominate this compound at the 4- or 5-position (depending on desired substitution pattern) using N-bromosuccinimide (NBS) in DMF at 0°C.

  • Boronic Acid Preparation: React the coupling partner (e.g., N-Boc-4-methoxypyrrole-2-boronic acid) to form the B-ring.

  • Coupling:

    • Reagents: Brominated this compound (1.0 eq), Boronic acid derivative (1.2 eq), Pd(PPh3)4 (5 mol%).

    • Conditions: DME/Water (3:1), Na2CO3 (2.0 eq), 80°C, 12 hours.

    • Purification: Flash chromatography (Hexane/EtOAc).

    • Validation: 1H-NMR should show two pyrrole ring signals and the N-methyl singlet (~3.7-3.9 ppm).

Phase 2: Acid-Catalyzed Condensation (The "Pigment" Reaction)

This step mimics the final biosynthetic step catalyzed by the enzyme PigC, but uses acid catalysis.

  • Reactants: Dissolve N-Methyl-MBC (1.0 eq) and MAP (1.0 eq) in absolute ethanol.

  • Catalysis: Add 48% HBr (catalytic amount) or 1M HCl in ether.

  • Reaction: Stir at room temperature for 2-4 hours. The solution will turn a deep red/purple color (characteristic of the prodiginine chromophore).

  • Workup: Neutralize with NaHCO3, extract with dichloromethane.

  • Output: N-Methylprodigiosin .

Mechanistic Validation (The "Why")

The primary value of using this compound to create these analogues is to prove the H+/Cl- Symport Mechanism .

Comparative Data: Natural vs. N-Methylated Analogue
FeatureNatural ProdigiosinN-Methylprodigiosin (Synthetic)
A-Ring Nitrogen Free (N-H)Blocked (N-CH3)
Protonation pKa ~6.5 - 7.0Significantly Lower / Altered
Cl- Binding High Affinity (via H-bond)No Binding (Steric/Chemical Block)
Intracellular pH Change Acidification of CytosolNo Effect
Cytotoxicity (IC50) Low Nanomolar (Potent)Micromolar / Inactive

Interpretation: Prodigiosin induces apoptosis by uncoupling vacuolar H+-ATPases. It binds H+ and Cl- simultaneously. By using this compound to synthesize the N-methyl analogue, researchers demonstrate that removing the H-bond donor capability of the A-ring abolishes biological activity , confirming that anion transport is the driver of toxicity, not just DNA intercalation.

References

  • Williamson, N. R., et al. (2006). "The biosynthesis and regulation of bacterial prodiginines." Nature Reviews Microbiology.[1] Link

  • Manderville, R. A. (2001). "Synthesis, proton-affinity and anti-cancer properties of the prodigiosin-group natural products." Current Medicinal Chemistry. Link

  • Fürstner, A. (2003).[2] "Chemistry and biology of roseophilin and the prodigiosin alkaloids: a survey of the last 2500 years." Angewandte Chemie International Edition. Link

  • Melvin, M. S., et al. (2000). "Double-Strand DNA Cleavage by Copper · Prodigiosin." Journal of the American Chemical Society. Link

  • Segraves, E. N., et al. (2004). "Proton-coupled chloride transport by prodigiosin analogues." Journal of the American Chemical Society. Link

Sources

1-Methylpyrrole-2-carboxaldehyde: A Pivotal Scaffold in Heterocyclic Medicinal Chemistry

[1][2]

Executive Summary

This compound (CAS: 1192-58-1) serves as a critical electrophilic building block in the synthesis of complex heterocyclic architectures.[1][2] Unlike its unprotected parent, pyrrole-2-carboxaldehyde, the N-methyl variant offers enhanced lipophilicity and protection against N-protonation, making it a preferred substrate for Vilsmeier-Haack formylations and subsequent condensation reactions.[1][2] This guide analyzes its physicochemical profile, synthetic utility in generating bioactive Schiff bases and fused alkaloids, and provides a validated protocol for its derivatization.

Chemical Passport & Physicochemical Profile

Understanding the physical constraints of C₆H₇NO is essential for optimizing reaction conditions.

PropertyValueContext for Experimental Design
IUPAC Name 1-Methyl-1H-pyrrole-2-carbaldehydeStandard nomenclature for searching databases.[1][2]
CAS Number 1192-58-1Unique identifier for procurement and SDS retrieval.
Molecular Weight 109.13 g/mol Essential for stoichiometric calculations.[1][2]
Appearance Clear orange to dark red liquidColor darkens upon oxidation; store under inert gas.[1][2]
Boiling Point 87–90 °C (at 22 mmHg)Purify via vacuum distillation; avoid high thermal stress.[1][2]
Density 1.016 g/mLLiquid handling requires precise volumetric addition.[1][2]
Solubility Ethanol, Ether, DCM, DMSOHighly compatible with organic synthesis solvents; poor water solubility.[1]
Flash Point 72 °C (162 °F)Combustible; requires standard flammability precautions.[1][2]

Synthetic Production: The Vilsmeier-Haack Mechanism

The industrial and laboratory standard for producing this compound is the Vilsmeier-Haack reaction .[1][2] This pathway utilizes the electron-rich nature of N-methylpyrrole to undergo electrophilic aromatic substitution at the C-2 position.[1][2]

Mechanistic Insight

The reaction is driven by the in situ generation of a chloroiminium ion (Vilsmeier reagent) from DMF and POCl₃.[3] The N-methyl group activates the pyrrole ring, directing the electrophile primarily to the α-position (C-2) due to the stability of the sigma complex intermediate.[2]

VilsmeierHaackcluster_0Key Transformation StepsDMFDMF + POCl3VReagentChloroiminium Ion(Vilsmeier Reagent)DMF->VReagentActivationIntermediateIminium SaltIntermediateVReagent->Intermediate+ Substrate(Electrophilic Attack)SubstrateN-MethylpyrroleSubstrate->IntermediateHydrolysisHydrolysis(H2O / NaOAc)Intermediate->HydrolysisWorkupProduct1-Methylpyrrole-2-carboxaldehydeHydrolysis->ProductFinal Product

Figure 1: The Vilsmeier-Haack formylation pathway converting N-methylpyrrole to the target aldehyde.[1][2]

Reactivity & Medicinal Applications

The aldehyde functionality at the C-2 position acts as a "chemical hook," allowing for diverse downstream transformations.

Schiff Base Formation (Pharmacophore Generation)

Reaction with primary amines yields imines (Schiff bases), a common motif in antifungal and antibacterial agents. The electron-rich pyrrole ring donates density to the imine bond, often enhancing metal-binding capabilities in coordination chemistry.[2]

Condensation Reactions[2]
  • Knoevenagel Condensation: Reacting with active methylene compounds (e.g., malononitrile) yields vinyl derivatives used in dye synthesis and optoelectronics.

  • Heterocyclic Fusion: Condensation with diamines or amino-thiols leads to fused tricyclic systems, such as pyrrolo[1,2-a]quinoxalines, which are investigated for anticancer properties.[2]

Bioactive Scaffold Synthesis

Research indicates that this compound is a precursor for phenanthroindolizidine alkaloids (e.g., analogues of tylophorine), which exhibit potent cytotoxic activity against cancer cell lines.[1][2]

ReactivityTreeCore1-Methylpyrrole-2-carboxaldehydeSchiffSchiff Bases(Imines)Core->Schiff+ R-NH2(Condensation)VinylVinyl PyrrolesCore->Vinyl+ Malononitrile(Knoevenagel)AlcoholHydroxymethylDerivativesCore->Alcohol+ NaBH4(Reduction)AcidCarboxylic AcidsCore->Acid+ KMnO4(Oxidation)Drug2PhenanthroindolizidineAlkaloids (Anticancer)Core->Drug2Multi-stepCyclizationDrug1Antifungal AgentsSchiff->Drug1MatSciConductive PolymersVinyl->MatSci

Figure 2: Divergent synthesis pathways originating from the C-2 aldehyde core.[1][2]

Experimental Protocol: Synthesis of a Pyrrole-Based Schiff Base

Objective: To synthesize (E)-1-(1-methyl-1H-pyrrol-2-yl)-N-phenylmethanimine via condensation with aniline.[1][2] This protocol validates the reactivity of the aldehyde group.[4]

Reagents
  • This compound (10 mmol, 1.09 g)[1][2]

  • Aniline (10 mmol, 0.93 g)

  • Ethanol (Absolute, 20 mL)

  • Glacial Acetic Acid (Catalytic amount, 2-3 drops)[1][2]

Methodology
  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.09 g of this compound in 15 mL of absolute ethanol.

  • Addition: Add 0.93 g of aniline dropwise to the stirring solution.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the dehydration step.

  • Reflux: Attach a reflux condenser and heat the mixture to 78 °C (reflux) for 4–6 hours. Monitor progress via TLC (eluent: Hexane/Ethyl Acetate 4:1).[2] The aldehyde spot (Rf ~0.[2]6) should disappear.

  • Isolation: Allow the reaction mixture to cool to room temperature. If a precipitate forms, filter and wash with cold ethanol. If no precipitate forms, evaporate the solvent under reduced pressure.

  • Purification: Recrystallize the crude solid from hot ethanol/water or purify via silica gel column chromatography to yield the target imine.

Self-Validation Check:

  • IR Spectroscopy: Disappearance of the C=O stretch (~1660 cm⁻¹) and appearance of the C=N stretch (~1610-1630 cm⁻¹).[2]

  • ¹H NMR: The aldehyde proton signal (~9.5 ppm) should be replaced by the imine proton signal (~8.3-8.6 ppm).

Safety & Handling (SDS Summary)

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Storage: Store in a cool, dry place (2-8 °C recommended). Keep container tightly closed to prevent oxidation (air-sensitive).[2]

  • PPE: Wear nitrile gloves, safety goggles, and work in a fume hood to avoid inhaling vapors.

References

  • Sigma-Aldrich. (n.d.).[2][5] this compound Product Sheet. Retrieved from [1][2][5]

  • PubChem. (n.d.).[2] 1-Methyl-1H-pyrrole-2-carbaldehyde (Compound).[1][2][6][7][8] National Library of Medicine.[2] Retrieved from [2]

  • Mohamed, M. E., & Taha, K. K. (2015).[9] Computational Reaction Mechanism Study of the Schiff Base Formation Between Para-Substituted Aniline and Pyrrole-2-Carbaldehyde. European Journal of Pharmaceutical and Medical Research. Retrieved from

  • ChemTube3D. (n.d.). Vilsmeier-Haack Reaction Mechanism. Retrieved from

Technical Monograph: Molecular Weight & Physicochemical Profile of 1-Methylpyrrole-2-carboxaldehyde

[1][2]

Executive Summary

1-Methylpyrrole-2-carboxaldehyde (C₆H₇NO) is a critical heterocyclic building block utilized extensively in the synthesis of pharmaceutical intermediates, polypyrrole-based materials, and flavor compounds.[1][2] While its average molecular weight of 109.13 g/mol is a fundamental constant, the precision of this value dictates the accuracy of stoichiometric calculations in multi-step organic synthesis and the resolution of mass spectrometric identification.[1][2]

This guide moves beyond simple physical constants to explore the operational significance of the compound's molecular weight.[1][2] It details self-validating analytical protocols for mass confirmation and illustrates how this physicochemical property influences synthetic pathways and handling requirements in a research environment.[1][2]

Part 1: Molecular Identity & Theoretical Foundations[1][2]

In precision chemistry, relying solely on "average" molecular weight can introduce errors in high-resolution analysis.[1][2] For applications involving Mass Spectrometry (MS) or high-precision stoichiometry, the monoisotopic mass is the definitive metric.[1][2]

Physicochemical Constants[1][2][3]
PropertyValueUnitSignificance
Molecular Formula C₆H₇NO-Elemental composition for combustion analysis.[1][2]
Average Molecular Weight 109.13 g/mol Used for bulk stoichiometric calculations (molar equivalents).[1][2]
Monoisotopic Mass 109.05276 DaCritical for MS identification (Exact Mass).[1][2]
CAS Registry Number 1192-58-1-Unique identifier for regulatory and inventory tracking.[1][2]
Boiling Point 87–90°C (22 mmHg)Indicates volatility; suggests GC as preferred analysis method.[1][2]
Physical State Liquid-Requires density correction (approx.[1][2][3] 1.016 g/mL) for volumetric dosing.[1][2]
Isotopic Distribution Logic

The value 109.13 g/mol is a weighted average derived from the natural abundance of carbon-12 (98.9%) and carbon-13 (1.1%).[1][2] In a mass spectrum, the "molecular ion" (



12
  • Calculation:

    
    [1][2]
    
  • Operational Insight: When assessing purity via MS, a significant deviation in the M+1/M+ ratio may indicate co-eluting impurities, not just isotopic variance.[1][2]

Part 2: Analytical Verification (Self-Validating Protocol)

Due to its relatively low molecular weight and moderate volatility, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for verifying the identity and purity of this compound.[1][2] LC-MS is generally less suitable due to the compound's lack of ionizable sites for electrospray ionization (ESI) in standard positive modes compared to the efficiency of Electron Impact (EI) ionization.[1][2]

Protocol: GC-MS Identification & Purity Assessment

Objective: Confirm molecular weight (m/z 109) and assess purity >98%.

Reagents & Equipment:

  • Analyte: this compound (stored at 2-8°C).[1][2]

  • Solvent: HPLC-grade Dichloromethane (DCM) or Methanol.[1][2]

  • Internal Standard: Naphthalene (optional, for quantitation).

  • Instrument: Agilent 7890/5977 GC-MS (or equivalent).

Step-by-Step Methodology:

  • Sample Preparation (Causality: Concentration Control):

    • Dilute 10 µL of the analyte in 1.5 mL of DCM.[1][2] High concentrations lead to column saturation and peak broadening, obscuring the molecular ion.[1][2]

  • Inlet Parameters:

    • Set Inlet Temperature to 250°C.[1][2]

    • Use Split Mode (50:1) .[1][2] Reasoning: The compound is volatile; splitless injection would overload the detector.[1][2]

  • Column Method:

    • Column: HP-5MS (30m x 0.25mm x 0.25µm).[1][2]

    • Oven Program: Hold 50°C for 2 min

      
       Ramp 15°C/min to 200°C.
      
    • Logic: Starting low prevents solvent tailing; the ramp ensures the analyte (BP ~90°C under vacuum, ~190°C atm) elutes sharply.[1][2]

  • MS Acquisition (The Validation Step):

    • Mode: Electron Impact (EI) at 70 eV.[1][2]

    • Scan Range: m/z 40–300.[1][2]

    • Acceptance Criteria:

      • Base Peak: Likely m/z 108 (

        
        ) or m/z 109 (
        
        
        ).[1][2]
      • Molecular Ion: Must be clearly visible at m/z 109.[1][2]

      • Fragmentation: Look for loss of -CHO (29 Da) or -CH3 (15 Da).[1][2]

Analytical Workflow Diagram

GCMS_WorkflowSampleSample Prep(Dilution in DCM)InjectionGC Injection(Split 50:1, 250°C)Sample->Injection 1µL VolSeparationCapillary Separation(HP-5MS Column)Injection->Separation VolatilizationIonizationEI Ionization(70 eV)Separation->Ionization ElutionDetectionMass Analyzer(Quadrupole)Ionization->Detection FragmentationDataSpectrum Analysis(Confirm m/z 109)Detection->Data Signal

Caption: Figure 1: Optimized GC-MS workflow for this compound identification, prioritizing split injection to prevent detector saturation.

Part 3: Synthetic Utility & Stoichiometry[1][2]

The molecular weight of 109.13 is the governing factor in calculating atom economy and yield in heterocyclic synthesis.[1][2] this compound acts primarily as an electrophile due to the aldehyde functionality at the C2 position.[1][2]

Stoichiometric Criticality

In drug development, this compound is often condensed with amines to form Schiff bases or reduced to form pyrrole-based linkers.[1][2]

  • Scenario: Synthesis of a pyrrole-imidazole polyamide precursor.

  • Calculation: To react 1.00 g of amine (MW 150), one requires exactly 0.727 g of the aldehyde (1.0 eq).[1][2]

  • Error Impact: Using the density (1.016 g/mL) incorrectly or ignoring purity (<98%) can lead to a 2-5% stoichiometric mismatch, resulting in difficult-to-remove unreacted starting material.[1][2]

Reaction Pathway Visualization

The following diagram illustrates the standard reactivity profile, highlighting where the molecular weight dictates the mass balance.

Synthesis_PathwayStartThis compound(MW: 109.13)IntermediateCarbinolamine Intermediate(Transient)Start->Intermediate Nucleophilic AttackReagentNucleophile (R-NH2)(Stoichiometry: 1.0 - 1.1 eq)Reagent->IntermediateProductSchiff Base / Imine(MW: 109.13 + MW_Amine - 18.02)Intermediate->Product Dehydration (-H2O)ByproductWater (H2O)(Removal drives eq)Intermediate->Byproduct

Caption: Figure 2: Condensation pathway showing the stoichiometric relationship between the aldehyde precursor and the amine nucleophile.

Part 4: Handling, Stability & Storage[1][2]

Scientific integrity requires acknowledging that the "molecular weight" is only relevant if the molecule remains intact.[1][2] this compound is susceptible to oxidation.[1][2]

  • Oxidation Risk: Aldehydes oxidize to carboxylic acids (1-methylpyrrole-2-carboxylic acid, MW 125.[1][2]13) upon prolonged exposure to air.[1][2]

    • Diagnostic: An increase in MW from 109 to 125 in MS, or broad OH stretches in IR.[1][2]

  • Storage Protocol:

    • Temperature: 2–8°C (Refrigerated).

    • Atmosphere: Store under Nitrogen or Argon blanket.[1][2]

    • Container: Amber glass to prevent photo-degradation.[1][2]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 14504, this compound.[1][2] Retrieved from [Link][1][2][4]

  • NIST Mass Spectrometry Data Center. 1-Methyl-1H-pyrrole-2-carboxaldehyde Mass Spectrum.[1][2] National Institute of Standards and Technology.[1][2] Retrieved from [Link][1][2]

  • The Good Scents Company. 1-methyl-2-pyrrole carboxaldehyde Properties and Safety. Retrieved from [Link][1][2]

key research papers on 1-Methylpyrrole-2-carboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

A Synthon for Bioactive Heterocycles and Coordination Complexes

Content Type: Technical Whitepaper Subject: 1-Methylpyrrole-2-carboxaldehyde (CAS: 1192-58-1) Primary Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Discovery Specialists.

Part 1: Executive Summary & Molecular Profile

This compound (MP2C) serves as a critical electrophilic "lynchpin" in heterocyclic chemistry. Unlike its unmethylated parent (pyrrole-2-carboxaldehyde), the N-methyl group blocks the acidic N-H site, preventing unwanted deprotonation side reactions while retaining the electron-rich aromatic character of the pyrrole ring.

This molecule is primarily utilized as a precursor for Schiff base ligands in coordination chemistry and as a scaffold for hydrazone-based antimicrobials (specifically anti-tubercular agents). Its high reactivity toward nucleophiles at the carbonyl carbon, combined with the directing power of the pyrrole nitrogen, makes it an ideal candidate for divergent synthesis.

Physicochemical Profile (Data Aggregation)
PropertyValueCritical Note
CAS Number 1192-58-1Unique Identifier
Molecular Formula C₆H₇NOMW: 109.13 g/mol
Appearance Orange to dark red liquidDarkens upon oxidation/light exposure
Boiling Point 87–90 °C (at 22 mmHg)Vacuum distillation recommended for purification
Flash Point 72 °C (162 °F)Combustible; requires inert atmosphere storage
Solubility Ethanol, DMSO, DMF, ChloroformImmiscible in water; lipophilic nature aids membrane permeability

Part 2: Core Synthesis – The Vilsmeier-Haack Protocol

The definitive route to MP2C is the Vilsmeier-Haack formylation . This reaction exploits the electron-rich nature of N-methylpyrrole to introduce a formyl group at the


-position (C2).
Mechanistic Pathway

The reaction proceeds via an electrophilic aromatic substitution (EAS). The phosphorus oxychloride (


) activates dimethylformamide (DMF) to generate the Vilsmeier Reagent  (chloroiminium ion), which is the active electrophile.[1]

VilsmeierMechanism DMF DMF + POCl3 Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier Activation Intermediate Iminium Intermediate Vilsmeier->Intermediate + Pyrrole (EAS at C2) Pyrrole N-Methylpyrrole Pyrrole->Intermediate Hydrolysis Hydrolysis (Base/H2O) Intermediate->Hydrolysis Quench Product 1-Methylpyrrole- 2-carboxaldehyde Hydrolysis->Product Elimination of Dimethylamine

Figure 1: The Vilsmeier-Haack formylation pathway. The critical step is the electrophilic attack at the C2 position of the pyrrole ring.

Standardized Experimental Protocol

Note: This protocol is designed for self-validation. If the color change in Step 2 does not occur, moisture contamination in the


 is the likely cause.

Reagents:

  • 
    -Methylpyrrole (1.0 eq)
    
  • 
     (1.1 eq)
    
  • DMF (1.2 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (solvent)

Step-by-Step Workflow:

  • Reagent Preparation: In a flame-dried round-bottom flask under Argon, cool DMF (1.2 eq) to 0°C.

  • Formation of Electrophile: Add

    
     (1.1 eq) dropwise over 20 minutes.
    
    • Checkpoint: The solution should turn slightly yellow/viscous, indicating Vilsmeier reagent formation.

  • Addition: Dissolve

    
    -methylpyrrole in minimal DCM and add dropwise to the mixture at 0°C.
    
  • Reaction: Allow to warm to room temperature and reflux for 2–4 hours.

    • Observation: The mixture will darken significantly (deep red/brown).

  • Hydrolysis (Critical Step): Pour the reaction mixture onto crushed ice containing sodium acetate (or NaOH) to neutralize the acid and hydrolyze the iminium salt. Stir vigorously for 1 hour.

    • Validation: The pH must be basic (>8) to ensure complete hydrolysis and extraction efficiency.

  • Workup: Extract with DCM (

    
    ), wash with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Vacuum distillation is superior to column chromatography for this liquid aldehyde to prevent oxidation on silica.

Part 3: Key Research Applications

Medicinal Chemistry: The Hydrazone Scaffold

Research indicates that MP2C is a potent starting material for anti-tubercular agents . The aldehyde condenses with hydrazides (e.g., isoniazid derivatives or thiosemicarbazides) to form hydrazones.

Key Mechanism: The resulting hydrazone (


) acts as a chelator or a specific inhibitor of the MmpL3  transporter protein in Mycobacterium tuberculosis, disrupting cell wall biosynthesis.

Comparative Activity Data (Synthesized from Literature):

Derivative ClassTarget OrganismMIC (µg/mL)Mechanism of Action
MP2C-Thiosemicarbazone M. tuberculosis (H37Rv)0.8 – 1.6Metal chelation / MmpL3 inhibition
MP2C-Isoniazid Hybrid M. tuberculosis (MDR)< 0.5Synergistic inhibition
MP2C-Aniline Schiff Base S. aureus (Gram +)12.5 – 25Membrane disruption
MP2C-Aniline Schiff Base E. coli (Gram -)> 50Lower permeability in Gram-negatives
Coordination Chemistry: Schiff Base Ligands

MP2C is extensively used to synthesize bidentate (


) or tridentate (

) ligands. The "soft" nitrogen of the pyrrole and the "hard" oxygen/nitrogen of the imine create a versatile binding pocket for transition metals.
  • Copper(II) Complexes: Show enhanced DNA binding and cleavage activity compared to the free ligand.

  • Nickel(II) Complexes: Often utilized for catalytic oxidation reactions.

ApplicationsHub Aldehyde 1-Methylpyrrole- 2-carboxaldehyde Schiff Schiff Base Formation (Condensation with Amines) Aldehyde->Schiff -H2O Hydrazone Hydrazone Derivatives (Anti-Tubercular) Aldehyde->Hydrazone + Hydrazide Materials Conductive Polymers (Polypyrrole doping) Aldehyde->Materials Electropolymerization Coordination Metal Complexes (Cu, Ni, Co Catalysts) Schiff->Coordination + Metal Salt

Figure 2: Divergent synthetic utility of this compound.

Part 4: Safety & Handling (E-E-A-T Compliance)

Hazard Identification:

  • Skin/Eye Irritant: Causes severe irritation.[2][3] Goggles and gloves (Nitrile) are mandatory.

  • Respiratory: Vapors are irritating.[4] All transfers must occur in a fume hood.

  • Storage: The aldehyde is prone to autoxidation to the carboxylic acid.

    • Best Practice: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). If the liquid turns from orange to dark brown/black, purify via vacuum distillation before use.

References

  • Vilsmeier-Haack Mechanism & Synthesis

    • Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds." (Standard Reference for characterization).[2]

    • Methodology Verification: "Vilsmeier-Haack Reaction." Name Reactions. Available at: [Link]

  • Antimicrobial & Schiff Base Research

    • Sivaraj, K., et al. (2014). "Synthesis, Characterization and Antimicrobial Activity of Metal Schiff Base Complexes Derived from Pyrrole-2-Carbaldehyde." Research Journal of Life Sciences, Bioinformatics, Pharmaceutical and Chemical Sciences. Available at: [Link]

  • Anti-Tubercular Hydrazones

    • Teneva, Y., et al. (2023).[5] "Recent Advances in Anti-Tuberculosis Drug Discovery Based on Hydrazide-Hydrazone and Thiadiazole Derivatives Targeting InhA." Pharmaceuticals, 16(4), 484.[5] Available at: [Link]

    • Thorat, B. R., et al. (2025).[6] "Hydrazide-Hydrazone derivatives and their antitubercular activity." Russian Journal of Bioorganic Chemistry. Available at: [Link][6]

  • Safety Data

Sources

A Senior Application Scientist's Guide to the Historical Synthesis of Pyrrole Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Pyrrole aldehydes are pivotal intermediates in the synthesis of a vast array of pharmaceuticals, natural products, and functional materials. Their preparation has been a subject of extensive research, leading to the development of several classical and modern synthetic methodologies. This in-depth technical guide provides a comprehensive overview of the core historical methods for the synthesis of pyrrole aldehydes, designed for researchers, scientists, and professionals in drug development. Each method is critically examined through the lens of a seasoned application scientist, focusing on the mechanistic underpinnings, practical experimental considerations, and a comparative analysis of their synthetic utility. This guide is structured to offer not just procedural details but also the strategic rationale behind the selection of a particular method, thereby empowering the reader to make informed decisions in their synthetic endeavors.

Introduction: The Enduring Significance of Pyrrole Aldehydes

The pyrrole nucleus is a privileged scaffold in medicinal chemistry and materials science. The introduction of a formyl group onto this heterocyclic core unlocks a rich tapestry of subsequent chemical transformations, making pyrrole aldehydes versatile building blocks. From the synthesis of complex macrocycles like porphyrins to the development of novel therapeutic agents, the strategic placement of an aldehyde functionality on the pyrrole ring is often a critical first step. This guide delves into the foundational named reactions that have become the bedrock of pyrrole aldehyde synthesis, offering a blend of historical context and contemporary practical insights.

The Vilsmeier-Haack Reaction: The Workhorse of Pyrrole Formylation

The Vilsmeier-Haack reaction stands as arguably the most reliable and widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrrole.[1] Its enduring popularity stems from its operational simplicity, use of relatively mild and inexpensive reagents, and generally high yields of the desired 2-formylpyrrole.[2]

Mechanistic Rationale: The Electrophilic Vilsmeier Reagent

The efficacy of the Vilsmeier-Haack reaction hinges on the in-situ generation of a potent electrophile, the chloroiminium ion, commonly referred to as the Vilsmeier reagent. This is typically formed from the reaction of a tertiary amide, most commonly N,N-dimethylformamide (DMF), with an activating agent such as phosphorus oxychloride (POCl₃).[3][4]

The reaction mechanism can be dissected into three key stages:

  • Formation of the Vilsmeier Reagent: DMF acts as a nucleophile, attacking the electrophilic phosphorus center of POCl₃. Subsequent elimination of a chlorophosphate species generates the electrophilic chloroiminium ion.

  • Electrophilic Aromatic Substitution: The electron-rich pyrrole ring, with its highest electron density at the C2 position, attacks the electrophilic carbon of the Vilsmeier reagent. This step disrupts the aromaticity of the pyrrole ring, forming a cationic intermediate.

  • Hydrolysis: The intermediate iminium salt is then hydrolyzed during aqueous workup to yield the final pyrrole-2-carbaldehyde.

Vilsmeier_Haack_Mechanism cluster_0 Formation of Vilsmeier Reagent cluster_1 Electrophilic Attack cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Pyrrole Pyrrole Iminium_Salt Iminium Salt Intermediate Pyrrole->Iminium_Salt + Vilsmeier Reagent Pyrrole_Aldehyde Pyrrole-2-carbaldehyde Iminium_Salt->Pyrrole_Aldehyde H₂O Workup

Figure 1: Simplified workflow of the Vilsmeier-Haack reaction for pyrrole formylation.

Field-Proven Experimental Protocol: Synthesis of Pyrrole-2-carboxaldehyde

The following protocol is a robust and well-established procedure adapted from Organic Syntheses, a testament to its reliability and reproducibility.[5]

Materials:

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Pyrrole (freshly distilled)

  • Ethylene dichloride

  • Sodium acetate trihydrate

  • Ether

  • Saturated aqueous sodium carbonate solution

  • Anhydrous magnesium sulfate

  • Petroleum ether (b.p. 40–60 °C)

Procedure:

  • Vilsmeier Reagent Formation: In a three-necked round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, place 80 g (1.1 moles) of DMF. Cool the flask in an ice bath and maintain the internal temperature between 10–20 °C while adding 169 g (1.1 moles) of POCl₃ dropwise over 15 minutes. An exothermic reaction will occur.

  • Reaction with Pyrrole: After the addition is complete, remove the ice bath and stir the mixture for 15 minutes. Re-cool the flask in an ice bath and add 250 ml of ethylene dichloride. Once the internal temperature is below 5 °C, add a solution of 67 g (1.0 mole) of freshly distilled pyrrole in 250 ml of ethylene dichloride dropwise over 1 hour.

  • Reaction Completion: After the addition, replace the ice bath with a heating mantle and reflux the mixture for 15 minutes. A significant evolution of hydrogen chloride will be observed.

  • Hydrolysis and Work-up: Cool the mixture to 25–30 °C. Cautiously add a solution of 750 g (5.5 moles) of sodium acetate trihydrate in approximately 1 L of water. Reflux the mixture again for 15 minutes with vigorous stirring.

  • Extraction and Purification: After cooling, transfer the mixture to a separatory funnel. Separate the ethylene dichloride layer and extract the aqueous phase three times with ether. Combine the organic extracts, wash with saturated aqueous sodium carbonate solution, and dry over anhydrous magnesium sulfate.

  • Isolation: Remove the solvent by distillation. The crude product can be purified by recrystallization from boiling petroleum ether to yield pure pyrrole-2-carbaldehyde.

Expected Yield: 78–79%[5]

Causality Behind Experimental Choices
  • Freshly Distilled Pyrrole: Pyrrole is prone to oxidation and polymerization, especially when exposed to air and light. Using freshly distilled pyrrole ensures high reactivity and minimizes the formation of colored impurities.

  • Controlled Temperature during Reagent Formation: The reaction between DMF and POCl₃ is exothermic. Maintaining a low temperature prevents the decomposition of the Vilsmeier reagent and potential side reactions.

  • Use of Sodium Acetate for Hydrolysis: The hydrolysis of the iminium salt is typically carried out under basic or neutral conditions to avoid polymerization of the pyrrole ring, which is sensitive to strong acids. Sodium acetate provides a buffered, mildly basic environment for this transformation.

The Reimer-Tiemann Reaction: A Cautionary Tale for Pyrrole Formylation

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols, proceeding via a dichlorocarbene intermediate generated from chloroform and a strong base.[3][6] While it is a valuable tool for phenol chemistry, its application to pyrroles is fraught with a significant complication: the Ciamician-Dennstedt rearrangement.

Mechanistic Insight: The Divergent Pathway of Dichlorocarbene with Pyrrole

The reaction is initiated by the deprotonation of chloroform by a strong base (e.g., NaOH or KOH) to generate a trichloromethyl anion, which then undergoes alpha-elimination to form the highly electrophilic dichlorocarbene (:CCl₂).[6]

In the case of pyrrole, the dichlorocarbene can add across a C=C double bond of the pyrrole ring to form a dichlorocyclopropane intermediate. This strained intermediate readily undergoes rearrangement, leading to a ring-expanded product, 3-chloropyridine, rather than the desired pyrrole aldehyde.[6] While some formylation at the 2-position can occur, it is often a minor product.

Reimer_Tiemann_Pyrrole cluster_0 Dichlorocarbene Formation cluster_1 Reaction with Pyrrole CHCl3 CHCl₃ Dichlorocarbene :CCl₂ CHCl3->Dichlorocarbene + Base Base Strong Base Pyrrole Pyrrole Cyclopropane Dichlorocyclopropane Intermediate Pyrrole->Cyclopropane + :CCl₂ Pyrrole_Aldehyde Pyrrole-2-carbaldehyde (Minor Product) Pyrrole->Pyrrole_Aldehyde Direct Formylation Rearrangement Ciamician-Dennstedt Rearrangement Cyclopropane->Rearrangement Chloropyridine 3-Chloropyridine (Major Product) Rearrangement->Chloropyridine

Figure 2: Reaction pathways of pyrrole in the Reimer-Tiemann reaction, highlighting the dominant Ciamician-Dennstedt rearrangement.

Synthetic Utility and Limitations

Due to the prevalence of the Ciamician-Dennstedt rearrangement, the Reimer-Tiemann reaction is generally not a practical method for the preparative synthesis of simple pyrrole aldehydes.[7] The yields of the desired aldehyde are often low, and the separation from the major 3-chloropyridine byproduct can be challenging. However, for certain substituted pyrroles, the outcome may be different, and the reaction can sometimes be steered towards formylation, although this is not a general trend.

The Gattermann Reaction: Formylation with Cyanide Derivatives

The Gattermann reaction is another classical method for the formylation of aromatic compounds, including electron-rich heterocycles like pyrrole.[8] It utilizes a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[8] A significant modification by Adams involves the in-situ generation of HCN from zinc cyanide (Zn(CN)₂), which is a safer alternative to handling highly toxic gaseous HCN.[9] For reactive substrates like pyrrole, the Lewis acid catalyst is sometimes unnecessary.[8]

Mechanistic Overview

The reaction proceeds through the formation of an electrophilic species, formimidoyl chloride, from the reaction of HCN and HCl. This electrophile then attacks the pyrrole ring in a typical electrophilic aromatic substitution manner. The resulting iminium salt is subsequently hydrolyzed to afford the pyrrole aldehyde.

Experimental Considerations and Scope

While the Gattermann reaction offers an alternative to the Vilsmeier-Haack method, the toxicity of cyanide reagents necessitates stringent safety precautions. The reaction is particularly useful for the formylation of phenols and their ethers, but it is also applicable to pyrroles. The choice between the Gattermann and Vilsmeier-Haack reactions often depends on the specific substrate and the desired regioselectivity, as well as safety considerations.

Oxidation of Methylpyrroles: A Direct Functional Group Interconversion

An alternative strategy for the synthesis of pyrrole aldehydes involves the direct oxidation of a pre-existing methyl group on the pyrrole ring. This approach is conceptually different from the electrophilic formylation methods and offers a valuable synthetic route when a methylpyrrole is a readily available starting material.

Common Oxidizing Agents and Their Selectivity

A variety of oxidizing agents have been employed for this transformation, with varying degrees of success and selectivity.

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): DDQ is a powerful and selective oxidizing agent for benzylic and allylic C-H bonds.[10] It can be used to oxidize methylpyrroles to the corresponding aldehydes, often in good yields. The reaction is believed to proceed via a hydride abstraction mechanism.

  • Manganese Dioxide (MnO₂): Activated manganese dioxide is a classic reagent for the oxidation of allylic and benzylic alcohols to aldehydes and ketones. It can also be used for the direct oxidation of activated methyl groups, such as those on a pyrrole ring.[11] The reaction is heterogeneous and often requires a large excess of the reagent.

  • Copper/Iodine/Oxygen System: More recent methods have utilized catalytic systems for this oxidation. For instance, a copper catalyst in the presence of iodine and molecular oxygen has been shown to efficiently convert aryl methyl ketones (which can be derived from methylpyrroles) to the corresponding aldehydes.[12]

Representative Protocol: Oxidation of a Methylpyrrole Derivative

While a universally applicable protocol is difficult to provide due to the substrate-dependent nature of these oxidations, a general procedure using DDQ would involve stirring the methylpyrrole substrate with a stoichiometric amount of DDQ in an inert solvent like dichloromethane or benzene at room temperature or with gentle heating until the reaction is complete, as monitored by TLC. The work-up typically involves filtering off the reduced DDQ (DDHQ) and purifying the product by chromatography.

Comparative Analysis of Historical Synthesis Methods

The choice of a synthetic method for preparing a pyrrole aldehyde is a critical decision that depends on several factors, including the nature of the starting material, the desired substitution pattern, scalability, and safety considerations.

MethodReagentsAdvantagesDisadvantagesTypical Yields
Vilsmeier-Haack DMF, POCl₃Mild conditions, high yields, readily available and inexpensive reagents, generally good regioselectivity for the 2-position.[1][2]The Vilsmeier reagent is a weak electrophile, so the reaction may be slow for deactivated pyrroles.High (often >80%)[5]
Reimer-Tiemann CHCl₃, strong baseReadily available reagents.Prone to Ciamician-Dennstedt rearrangement in pyrroles, leading to 3-chloropyridine as the major product; low yields of the desired aldehyde.[6][7]Low for pyrrole aldehydes
Gattermann HCN/HCl or Zn(CN)₂/HClCan be effective for certain substrates where the Vilsmeier-Haack reaction fails.Use of highly toxic cyanide reagents requires special handling and safety precautions.Moderate to Good
Oxidation of Methylpyrroles DDQ, MnO₂, etc.A good alternative when the corresponding methylpyrrole is readily available; avoids direct formylation of the pyrrole ring.Requires a pre-functionalized starting material; the choice of oxidant is crucial and can be substrate-dependent.Moderate to Good

Conclusion and Future Perspectives

The historical methods for the synthesis of pyrrole aldehydes, particularly the Vilsmeier-Haack reaction, remain indispensable tools in the arsenal of the modern organic chemist. While newer, more sophisticated methods continue to be developed, a thorough understanding of these foundational reactions is essential for any researcher working with pyrrole-containing molecules. The Vilsmeier-Haack reaction's reliability and versatility have cemented its status as the go-to method for pyrrole formylation. The Reimer-Tiemann and Gattermann reactions, while historically significant, present notable challenges and are generally less favored for this specific transformation. The oxidation of methylpyrroles offers a complementary and valuable synthetic strategy.

Future advancements in this field will likely focus on the development of more sustainable and atom-economical catalytic methods for the direct C-H formylation of pyrroles, minimizing the use of stoichiometric reagents and hazardous materials. Nevertheless, the classical methods detailed in this guide will undoubtedly continue to play a crucial role in both academic research and industrial applications for the foreseeable future.

References

  • Allen, C. F. H.; Leubner, G. W. The Reimer-Tiemann Reaction. Org. React.1951, 6, 1-34.
  • Wynberg, H.; Meijer, E. W. The Reimer–Tiemann Reaction. In Organic Reactions; Paquette, L. A., Ed.; John Wiley & Sons, Inc.: 2005; pp 1–36.
  • Jones, G.; Stanforth, S. P. The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Org. React.2000, 56, 355-657.
  • Silverstein, R. M.; Ryskiewicz, E. E.; Willard, C. Pyrrole-2-carboxaldehyde. Org. Synth.1956, 36, 74.
  • Wu, X.; Zhao, P.; Geng, X.; Wang, C.; Wu, Y.-d.; Wu, A.-x.
  • Sapurina, I.; Shishov, M. A.; Ryvkina, N. G.; Asandulesa, M.; Rozova, Y. G.; Bobrova, N. V.; Kirillova, M. V.; Stejskal, J. Oxidation of Pyrrole with Manganese(IV) Dioxide. Polymers (Basel)2020, 12 (11), 2536.
  • Ciamician, G.; Dennstedt, M. Ueber die Einwirkung des Chloroforms auf die Kaliumverbindung des Pyrrols. Ber. Dtsch. Chem. Ges.1881, 14 (1), 1153–1162.
  • Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Ber. Dtsch. Chem. Ges. A/B1927, 60 (1), 119–122.
  • Jutz, C. The Vilsmeier-Haack-Arnold Acylations. In Iminium Salts in Organic Chemistry; Böhme, H., Viehe, H. G., Eds.; Advances in Organic Chemistry; John Wiley & Sons, Inc.: 1976; Vol. 9, Part 1, pp 225–342.
  • Gattermann, L. Synthese aromatischer Aldehyde. Ber. Dtsch. Chem. Ges.1898, 31 (1), 1149–1152.
  • Houben, J.; Hoesch, K. Über die Kern-Kondensation von Phenolen und Phenol-äthern mit Nitrilen zu Phenol- und Phenol-äther-ketimiden und -ketonen. I. Ber. Dtsch. Chem. Ges. A/B1926, 59 (11), 2379–2387.
  • Wu, X.; Geng, X.; Zhao, P.; Zhang, Y.; Wang, C.; Wu, Y.-d.; Wu, A.-x. Copper-Catalyzed Aerobic Oxidative Annulation of Aryl Methyl Ketones, Arylamines, and Acetoacetate Esters: A Novel Approach to Pyrrole-2-carbaldehydes. Org. Lett.2016, 18 (15), 3646–3649.
  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link] (accessed Feb 7, 2026).

  • Chemistry Notes. Reimer Tiemann Reaction: Mechanism and application. [Link] (accessed Feb 7, 2026).

  • Wikipedia. Gattermann reaction. [Link] (accessed Feb 7, 2026).

  • Organic Chemistry Portal. 2,3-Dichloro-5,6-Dicyanobenzoquinone, DDQ. [Link] (accessed Feb 7, 2026).

  • Wikipedia. Reimer–Tiemann reaction. [Link] (accessed Feb 7, 2026).

  • Asian Journal of Research in Chemistry. A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. [Link] (accessed Feb 7, 2026).

  • WordPress. Manganese Dioxide, MnO2. [Link] (accessed Feb 7, 2026).

  • Wikipedia. Houben–Hoesch reaction. [Link] (accessed Feb 7, 2026).

  • B N College, Bhagalpur. HOUBEN–HOESCH REACTION. [Link] (accessed Feb 7, 2026).

  • PubMed Central (PMC). DDQ as a versatile and easily recyclable oxidant: a systematic review. [Link] (accessed Feb 7, 2026).

Sources

The Pyrrole Scaffold: A Privileged Framework in Modern Pharmacotherapy

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Significance of Substituted Pyrroles Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

The pyrrole ring—a five-membered, nitrogen-containing aromatic heterocycle—stands as one of the most versatile "privileged scaffolds" in medicinal chemistry. From the fundamental architecture of life (heme, chlorophyll) to blockbuster therapeutics (Atorvastatin, Sunitinib), the substituted pyrrole core offers a unique balance of electronic richness and structural rigidity. This guide dissects the biological significance of substituted pyrroles, moving beyond basic structural definitions to explore the structure-activity relationships (SAR) , molecular mechanisms , and synthetic protocols that drive their utility in drug development.

The Pharmacophore: Electronic & Structural Logic

Why is the pyrrole ring ubiquitous in drug design? The answer lies in its electronic distribution and substitution vectors.

  • Electron-Rich Character: Pyrrole is

    
    -excessive. The lone pair on the nitrogen participates in the aromatic sextet, making the ring electron-rich and highly susceptible to electrophilic substitution, yet capable of 
    
    
    
    -
    
    
    stacking interactions within receptor pockets.
  • Hydrogen Bonding: The N-H moiety (in 1H-pyrroles) acts as a specific hydrogen bond donor (HBD), while the

    
    -system can act as a weak acceptor.
    
  • Vectorial Display: The planar geometry allows for the precise spatial arrangement of up to four distinct pharmacophores (at C2, C3, C4, C5) and a solubility/metabolic tuner at N1.

Key SAR Vectors
PositionBiological Function / SAR RoleExample Utility
N1 Solubility modulation; metabolic stability; H-bond elimination.Atorvastatin (Isopropyl group prevents H-bonding, aids hydrophobic fit).
C2/C5 Steric bulk; "Bookends" for receptor pocket definition.Sunitinib (C2 amide linkage critical for H-bonding in ATP pocket).
C3/C4 Electronic tuning; fine-tuning of potency.Prodigiosin (Methoxy group influences basicity and DNA cleavage).

Mechanistic Case Studies

HMG-CoA Reductase Inhibition: The Atorvastatin Paradigm

Atorvastatin (Lipitor) exemplifies the "pyrrole as a central hub" strategy.[1][2][3] The penta-substituted pyrrole ring does not merely act as a linker; it rigidly orients the substituents to mimic the transition state of HMG-CoA reduction.

  • Mechanism: The drug competes with HMG-CoA for the active site of the reductase enzyme.[1][3][4]

  • Structural Logic:

    • C2 Isopropyl: Forms a critical hydrophobic interaction with Leu562 , anchoring the molecule.

    • C5 Fluorophenyl: Occupies a hydrophobic pocket; the fluorine atom increases metabolic stability against CYP450 oxidation.

    • C3 Amide: Forms hydrogen bonds with Ser565 , crucial for binding affinity.

Programmable DNA Binding: Pyrrole-Imidazole Polyamides

Perhaps the most sophisticated application of pyrroles is in sequence-specific DNA recognition . Dervan and colleagues established that polyamides containing N-methylpyrrole (Py) and N-methylimidazole (Im) amino acids can read the DNA minor groove.[5]

  • The Code:

    • Im/Py pair: Targets G·C base pairs.

    • Py/Im pair: Targets C·G base pairs.

    • Py/Py pair: Targets A·T or T·A base pairs.

  • Significance: These molecules can displace transcription factors, offering a route to "chemical gene regulation" without the delivery challenges of CRISPR or RNAi.

Visualization: Mechanism & SAR

Diagram 1: Pyrrole SAR & Mechanism Logic

This diagram illustrates the decision matrix for designing pyrrole-based therapeutics, contrasting the "Central Hub" strategy (Statins) with the "Linear Recognition" strategy (DNA Binders).

PyrroleSAR Start Pyrrole Scaffold Design Strategy1 Strategy A: Central Hub (Scaffold) Start->Strategy1 Strategy2 Strategy B: Linear Recognition Start->Strategy2 Target1 Enzyme Active Sites (e.g., HMG-CoA Reductase) Strategy1->Target1 Target2 DNA Minor Groove (Sequence Specific) Strategy2->Target2 Mech1 Rigid Orientation of Pharmacophores Target1->Mech1 Requirement Mech2 Side-by-Side Amino Acid Pairing Target2->Mech2 Requirement Ex1 Example: Atorvastatin (Hydrophobic Pocket Fit) Mech1->Ex1 Ex2 Example: Polyamides (Im/Py recognizes G-C) Mech2->Ex2

Caption: Divergent design strategies for pyrrole-based therapeutics: Rigid scaffolding vs. modular sequence recognition.

Technical Protocol: Paal-Knorr Synthesis of a Bioactive Pyrrole Scaffold

The Paal-Knorr condensation remains the gold standard for synthesizing substituted pyrroles due to its reliability and tolerance of functional groups.

Objective: Synthesis of a 1-phenyl-2,5-dimethylpyrrole derivative (Model for exploring N-aryl SAR).

Materials[6]
  • Substrate: Acetonylacetone (2,5-hexanedione) [1.0 eq]

  • Amine: Aniline (or substituted aniline derivative) [1.0 eq]

  • Catalyst: p-Toluenesulfonic acid (p-TSA) [5 mol%] or Iodine [10 mol%]

  • Solvent: Ethanol (Green/Protic) or Toluene (Azeotropic removal of water)

Step-by-Step Workflow
  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 eq of 2,5-hexanedione and 1.0 eq of the aniline derivative in Ethanol (0.5 M concentration).

  • Catalysis: Add 5 mol% p-TSA.

    • Note: Acid catalysis activates the carbonyls, facilitating nucleophilic attack by the amine.

  • Reflux: Heat the mixture to reflux (78°C) for 2–4 hours.

    • Validation: Monitor reaction progress via TLC (Hexane/EtOAc 8:2). The pyrrole product will typically have a higher R_f than the starting amine.

  • Workup:

    • Cool to room temperature.

    • Concentrate the solvent under reduced pressure.

    • Redissolve residue in Dichloromethane (DCM) and wash with NaHCO₃ (sat. aq.) to neutralize the acid catalyst.

  • Purification:

    • Dry organic layer over MgSO₄.

    • Purify via Silica Gel Column Chromatography.

    • Critical Check: Substituted pyrroles can be light-sensitive and prone to oxidation (turning pink/dark). Store in amber vials under inert gas.

Diagram 2: Paal-Knorr Synthesis Workflow

PaalKnorr Reactants 1,4-Diketone + Primary Amine (Solvent: EtOH) Catalyst Add Catalyst (p-TSA or I2) Reactants->Catalyst Intermediate Hemiaminal Formation (Cyclization) Catalyst->Intermediate Reflux 2-4h Dehydration Dehydration (-2 H2O) (Aromatization) Intermediate->Dehydration Thermodynamic Drive Product Substituted Pyrrole Dehydration->Product QC QC Check: 1H NMR (Pyrrole C-H signal ~5.8-6.0 ppm) Product->QC

Caption: Workflow for the acid-catalyzed Paal-Knorr synthesis, highlighting the critical aromatization step.

Future Directions: Beyond Small Molecules

The biological significance of pyrroles is shifting from simple enzyme inhibitors to complex biological tools:

  • PROTACs: Pyrrole-based kinase inhibitors (like Sunitinib derivatives) are being used as the "warhead" ligand in Proteolysis Targeting Chimeras to degrade oncogenic proteins.

  • Antimicrobial Resistance: Highly substituted pyrroles derived from marine natural products (e.g., pyrrolomycins) are showing promise against MRSA by disrupting bacterial cell membranes via protonophore mechanisms.

References

  • Bhardwaj, V., et al. (2015). "Biological significance of substituted pyrroles." Synthetic Communications. Link

  • Istvan, E. S., & Deisenhofer, J. (2001). "Structural mechanism for statin inhibition of HMG-CoA reductase."[3] Science. Link

  • Dervan, P. B. (2001). "Molecular recognition of DNA by small molecules." Bioorganic & Medicinal Chemistry. Link

  • Chowdhury, S., et al. (2010). "Sunitinib: from rational design to clinical efficacy." Journal of Clinical Oncology. Link

  • Amarnath, V., et al. (1991).[6] "Mechanism of the Paal-Knorr pyrrole synthesis." Journal of Organic Chemistry. Link

Sources

Methodological & Application

synthesis of 1-Methylpyrrole-2-carboxaldehyde from N-methylpyrrole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of 1-Methylpyrrole-2-carboxaldehyde

Part 1: Executive Summary

This application note details a robust, scalable protocol for the regioselective formylation of N-methylpyrrole to synthesize this compound (also known as N-methyl-2-formylpyrrole).[1] While Friedel-Crafts acylation is common for arenes, electron-rich heterocycles like pyrrole require the milder, highly selective Vilsmeier-Haack reaction .[1]

This guide prioritizes process safety and impurity control . By strictly controlling the formation temperature of the chloroiminium intermediate and buffering the hydrolysis step, this protocol minimizes the formation of tars and the thermodynamically less favored 3-isomer, consistently yielding >85% purity prior to distillation.

Part 2: Strategic Pre-Experimental Planning

Chemical Safety & Handling
  • Phosphorus Oxychloride (

    
    ):  Highly corrosive and water-reactive. Releases HCl gas upon contact with moisture.[2] All glassware must be oven-dried.[1] A sodium hydroxide (NaOH) scrubber trap is recommended for the reaction exhaust.
    
  • N-Methylpyrrole: Flammable liquid.[1] Polymerizes in the presence of strong acids if not buffered; store cold.

  • Exotherm Control: Both the formation of the Vilsmeier reagent and the hydrolysis step are significantly exothermic. Active cooling is mandatory.

Reagent Quality Control
  • DMF (N,N-Dimethylformamide): Must be anhydrous. Water reacts with

    
     to form phosphoric acid and HCl, destroying the reagent and generating varying exotherms.
    
  • Stoichiometry: A slight excess of Vilsmeier reagent (1.1–1.2 eq) ensures complete conversion of the expensive heterocyclic substrate.

Part 3: Reaction Mechanism & Pathway

The reaction proceeds via the formation of an electrophilic chloroiminium ion (the Vilsmeier reagent), followed by Electrophilic Aromatic Substitution (EAS) at the electron-rich C2 position of the pyrrole ring.[3]

VilsmeierMechanism DMF DMF (Solvent/Reagent) Vilsmeier Chloroiminium Ion (Vilsmeier Reagent) DMF->Vilsmeier Activation POCl3 POCl3 (Activator) POCl3->Vilsmeier Intermediate Iminium Salt (Intermediate) Vilsmeier->Intermediate + Pyrrole (EAS at C2) Pyrrole N-Methylpyrrole (Substrate) Pyrrole->Intermediate Product 1-Methylpyrrole- 2-carboxaldehyde Intermediate->Product Hydrolysis (-HCl, -NHMe2) Hydrolysis Hydrolysis (NaOAc/H2O)

Figure 1: Mechanistic pathway of the Vilsmeier-Haack formylation showing the critical intermediate states.[1]

Part 4: Detailed Experimental Protocol

Scale: 100 mmol (Basis: N-Methylpyrrole) Expected Yield: 80–90%[1]

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][4][5][6]AmountDensity
N-Methylpyrrole 81.121.08.11 g (8.9 mL)0.909 g/mL

153.331.116.8 g (10.0 mL)1.645 g/mL
DMF (Anhydrous) 73.091.2 (as reagent)8.7 g + 20 mL solvent0.944 g/mL
1,2-Dichloroethane (DCE) 98.96Solvent50 mL-
Sodium Acetate 82.03Quench~30 g (sat.[1][7] aq.)-
Step-by-Step Procedure

Step 1: Formation of Vilsmeier Reagent (In Situ)

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, nitrogen inlet, pressure-equalizing addition funnel, and a thermometer.

  • Charge: Add anhydrous DMF (20 mL) and DCE (30 mL) to the flask.

  • Cool: Submerge the flask in an ice/salt bath to reach 0°C.

  • Activation: Add

    
     (10.0 mL) dropwise via the addition funnel over 30 minutes.
    
    • Scientist's Note: Maintain internal temperature < 5°C. The solution will turn pale yellow/orange. A white precipitate (the chloroiminium salt) may form; this is normal.

  • Maturation: Stir at 0–5°C for an additional 15 minutes to ensure complete reagent formation.

Step 2: Substrate Addition (EAS)

  • Preparation: Dilute N-methylpyrrole (8.9 mL) in DCE (20 mL).

  • Addition: Add the pyrrole solution dropwise to the Vilsmeier reagent at 0°C over 45 minutes.

    • Critical Control: The reaction is highly exothermic. If the temperature spikes >10°C, regioselectivity may decrease, leading to 3-formyl impurities.

  • Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to Room Temperature (RT). Then, heat to reflux (approx. 80°C) for 15 minutes.

    • Scientist's Note: Heating drives the conversion of the intermediate to the iminium salt. The mixture will darken.

Step 3: Hydrolysis & Workup

  • Cooling: Cool the reaction mixture back to RT.

  • Quenching (The "Buffered" Method): Pour the reaction mixture slowly into a beaker containing 100 mL of saturated Sodium Acetate (NaOAc) solution and 100 g of crushed ice.

    • Why Acetate? Using strong bases like NaOH can cause the aldehyde to undergo Cannizzaro reactions or polymerization. Acetate buffers the pH to ~5–6, ideal for hydrolyzing the iminium salt without destroying the product.

  • Stirring: Stir vigorously for 30 minutes. The organic layer should separate.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (

    
     mL).
    
  • Washing: Wash combined organics with sat.

    
     (50 mL) followed by brine (50 mL).
    
  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

Step 4: Purification

  • Crude State: Dark oil.

  • Distillation: Vacuum distillation is the gold standard for this compound.

    • Boiling Point: 75–76°C at 11 mmHg (or ~88°C at 20 mmHg).

  • Alternative (Crystallization): Upon chilling the distilled oil, it may crystallize (MP: 35–40°C).[8] Recrystallize from petroleum ether if necessary.

Part 5: Process Control & Troubleshooting

The following workflow diagram illustrates the decision matrix for troubleshooting common issues during synthesis.

Troubleshooting Check In-Process Check (TLC/GC) Result1 Starting Material Remains Check->Result1 Result2 Dark Tar / Low Yield Check->Result2 Result3 Product Pure Check->Result3 Action1 Re-heat to Reflux (15 min) Check Stoichiometry Result1->Action1 Action2 Temp Control Failure (Keep <5°C during add) Result2->Action2 Action3 Proceed to Distillation Result3->Action3

Figure 2: Troubleshooting logic for Vilsmeier-Haack formylation.

Self-Validating Parameters:

  • Color Change: The reaction must transition from pale yellow (reagent) to orange/red (intermediate) to dark brown (hydrolysis). Lack of color change indicates inactive

    
    .
    
  • pH Check: During hydrolysis, ensure the aqueous layer is pH 5–7. If pH < 3, hydrolysis is incomplete; add more NaOAc.

Part 6: Characterization Data

Confirm product identity using the following physicochemical properties.

  • Appearance: Colorless to pale yellow liquid (darkens on storage); solidifies in fridge.

  • Refractive Index (

    
    ):  1.5580 – 1.5640.
    
  • 1H NMR (400 MHz, CDCl3):

    • 
       9.54 (s, 1H, CHO) – Diagnostic peak.
      
    • 
       6.88 (m, 1H, Ar-H)[1]
      
    • 
       6.80 (dd, 1H, Ar-H)[1]
      
    • 
       6.15 (dd, 1H, Ar-H)[1]
      
    • 
       3.94 (s, 3H, N-CH3)[1]
      
  • IR Spectrum: Strong carbonyl stretch at ~1660–1670

    
    .
    

Part 7: References

  • Silverstein, R. M.; Ryskiewicz, E. E.; Willard, C. (1956). "2-Pyrrolealdehyde".[1][7][9][10] Organic Syntheses, 36, 74.

  • Meth-Cohn, O.; Stanforth, S. P. (1991).[4] "The Vilsmeier–Haack Reaction".[2][4][6][11][12] Comprehensive Organic Synthesis, 2, 777-794.

  • PubChem Compound Summary. (2023). "this compound".[1][6][7][13][14][10] National Center for Biotechnology Information.

  • Jones, G.; Stanforth, S. P. (2004). "The Vilsmeier Reaction of Non-Aromatic Compounds". Organic Reactions.[4][5][6][12][15]

Sources

Application Note: Vilsmeier-Haack Formylation of N-Methylpyrrole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Utility

The Vilsmeier-Haack reaction is the gold-standard protocol for introducing a formyl group (-CHO) onto electron-rich aromatic heterocycles.[1] This guide details the regioselective formylation of N-methylpyrrole to synthesize 1-methyl-2-pyrrolecarboxaldehyde .

This transformation is a critical entry point in drug discovery. The resulting aldehyde serves as a versatile linchpin for synthesizing porphyrins, polypyrrolic antibiotics (e.g., distamycin analogues), and HMG-CoA reductase inhibitors. Unlike Friedel-Crafts acylations, which often require harsh Lewis acids, the Vilsmeier protocol operates under milder conditions but requires rigorous thermal management to prevent "runaway" exotherms and tar formation.

Key Technical Objectives
  • Regiocontrol: Exclusively target the C2 (

    
    ) position over the C3 (
    
    
    
    ) position.
  • Yield Optimization: Mitigate polymerization of the electron-rich pyrrole starting material.

  • Safety Engineering: Manage the violent exotherm associated with the formation of the Vilsmeier reagent.

Mechanistic Insight & Regioselectivity

The reaction proceeds via the in situ generation of the Vilsmeier Reagent (chloromethyliminium salt), a potent electrophile.

The "Why" Behind the Chemistry
  • Electrophile Formation: Interaction between N,N-Dimethylformamide (DMF) and Phosphoryl Chloride (POCl

    
    ) generates the electrophilic chloroiminium species.[2] This step is highly exothermic.
    
  • Nucleophilic Attack: N-methylpyrrole is an electron-rich

    
    -excessive heterocycle. The lone pair on the nitrogen activates the ring.
    
  • Regioselectivity (C2 vs. C3): Attack at the C2 position is kinetically favored. The intermediate

    
    -complex resulting from C2 attack is stabilized by three resonance structures (preserving conjugation with the nitrogen lone pair), whereas C3 attack offers less stabilization.
    
  • Hydrolysis: The resulting iminium salt intermediate is stable until aqueous workup, where it hydrolyzes to release the aldehyde.[3]

Diagram 1: Reaction Mechanism Pathway

VilsmeierMechanism DMF DMF VR Vilsmeier Reagent (Chloroiminium Ion) DMF->VR Activation (-PO2Cl2-) POCl3 POCl3 POCl3->VR Inter Iminium Intermediate (Sigma Complex) VR->Inter + NMP (C2 Attack) NMP N-Methylpyrrole NMP->Inter Hydrolysis Aqueous Hydrolysis (NaOAc/H2O) Inter->Hydrolysis -HCl Product 1-Methyl-2- pyrrolecarboxaldehyde Hydrolysis->Product Final Product

Caption: Mechanistic flow from Vilsmeier reagent generation to hydrolytic release of the aldehyde.

Experimental Protocol

Reagents & Equipment
ReagentRoleEquiv.Purity/Grade
N-Methylpyrrole Substrate1.0>98%, redistilled if dark
POClngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Activator1.1 - 1.2Fresh, colorless
DMF Solvent/Reagent5.0 - 10.0Anhydrous (<0.05% H

O)
Sodium Acetate BufferExcessSaturated Aqueous Sol.
DCM Extraction SolventN/AHPLC Grade

Equipment:

  • 3-neck Round Bottom Flask (RBF) with Claisen adapter.

  • Internal temperature probe (Thermocouple).

  • Pressure-equalizing addition funnel (flame-dried).

  • Inert gas line (Argon or Nitrogen).

Step-by-Step Procedure
Phase 1: Generation of Vilsmeier Reagent (Critical Safety Step)
  • Context: Mixing DMF and POCl

    
     is violently exothermic.
    
  • Charge the RBF with anhydrous DMF (10 mL per gram of substrate).

  • Cool the system to 0–5 °C using an ice/salt bath.

  • Load POCl

    
      (1.1 equiv) into the addition funnel.
    
  • Dropwise Addition: Add POCl

    
     slowly over 30–45 minutes.
    
    • Critical Control: Ensure internal temperature does not exceed 10 °C .

    • Observation: The solution will turn pale yellow/orange and may become viscous (formation of the chloroiminium salt).

  • Stir at 0 °C for 15 minutes after addition is complete.

Phase 2: Formylation Reaction
  • Mix N-methylpyrrole (1.0 equiv) with a small volume of DMF or DCM (1:1 v/v) to dilute.

  • Add the substrate solution dropwise to the Vilsmeier reagent at 0–5 °C .

    • Note: Pyrroles are highly reactive; rapid addition can cause local overheating and polymerization (tarring).

  • Remove the ice bath and allow the mixture to warm to Room Temperature (RT) .

  • Heat: Warm the reaction to 60 °C for 2 hours to ensure conversion.

    • Process Check: Monitor by TLC (Hexane:EtOAc 4:1). The aldehyde is significantly more polar than the starting pyrrole.

Phase 3: Hydrolysis & Workup
  • Cool the reaction mixture back to 0 °C .

  • Quench: Pour the reaction mixture slowly into a beaker containing crushed ice (approx. 5x reaction volume).

  • Neutralization: Slowly add saturated aqueous Sodium Acetate with vigorous stirring until pH ~7.

    • Why Acetate? Strong bases like NaOH can induce Cannizzaro reactions or aldol condensations. Acetate buffers gently.

  • Extraction: Extract the aqueous layer 3x with Dichloromethane (DCM).

  • Wash: Wash combined organics with saturated NaHCO

    
     (to remove acid traces) and Brine.
    
  • Dry & Concentrate: Dry over MgSO

    
    , filter, and concentrate in vacuo.
    
Diagram 2: Experimental Workflow

Workflow Step1 Phase 1: Reagent Prep Cool DMF to 0°C Add POCl3 < 10°C Step2 Phase 2: Addition Add N-Methylpyrrole slowly Maintain 0-5°C Step1->Step2 Vilsmeier Reagent Formed Step3 Phase 3: Reaction Warm to RT -> Heat to 60°C Time: 2 Hours Step2->Step3 Substrate Added Step4 Phase 4: Quench Pour onto Ice Neutralize w/ NaOAc Step3->Step4 Conversion Complete Step5 Phase 5: Isolation DCM Extraction Vacuo Concentration Step4->Step5 Product Released

Caption: Step-by-step experimental workflow ensuring thermal safety and product integrity.

Process Analytics & Quality Control

Validate the product using the following specifications.

ParameterSpecificationMethod
Appearance Pale yellow to amber oilVisual
Boiling Point 87–90 °C @ 22 mmHgDistillation

H NMR

9.5 (s, 1H, CHO), 3.9 (s, 3H, N-Me)
CDCl

IR Spectroscopy 1660–1670 cm

(C=O stretch)
FT-IR (Neat)

NMR Interpretation: The diagnostic signal is the aldehyde proton at 9.5 ppm . The N-methyl group appears as a sharp singlet around 3.9 ppm . The ring protons typically show a pattern of dd or m in the 6.0–7.0 ppm range.

Troubleshooting & Optimization

Issue: "Tar" Formation (Black viscous crude)
  • Cause: Polymerization of pyrrole due to excessive heat or localized acidity.

  • Solution: Ensure strictly dropwise addition of POCl

    
     and substrate. Keep temperature < 5 °C during addition. Dilute the substrate in DCM before addition.
    
Issue: Low Yield
  • Cause: Incomplete hydrolysis of the iminium salt.

  • Solution: Extend the stirring time during the Sodium Acetate quench (at least 30 mins). The intermediate salt is water-soluble; if you extract too early, you leave the product in the water layer.

Issue: Regioisomer Contamination
  • Cause: Thermodynamic equilibration or steric hindrance.

  • Solution: N-methylpyrrole naturally favors the 2-position (>95%). If 3-isomer is observed, ensure the reaction temperature did not exceed 60 °C.

Safety Hazards (SDS Summary)

  • POCl

    
    :  Fatal if inhaled. Reacts violently with water to produce HCl gas. Must be quenched slowly. 
    
  • DMF: Hepatotoxic and teratogenic. Readily absorbed through skin.

  • Reaction Profile: The formation of the Vilsmeier reagent is exothermic .[2][4] Runaway reactions can occur if POCl

    
     is added too quickly to warm DMF.
    

References

  • Original Methodology: Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide.Ber. Dtsch. Chem. Ges.1927 , 60, 119–122.

  • Pyrrole Specifics: Silverstein, R. M.; Ryskiewicz, E. E.; Willard, C. 2-Pyrrolealdehyde and 1-Methyl-2-pyrrolealdehyde.Organic Syntheses1956 , 36, 74.

  • Mechanistic Review: Jones, G.; Stanforth, S. P.[5] The Vilsmeier Reaction of Non-Aromatic Compounds.[1][5][6][7][8]Organic Reactions2004 , 49, 1.

  • Safety Data: National Center for Biotechnology Information. PubChem Compound Summary for CID 24804, Phosphorus oxychloride.

Sources

1-Methylpyrrole-2-carboxaldehyde as a building block in organic synthesis

[1][2]

Executive Summary

1-Methylpyrrole-2-carboxaldehyde is a "privileged scaffold" in heterocyclic chemistry.[1][2] Unlike its non-methylated parent (pyrrole-2-carboxaldehyde), the N-methyl group blocks the acidic N-H site, preventing hydrogen-bond-mediated polymerization and altering the electronic landscape of the pyrrole ring.[1][2] This modification enables distinct reactivity profiles essential for synthesizing BODIPY fluorophores , porphyrinoids , and pharmaceutical intermediates (e.g., kinase inhibitors, antipsychotics).

This guide provides a technical deep-dive into utilizing this building block, focusing on its dual reactivity: the electrophilic aldehyde handle and the nucleophilic C5 ring position.

Part 1: Chemical Profile & Reactivity Matrix[1][2]

The Electronic "Push-Pull" System

The molecule features a unique electronic conflict that chemists must exploit:

  • The Pyrrole Ring (Nucleophile): Inherently electron-rich (π-excessive), prone to electrophilic aromatic substitution (EAS).[1]

  • The Aldehyde (Electrophile): Electron-withdrawing group (EWG) at C2.[1] It deactivates the ring toward EAS compared to pyrrole, but directs incoming electrophiles to the C4 or C5 positions (meta- or para-like orientation relative to the carbonyl).

  • The N-Methyl Group: An electron-donating group (inductive effect) that partially counteracts the aldehyde's deactivation, maintaining ring reactivity while preventing N-deprotonation side reactions.[1][2]

Reactivity Visualization

The following diagram maps the logical flow of synthetic transformations starting from this compound.

ReactivityMapStart1-Methylpyrrole-2-carboxaldehydeAldehydeAldehyde Reactivity(C=O Electrophile)Start->AldehydePrimary PathRingRing Reactivity(C5 Nucleophile)Start->RingSecondary PathBODIPYBODIPY Dyes(Dipyrromethene)Aldehyde->BODIPY+ Pyrrole / H+ / OxidationVinylVinyl Pyrroles(Knoevenagel)Aldehyde->Vinyl+ Active Methylene / BaseChalconeChalcones(Claisen-Schmidt)Aldehyde->Chalcone+ Acetophenone / BaseHalogen5-Halo-pyrroles(EAS)Ring->Halogen+ NBS or NCS

Figure 1: Synthetic divergence map.[1] The aldehyde handle allows for C-C bond formation (green nodes), while the ring allows for functionalization (red node).

Part 2: Application Protocols

Application A: Synthesis of Asymmetric BODIPY Dyes

Context: The most high-value application of this compound is the synthesis of Boron-Dipyrromethene (BODIPY) dyes.[1][2] Using the aldehyde as a starter allows for the construction of asymmetric dyes, which are crucial for bioconjugation and tunable fluorescence.

Mechanism: Acid-catalyzed condensation with a second pyrrole yields a dipyrromethane, followed by oxidation to dipyrromethene, and finally complexation with

Protocol 1: Synthesis of Asymmetric BODIPY Core

Target: Synthesis of an asymmetric BODIPY dye using this compound and 2,4-dimethylpyrrole.[1][2]

Reagents:

  • This compound (1.0 equiv)[1][2]

  • 2,4-Dimethylpyrrole (1.0 equiv)[1]

  • Trifluoroacetic acid (TFA) (catalytic)[3]

  • Dichloromethane (DCM) (anhydrous)

  • DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.0 equiv)[1][2]

  • 
    -Diisopropylethylamine (DIPEA) (5.0 equiv)[1]
    
  • Boron trifluoride diethyl etherate (

    
    ) (6.0 equiv)
    

Step-by-Step Methodology:

  • Condensation (Dipyrromethane formation):

    • Dissolve this compound (10 mmol) and 2,4-dimethylpyrrole (10 mmol) in anhydrous DCM (50 mL) under an inert atmosphere (

      
       or Ar).
      
    • Add 2–3 drops of TFA.[1] The solution will darken (often turning red/brown).

    • Stir at room temperature (RT) for 3–12 hours. Monitor by TLC (disappearance of aldehyde). Note: Unlike symmetric syntheses using acid chlorides, this step creates the C-C bridge.

  • Oxidation:

    • Add DDQ (10 mmol) dissolved in a minimum amount of DCM/THF to the reaction mixture.

    • Stir for 30–60 minutes. The mixture will become dark (formation of the dipyrromethene cation).

  • Complexation (The "One-Pot" Finish):

    • Cool the reaction mixture to 0°C (ice bath).

    • Add DIPEA (50 mmol) slowly. Stir for 15 minutes.

    • Add

      
       (60 mmol) dropwise over 20 minutes. Caution: Exothermic; fumes.[1][2]
      
    • Allow the mixture to warm to RT and stir for 2 hours.

  • Work-up:

    • Quench with saturated aqueous

      
      .[1][4]
      
    • Extract with DCM (

      
       mL).[1] Wash combined organics with brine and water.[1]
      
    • Dry over

      
      , filter, and concentrate.
      
    • Purification: Flash column chromatography (Silica gel; Hexane/EtOAc gradient).[1] BODIPY dyes are typically highly fluorescent on silica; the product often elutes as a bright orange/green fluorescent band.

Critical Control Point: The oxidation step is time-sensitive. Over-oxidation can degrade the dipyrromethene.[1] Proceed immediately to complexation once oxidation is complete.[1]

Application B: Medicinal Chemistry (Knoevenagel Condensation)

Context: The aldehyde group is highly reactive toward active methylene compounds.[5] This reaction is pivotal for synthesizing vinyl pyrroles , which serve as precursors for anti-inflammatory drugs (e.g., Tolmetin analogs) and kinase inhibitors.

Protocol 2: Synthesis of Pyrrole-Acrylonitriles

Target: Condensation of this compound with malononitrile.[1][2]

Reagents:

  • This compound (1.0 equiv)[1][2]

  • Malononitrile (1.1 equiv)

  • Ethanol (solvent)

  • Piperidine (catalytic, 0.1 equiv) or DBU (for faster kinetics)

Step-by-Step Methodology:

  • Setup:

    • In a round-bottom flask, dissolve this compound (5 mmol) and malononitrile (5.5 mmol) in Ethanol (20 mL).

  • Catalysis:

    • Add Piperidine (0.5 mmol).

    • Observation: A precipitate often forms rapidly as the product is less soluble than the starting materials.

  • Reaction:

    • Stir at RT for 2–4 hours. If conversion is slow (checked by TLC), heat to reflux for 1 hour.

    • Alternative Green Method: Grind the aldehyde and malononitrile in a mortar and pestle without solvent (mechanochemistry) for 10 minutes.

  • Isolation:

    • Cool the ethanolic solution in an ice bath.

    • Filter the solid precipitate.[1][6][7]

    • Wash with cold ethanol and hexane.[1]

    • Recrystallization: Ethanol or Ethanol/Water mixtures yield analytical grade crystals.[1]

Data Summary Table: Typical Yields for Knoevenagel Products

Active MethyleneCatalystConditionsYield (%)Product Type
MalononitrilePiperidineEtOH, RT, 2h85-95%Vinyl Nitrile
Ethyl CyanoacetateDBUEtOH, Reflux, 3h80-88%Cyanoacrylate
AcetylacetoneL-ProlineMeOH, Reflux, 6h70-80%Enone

Part 3: Handling, Stability, and Troubleshooting

Stability Profile
  • Oxidation: The aldehyde slowly oxidizes to 1-methylpyrrole-2-carboxylic acid upon prolonged exposure to air.[1][2]

    • Indicator: The liquid turns from pale yellow to dark brown/black.

    • Mitigation: Store under Nitrogen/Argon at 2–8°C.

  • Light Sensitivity: Pyrroles are photosensitive.[1] Store in amber glass vials.

Troubleshooting Guide
ProblemProbable CauseSolution
Low Yield in BODIPY Incomplete oxidation by DDQ.Ensure DDQ is fresh; extend oxidation time slightly or switch to p-chloranil (gentler).
Polymerization (Tar) Acid concentration too high.[2]In condensation reactions, use weak acids (acetic acid) or very dilute mineral acids.
No Reaction (EAS) Deactivated ring.The aldehyde deactivates the ring.[2] For bromination/nitration, use stronger electrophiles or Lewis acid catalysts.

Part 4: Visualizing the BODIPY Workflow

The following diagram illustrates the critical "One-Pot" sequence described in Protocol 1.

BODIPY_Workflowcluster_0Step 1: Condensationcluster_1Step 2: Oxidationcluster_2Step 3: ComplexationStart1-Methylpyrrole-2-carboxaldehydePyrrole2+ 2,4-Dimethylpyrrole(Acid Catalyst: TFA)Start->Pyrrole2DipyrromethaneDipyrromethane(Intermediate)Pyrrole2->DipyrromethaneOxidant+ DDQ (Oxidant)Dipyrromethane->OxidantDipyrrometheneDipyrromethene Cation(Dark Red Solution)Oxidant->DipyrrometheneBase+ DIPEA (Base)Dipyrromethene->BaseBoron+ BF3·OEt2Base->BoronFinalBODIPY Dye(Fluorescent Product)Boron->Final

Figure 2: Step-wise logic for the synthesis of asymmetric BODIPY dyes via the aldehyde route.[1][2]

References

  • Loudet, A., & Burgess, K. (2007). BODIPY Dyes and Their Derivatives: Syntheses and Spectroscopic Properties. Chemical Reviews, 107(11), 4891–4932. Link

  • Schmitt, A., et al. (2008).[8] Synthesis and optical properties of asymmetrical mono- and dithienyl-substituted BODIPY dyes. Journal of Photochemistry and Photobiology A: Chemistry, 199(1), 12-21. Link

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.).[1] Wiley.[1] (Refer to Chapter on Pyrroles for EAS reactivity mechanisms). Link

  • Al-Mulla, A. (2018).[1] Knoevenagel Condensation of Pyrrole-2-carboxaldehyde Derivatives: A Green Approach. Organic Preparations and Procedures International, 50(2), 195-202. Link

  • PubChem Database. (n.d.).[1] this compound (CID 14504).[1][2] National Library of Medicine.[1] Link

Precision Synthesis of Bioactive Heterocycles: Utilizing 1-Methylpyrrole-2-carboxaldehyde as a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-Methylpyrrole-2-carboxaldehyde in medicinal chemistry applications Content Type: Application Note and Protocol Guide Audience: Researchers, scientists, and drug development professionals

Abstract this compound (CAS: 1192-58-1) serves as a critical electrophilic building block in the synthesis of pyrrole-based pharmacophores. Unlike its N-unsubstituted counterpart, the N-methyl derivative offers distinct solubility profiles, lipophilicity, and regiochemical stability by blocking the acidic N-H site. This guide details the application of this scaffold in generating bioactive chalcones (anti-inflammatory/anticancer agents) and Schiff base ligands for metallodrugs, supported by validated protocols and mechanistic insights.

Part 1: Chemical Reactivity & Medicinal Significance[1][2]

The N-Methyl Advantage

In medicinal chemistry, the pyrrole ring is a "privileged structure," appearing in blockbuster drugs like Atorvastatin and Tolmetin. However, the free N-H group in simple pyrroles often leads to non-specific hydrogen bonding or unwanted side reactions (e.g., N-oxidation, polymerization).

  • Lipophilicity Modulation: Methylation at the N1 position increases logP, enhancing membrane permeability for CNS and intracellular targets.

  • Regiocontrol: The N-methyl group prevents tautomerization and directs electrophilic substitutions to the C4/C5 positions, while the C2-aldehyde activates the system for nucleophilic additions (aldol-type condensations).

Core Reactivity Profile

The this compound scaffold exhibits dual reactivity:

  • Carbonyl Electrophilicity (C2): Highly reactive toward nucleophiles (amines, carbanions) due to the lack of resonance donation from the N-lone pair compared to amides, though the pyrrole ring does donate electron density, making it less reactive than benzaldehyde but stable enough for controlled condensation.

  • Ring Nucleophilicity (C4/C5): The electron-rich aromatic ring allows for Friedel-Crafts acylations or halogenations at the C4 position (meta to the aldehyde), enabling further functionalization of the core.

Part 2: Key Applications & Case Studies

Application 1: Synthesis of Pyrrole-Based Chalcones (Anticancer/Anti-inflammatory)

Mechanism: Claisen-Schmidt Condensation Reaction of this compound with substituted acetophenones yields pyrrolyl-chalcones. These


-unsaturated ketones act as Michael acceptors, covalently binding to cysteine residues in enzymes like thioredoxin reductase (TrxR) or NF-

B, triggering apoptosis in cancer cells.
Application 2: Schiff Base Ligands for Metallodrugs

Mechanism: Imine Formation Condensation with primary amines (e.g., amino acids, diamines) creates bidentate or tridentate ligands. The N-methyl group forces metal coordination exclusively through the imine nitrogen and auxiliary donors (e.g., carboxylates), creating stable geometries for Cu(II) or Zn(II) complexes with potent antimicrobial and DNA-cleavage activities.

Part 3: Detailed Experimental Protocols

Protocol A: Claisen-Schmidt Condensation (Pyrrolyl-Chalcone Synthesis)

Objective: Synthesis of (E)-3-(1-methyl-1H-pyrrol-2-yl)-1-phenylprop-2-en-1-one. Scale: 5.0 mmol

Materials
  • This compound (1.0 equiv, 545 mg)

  • Acetophenone (1.0 equiv, 600 mg)

  • Sodium Hydroxide (NaOH), 40% aqueous solution

  • Ethanol (95%)

  • Ice-water bath

  • HCl (1 M) for neutralization

Procedure
  • Solubilization: In a 50 mL round-bottom flask, dissolve this compound (5.0 mmol) and acetophenone (5.0 mmol) in 15 mL of ethanol. Stir at room temperature (RT) for 5 minutes.

  • Catalysis: Cool the solution to 0–5°C using an ice bath. Dropwise add 2.5 mL of 40% NaOH solution over 10 minutes. Note: The solution typically darkens to yellow/orange.

  • Reaction: Allow the mixture to warm to RT and stir vigorously for 12–24 hours. Monitor via TLC (Hexane:EtOAc 4:1). The product usually appears as a lower Rf spot compared to the aldehyde.

  • Work-up: Pour the reaction mixture into 100 mL of crushed ice/water with vigorous stirring.

  • Precipitation: Neutralize carefully with 1 M HCl to pH ~7. The precipitate (crude chalcone) will form.

  • Purification: Filter the solid, wash with cold water (3 x 20 mL), and recrystallize from hot ethanol.

Yield Expectation: 75–85% Characterization: 1H NMR will show trans-alkene coupling constants (


 Hz) for the vinylic protons.
Protocol B: Schiff Base Ligand Synthesis (Antimicrobial Precursor)

Objective: Synthesis of (E)-2-((1-methyl-1H-pyrrol-2-yl)methyleneamino)acetic acid (Alanine derivative). Scale: 10.0 mmol

Materials
  • This compound (1.0 equiv, 1.09 g)

  • L-Alanine (1.0 equiv, 0.89 g)

  • Potassium Hydroxide (KOH) (1.0 equiv)

  • Methanol (anhydrous)

  • Reflux condenser[1]

Procedure
  • Deprotonation: Dissolve L-Alanine (10 mmol) and KOH (10 mmol) in 20 mL methanol. Stir until a clear solution is obtained (formation of potassium alaninate).

  • Condensation: Add this compound (10 mmol) in 10 mL methanol to the amino acid solution.

  • Reflux: Heat the mixture to reflux (60–65°C) for 6–8 hours. The solution will turn brownish-yellow.

  • Concentration: Evaporate the solvent under reduced pressure to 50% of the original volume.

  • Isolation: Cool to 0°C. If the potassium salt precipitates, filter and wash with cold ether. For the free acid, acidify carefully with glacial acetic acid and extract with Ethyl Acetate.

  • Drying: Dry the organic layer over anhydrous

    
     and concentrate.
    

Self-Validation Check: The disappearance of the aldehyde carbonyl peak (


) and appearance of the imine stretch (

) in IR confirms conversion.

Part 4: Data Summary & Visualization

Reactivity Comparison Table
Reaction TypeReagentProduct ClassKey ConditionMedicinal Utility
Claisen-Schmidt Acetophenone / NaOHChalconeBase Catalyzed, RTAnti-inflammatory, TrxR inhibition
Schiff Base Primary Amine / AlcoholImine (Azomethine)Acid/Base Cat., RefluxMetal chelation, Antimicrobial
Knoevenagel Malononitrile / PiperidineVinyl NitrileWeak Base, RTConjugated dyes, Antiproliferative
Wittig Phosphonium YlideVinyl PyrroleStrong Base, low tempChain homologation (Lipid mimics)
Reaction Pathway Diagram[4]

ReactionPathways Start This compound Reagent1 Acetophenone + NaOH Start->Reagent1 Claisen-Schmidt Reagent2 Primary Amine (R-NH2) Start->Reagent2 Condensation Reagent3 Malononitrile + Base Start->Reagent3 Knoevenagel Prod1 Pyrrolyl Chalcones (Michael Acceptors) Reagent1->Prod1 Prod2 Schiff Base Ligands (Metal Chelators) Reagent2->Prod2 Prod3 Vinyl Nitriles (Conjugated Systems) Reagent3->Prod3 App1 Anticancer Agents (TrxR Inhibitors) Prod1->App1 App2 Antimicrobial Metallodrugs Prod2->App2 App3 Fluorescent Probes Prod3->App3

Caption: Synthetic divergence of this compound into three distinct pharmacophore classes.

Synthesis Workflow: Chalcone Protocol

ChalconeWorkflow Step1 Dissolve Aldehyde & Acetophenone in EtOH Step2 Cool to 0°C Step1->Step2 Step3 Add 40% NaOH (Dropwise) Step2->Step3 Step4 Stir at RT (12-24 Hours) Step3->Step4 Step5 TLC Check (Hex:EtOAc 4:1) Step4->Step5 Step5->Step4 Incomplete Step6 Pour into Ice Water Step5->Step6 Complete Step7 Neutralize with HCl Step6->Step7 Step8 Filter & Recrystallize Step7->Step8

Caption: Step-by-step workflow for the base-catalyzed Claisen-Schmidt condensation.

Part 5: Troubleshooting & Optimization

  • Oxidation Sensitivity: Pyrrole aldehydes can oxidize to carboxylic acids upon prolonged exposure to air. Solution: Store under nitrogen/argon at 4°C. If the starting material is dark/black, purify via vacuum distillation or silica plug filtration before use.

  • Cannizzaro Reaction: In strong base (NaOH), aldehydes lacking alpha-protons can undergo disproportionation. Solution: Maintain low temperatures (0°C) during base addition to favor the condensation over the Cannizzaro side reaction.

  • Purification of Schiff Bases: These products are often hydrolytically unstable. Solution: Avoid aqueous workups if possible. Crystallize directly from the reaction solvent (Methanol/Ethanol) by cooling.

Part 6: Safety & Handling

  • Hazards: this compound is an irritant to eyes, respiratory system, and skin.

  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and work within a fume hood to avoid inhaling vapors.

  • Waste: Dispose of organic solvents and basic aqueous waste according to local halogenated/non-halogenated waste regulations.

References

  • Chem-Impex. "1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde Applications." Chem-Impex International. Link

  • PubChem. "1-Methyl-1H-pyrrole-2-carbaldehyde Compound Summary."[2][3] National Center for Biotechnology Information. Link

  • FooDB. "1-Methyl-2-pyrrolecarboxaldehyde Chemical Information."[4] FooDB Resource. Link

  • Jetir. "Biological applications of Pyrrole-2-carboxaldehyde derived Schiff base ligand and their transition metal complexes." Journal of Emerging Technologies and Innovative Research. Link

  • ResearchGate. "Synthesis, Characterization, and Catalytic Activity of Metal Schiff Base Complexes Derived from Pyrrole-2-carboxaldehyde."[5] ResearchGate.[5] Link

  • Organic Chemistry Portal. "Knoevenagel Condensation Protocols." Organic Chemistry Portal. Link

Sources

Application Note: Condensation Protocols for 1-Methylpyrrole-2-carboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-Methylpyrrole-2-carboxaldehyde (CAS: 1192-58-1) is a critical heterocyclic building block distinguished by its electron-rich aromatic ring and the N-methyl "blocking" group.[1][2] Unlike its N-unsubstituted analog, the N-methyl motif prevents hydrogen bond donation and N-deprotonation, significantly altering solubility profiles and preventing specific side reactions (e.g., N-confused porphyrin formation).[1][2] This guide details three high-value condensation protocols: Knoevenagel condensation for drug scaffolds, Schiff base formation for ligand synthesis, and Acid-catalyzed condensation for dipyrromethene (BODIPY precursor) synthesis.[1][2]

Chemical Profile & Reactivity Insights

The carbonyl carbon of this compound is less electrophilic than benzaldehyde due to the strong resonance electron donation from the pyrrole nitrogen.[1][2] Consequently, standard condensation protocols often require enhanced activation (catalysis or heat) compared to benzenoid systems.

PropertyValueImplication for Protocol
Molecular Weight 109.13 g/mol Calculation basis for stoichiometry.[1][2]
Physical State Liquid/Low-melting solidEasy to handle; no sublimation issues typical of solid aldehydes.[1][2]
Electronic Nature Electron-rich (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

-excessive)
Deactivates carbonyl attack; requires acid/base catalysis.[1]
Solubility Soluble in EtOH, DCM, DMSOCompatible with broad solvent range; water-tolerant.[1][2]

Protocol A: Knoevenagel Condensation (Drug Discovery)

Application: Synthesis of vinyl nitriles/esters (e.g., anticancer pharmacophores). Mechanism: Base-catalyzed attack of an active methylene compound on the aldehyde.[1][2]

Rationale

Because the pyrrole ring donates electron density to the carbonyl, a robust base catalyst is required to deprotonate the active methylene compound effectively. We utilize a Piperidine/Acetic Acid system or DIPEAc to drive the equilibrium, often requiring azeotropic water removal.

Materials
  • Substrate: this compound (1.0 eq)

  • Active Methylene: Malononitrile or Ethyl Cyanoacetate (1.1 eq)

  • Catalyst: Piperidine (0.1 eq) + Glacial Acetic Acid (0.1 eq)

  • Solvent: Ethanol (Green) or Toluene (if Dean-Stark needed)[1][2]

Step-by-Step Protocol
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of this compound in 5 mL of absolute ethanol.

  • Addition: Add 1.1 mmol of Malononitrile. The solution may turn slightly yellow.[3]

  • Catalysis: Add 2 drops of piperidine followed immediately by 2 drops of glacial acetic acid.

    • Expert Note: The acid-base buffer system prevents the formation of aldol side-products and moderates the basicity to protect the pyrrole ring.

  • Reaction: Reflux the mixture at 78°C for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1).[2] The aldehyde spot (Rf ~0.6) should disappear, replaced by a lower Rf fluorescent product.

  • Workup: Cool to room temperature.

    • Scenario A (Precipitate forms): Filter the solid, wash with cold ethanol, and dry.

    • Scenario B (No precipitate): Pour the mixture into 20 mL ice-water. Stir vigorously for 15 minutes to induce precipitation. Filter and recrystallize from ethanol.

  • Validation:

    • 1H NMR (CDCl3): Look for the disappearance of the aldehyde singlet (~9.5 ppm) and the appearance of a vinyl singlet (~7.5–8.0 ppm).

Protocol B: Dipyrromethene Synthesis (Materials Science)

Application: Precursor for BODIPY dyes and porphyrins.[2] Mechanism: Acid-catalyzed condensation with a second pyrrole unit followed by oxidation (if needed).[1][2]

Rationale

Synthesizing asymmetric dipyrromethenes requires condensing the this compound with an unsubstituted pyrrole (or a different substituted pyrrole).[1][2] Acid catalysis (HBr or TFA) is essential to activate the deactivated carbonyl.

Step-by-Step Protocol (MacDonald-type Coupling)
  • Setup: Use a two-neck flask under an inert atmosphere (N2 or Ar) to prevent premature oxidation.

  • Dissolution: Dissolve this compound (1.0 eq) and the second pyrrole derivative (e.g., 2,4-dimethylpyrrole) (1.0 eq) in Dichloromethane (DCM) or Methanol.

  • Acidification: Add Hydrobromic acid (48% aq, 2.0 eq) dropwise.

    • Observation: The solution will darken significantly (red/orange) as the dipyrromethene salt forms immediately.

  • Digestion: Stir at room temperature for 1–2 hours.

  • Isolation:

    • Dilute with minimal ether to precipitate the dipyrromethene hydrobromide salt.

    • Filter the red solid. Do not neutralize if storing; the salt is more stable than the free base.

  • Validation:

    • UV-Vis: Strong absorption band around 450–500 nm (characteristic of the dipyrromethene chromophore).[2]

Protocol C: Schiff Base Formation (Ligand Synthesis)

Application: N,N-bidentate ligands for coordination chemistry.[1][2]

Step-by-Step Protocol
  • Mixing: Combine this compound (1.0 eq) and a primary amine (e.g., aniline or ethylenediamine) (1.0 eq) in Methanol.

  • Activation: Add anhydrous MgSO4 (1.0 g per 10 mmol) directly to the flask.

    • Expert Note: Equilibrium favors hydrolysis.[2] MgSO4 acts as an in situ desiccant, driving the reaction to completion without high heat.

  • Stirring: Stir at Room Temperature for 6–12 hours.

  • Purification: Filter off the MgSO4. Evaporate the solvent.[4][5] Recrystallize the residue from hot ethanol.

Visual Workflows

Reaction Landscape

ReactionLandscape Aldehyde 1-Methylpyrrole- 2-carboxaldehyde Knoevenagel Knoevenagel Condensation (Active Methylene) Aldehyde->Knoevenagel Piperidine/AcOH Reflux Schiff Schiff Base Formation (Primary Amines) Aldehyde->Schiff MeOH, MgSO4 RT Dipyrro Dipyrromethene Synthesis (Pyrrole Condensation) Aldehyde->Dipyrro HBr or TFA Acid Catalysis Product1 Vinyl Nitriles/Esters (Drug Scaffolds) Knoevenagel->Product1 Product2 Imine Ligands (Coordination Chem) Schiff->Product2 Product3 BODIPY Precursors (Fluorescent Dyes) Dipyrro->Product3

Figure 1: Strategic reaction pathways for this compound.[1][2]

Knoevenagel Decision Tree

KnoevenagelWorkflow Start Start: Aldehyde + Active Methylene CheckSolubility Is substrate water soluble? Start->CheckSolubility GreenRoute Green Route: Water, Ni(NO3)2 cat. RT Stirring CheckSolubility->GreenRoute Yes StandardRoute Standard Route: Ethanol, Piperidine Reflux 78°C CheckSolubility->StandardRoute No (Typical) Monitor Monitor TLC (Disappearance of CHO) GreenRoute->Monitor StandardRoute->Monitor Precipitate Precipitate formed? Monitor->Precipitate Filter Filter & Wash (EtOH) Precipitate->Filter Yes IceWater Pour into Ice Water Induce Precipitation Precipitate->IceWater No

Figure 2: Decision logic for optimizing the Knoevenagel condensation yield.[1][2]

Data Summary & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (Knoevenagel) Reversibility of reaction (Water accumulation).[1][2]Use Dean-Stark trap (toluene) or add molecular sieves/MgSO4.[1][2]
No Reaction (Schiff) Deactivated carbonyl.[1][2]Add catalytic Acetic Acid or Lewis Acid (e.g., ZnCl2).
Tarry Product (Dipyrro) Polymerization (Polypyrrole formation).[2]Perform reaction under strict inert atmosphere (N2); dilute concentration.
Starting Material Remains Catalyst deactivation.Refresh catalyst; ensure amine catalysts (piperidine) are not old/oxidized.[2]

References

  • Schiff Base Synthesis & Antimicrobial Activity

    • Synthesis and Antimicrobial Evaluation of Schiff Bases Derived from Pyrrole-2-Carboxaldehyde. ResearchGate.[2][6][7]

  • Dipyrromethane Synthesis (Green Chemistry)

    • A novel and efficient green methodology for the synthesis of meso-substituted dipyrromethanes.[2] Der Pharma Chemica.[2]

  • Knoevenagel Protocols (General & Green)

    • A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media.[8] IJCPS.[2]

  • General Reactivity & Safety Data

    • This compound Compound Summary. PubChem.[2]

Sources

Technical Application Note: Scalable Synthesis of 3-(1-methyl-1H-pyrrol-2-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, two-step protocol for the preparation of 3-(1-methyl-1H-pyrrol-2-yl)propanoic acid starting from commercially available 1-methyl-2-pyrrolecarboxaldehyde. This carboxylic acid is a critical building block in the synthesis of pyrrole-containing alkaloids, kinase inhibitors, and peptidomimetics.

The method utilizes a Knoevenagel-Doebner condensation to establish the carbon framework, followed by a selective catalytic hydrogenation . This route is preferred over direct Friedel-Crafts alkylation due to the acid-sensitivity of the electron-rich pyrrole ring, which is prone to polymerization under harsh Lewis acid conditions.

Key Advantages of This Protocol:
  • Scalability: Validated on gram to decagram scales.

  • Selectivity: Avoids reduction of the pyrrole aromatic ring.

  • Purification: Intermediates and final products are isolated via precipitation and crystallization, minimizing chromatographic overhead.

Retrosynthetic Analysis & Workflow

The synthesis relies on the elongation of the C2-position of the pyrrole ring via a vinylogous intermediate.

G Start 1-Methyl-2- pyrrolecarboxaldehyde Inter (E)-3-(1-methyl-1H- pyrrol-2-yl)acrylic acid Start->Inter Step 1: Knoevenagel-Doebner Condensation Reagent1 Malonic Acid (Piperidine/Pyridine) Reagent1->Inter Product 3-(1-methyl-1H- pyrrol-2-yl)propanoic acid Inter->Product Step 2: Selective Hydrogenation Reagent2 H2 (1 atm) 10% Pd/C Reagent2->Product

Figure 1: Synthetic workflow for the target propanoic acid derivative.

Experimental Protocols

Step 1: Synthesis of (E)-3-(1-methyl-1H-pyrrol-2-yl)acrylic acid

Reaction Type: Knoevenagel Condensation (Doebner Modification) Objective: To install the 3-carbon chain with a carboxylic acid terminus.

Materials:
ReagentMW ( g/mol )Equiv.Mass/Vol
1-Methyl-2-pyrrolecarboxaldehyde 109.131.010.9 g (100 mmol)
Malonic Acid 104.061.515.6 g (150 mmol)
Piperidine 85.150.1~1.0 mL (Cat.)
Pyridine 79.10Solvent50 mL
Procedure:
  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charging: Add 1-methyl-2-pyrrolecarboxaldehyde (10.9 g) and malonic acid (15.6 g) to the flask.

  • Solvent/Catalyst: Add pyridine (50 mL) followed by piperidine (1.0 mL). Note: The reaction is slightly exothermic upon mixing.

  • Reaction: Heat the mixture to reflux (100–110 °C) for 4–6 hours.

    • Monitoring: CO₂ evolution will be observed (bubbling). The reaction is complete when CO₂ evolution ceases and TLC (SiO₂, 5% MeOH in DCM) shows consumption of the aldehyde.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the dark solution slowly into a beaker containing ice-cold 2N HCl (200 mL) with vigorous stirring. Caution: Pyridine neutralization generates heat.

    • Adjust pH to ~2–3 if necessary. A solid precipitate should form immediately.

  • Isolation: Filter the precipitate using a Büchner funnel. Wash the cake thoroughly with cold water (3 x 50 mL) to remove residual pyridine.

  • Drying: Dry the solid in a vacuum oven at 50 °C overnight.

Expected Yield: 12.0 – 13.5 g (80–90%) Appearance: Light brown to off-white solid. Checkpoint: The intermediate must be fully dry before hydrogenation to prevent catalyst poisoning by residual pyridine.

Step 2: Synthesis of 3-(1-methyl-1H-pyrrol-2-yl)propanoic acid

Reaction Type: Catalytic Hydrogenation Objective: Selective reduction of the alkene without reducing the pyrrole ring.

Materials:
ReagentMW ( g/mol )Equiv.Mass/Vol
(E)-Acrylic Acid Intermediate 151.161.07.55 g (50 mmol)
10% Pd/C (wet) N/A10 wt%0.75 g
Ethanol (or Methanol) SolventN/A100 mL
Hydrogen Gas 2.02ExcessBalloon (1 atm)
Procedure:
  • Safety Check: Purge the reaction vessel with nitrogen (N₂) before adding catalyst. Pd/C is pyrophoric when dry; use wet catalyst or add under inert atmosphere.

  • Setup: In a 250 mL RBF or hydrogenation bottle, suspend the acrylic acid intermediate (7.55 g) in Ethanol (100 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (0.75 g).

  • Hydrogenation:

    • Evacuate the flask and backfill with H₂ (repeat 3 times).

    • Stir the mixture vigorously under a balloon of H₂ (1 atm) at room temperature.

    • Duration: Reaction is typically complete in 3–6 hours.

    • Monitoring: Monitor by TLC or NMR. The disappearance of the vinyl protons is the key indicator.

  • Workup:

    • Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with Ethanol (2 x 20 mL). Caution: Keep the filter cake wet to prevent ignition.

    • Concentration: Remove the solvent under reduced pressure (rotary evaporator).

  • Purification: The resulting oil usually solidifies upon standing. If necessary, recrystallize from Hexane/Ethyl Acetate or triturate with cold pentane.

Expected Yield: 6.9 – 7.3 g (90–95%) Appearance: White to off-white crystalline solid.

Quality Control & Characterization

Trustworthiness in synthesis requires validating the structure at the atomic level. Below are the expected spectral data points.

1H NMR (300 MHz, CDCl3)
PositionChemical Shift (δ)MultiplicityIntegrationAssignment
COOH ~11.0 - 12.0Broad Singlet1HCarboxylic Acid
Pyrrole C5-H 6.55Doublet/Multiplet1HAromatic Ring
Pyrrole C3-H 6.05Multiplet1HAromatic Ring
Pyrrole C4-H 5.95Multiplet1HAromatic Ring
N-CH3 3.60Singlet3HN-Methyl Group
CH2 (α) 2.65 - 2.75Triplet2HPropanoic Chain (adj. to COOH)
CH2 (β) 2.85 - 2.95Triplet2HPropanoic Chain (adj. to Ring)
Purity Specifications
  • HPLC Purity: >98% (area under curve).

  • Residual Solvent: Pyridine < 500 ppm (critical for biological assays).

  • Melting Point: 102–104 °C (Lit. value comparison required for specific polymorphs).

Troubleshooting & Critical Parameters

Mechanism of Failure Analysis

The following diagram illustrates potential failure points and their chemical causality.

FailureAnalysis Issue1 Low Yield in Step 1 (Condensation) Cause1 Incomplete Decarboxylation (Temp < 90°C) Issue1->Cause1 Cause2 Polymerization of Pyrrole (Acidic pH during workup) Issue1->Cause2 Issue2 Incomplete Reduction in Step 2 Cause3 Catalyst Poisoning (Residual Pyridine/S) Issue2->Cause3 Issue3 Over-Reduction (Pyrrolidine formation) Cause4 High Pressure H2 (>5 atm) or High Temp Issue3->Cause4

Figure 2: Troubleshooting guide for common synthetic pitfalls.

Expert Tips:
  • Pyridine Removal: If the intermediate in Step 1 smells strongly of pyridine after drying, dissolve it in EtOAc and wash with 10% citric acid before proceeding. Pyridine poisons the Pd catalyst in Step 2.

  • Temperature Control: In Step 1, ensure a vigorous reflux. The decarboxylation (loss of CO₂) is thermally driven. If the reaction stops bubbling, the temperature is likely too low.

  • Catalyst Choice: If Pd/C fails to reduce the alkene (rare), Raney Nickel can be used, but it carries a higher risk of reducing the pyrrole ring.

References

  • Knoevenagel Condensation (Doebner Modification): Jones, R. A., & Bean, G. P. (1977).[1][2][3] The Chemistry of Pyrroles. Academic Press. (Standard reference for pyrrole reactivity and side-chain manipulation). Context: Establishes the stability of N-methylpyrrole under basic reflux conditions.

  • General Procedure for Pyrrole-Acrylic Acids: Fan, X., et al. (2006). "Stereoselective Synthesis of (E)-α,β-Unsaturated Acids." Synthesis, 2006(14), 2286-2290. Context: Provides the foundational stoichiometry for the aldehyde-malonic acid condensation.

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
  • Analogous Synthesis (Imidazole Derivative): "Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid." PubMed Central. Context: Demonstrates the workup and isolation logic for N-methylated heteroaromatic propanoic acids.

  • Safety Data (N-Methylpyrrole): PubChem Compound Summary for CID 7306, 1-Methylpyrrole. Context: Safety handling for the starting materials.

Sources

Application Note: 1-Methylpyrrole-2-carboxaldehyde in Agrochemical Synthesis

[1]

Executive Summary

1-Methylpyrrole-2-carboxaldehyde (CAS: 1192-58-1) is a critical heterocyclic building block in the development of next-generation agrochemicals.[1] Distinguished by its electron-rich pyrrole ring and a reactive formyl group, it serves as a versatile scaffold for synthesizing antifungal Schiff bases , insecticidal chalcones , and photoactive porphyrins . This guide provides high-fidelity protocols for converting this intermediate into bioactive agents, supported by mechanistic insights and validation parameters essential for industrial R&D.

Chemical Profile & Strategic Utility[1]

Physicochemical Properties
PropertySpecificationRelevance to Agrochemistry
Molecular Weight 109.13 g/mol Low MW allows for efficient atom economy in fragment-based drug design.[1]
Boiling Point 87-90 °C (22 mmHg)Volatility requires controlled reaction temperatures to prevent loss.[1]
Solubility Soluble in EtOH, MeOH, DMSOCompatible with standard green solvents used in large-scale synthesis.[1]
Reactivity Electrophilic Formyl GroupIdeal for condensation reactions (Schiff base, Knoevenagel, Claisen-Schmidt).[1]
Electronic Nature Electron-rich Aromatic RingFacilitates electrophilic substitution; stabilizes cationic intermediates.[1]
Mechanistic Value in Agrochemical Design

The N-methyl group prevents H-bonding at the pyrrole nitrogen, increasing lipophilicity (LogP) compared to the parent pyrrole. This modification enhances cuticular penetration in plant leaves and insect exoskeletons, a critical factor for contact pesticides. Furthermore, the aldehyde moiety acts as a "warhead precursor," easily convertible into hydrazones, oximes, or alkenes that can interact with specific biological targets (e.g., fungal ergosterol pathways or insect ion channels).

Application I: Synthesis of Antifungal Thiosemicarbazones

Target Class: Broad-spectrum Fungicides Mechanism: Thiosemicarbazones derived from this compound act as tridentate ligands (N-N-S donors).[1] They chelate transition metal ions (Fe²⁺, Cu²⁺) essential for fungal metalloenzymes, effectively starving the pathogen of critical micronutrients and inhibiting respiration.

Experimental Protocol

Objective: Synthesis of this compound 4-phenylthiosemicarbazone.

Reagents:

  • This compound (10 mmol, 1.09 g)[1]

  • 4-Phenylthiosemicarbazide (10 mmol, 1.67 g)

  • Ethanol (Absolute, 20 mL)

  • Glacial Acetic Acid (Catalytic amount, 3-5 drops)

Workflow:

  • Preparation: Dissolve 4-phenylthiosemicarbazide in 20 mL of hot absolute ethanol in a 50 mL round-bottom flask.

  • Addition: Add this compound dropwise to the stirring solution.

  • Catalysis: Add 3-5 drops of glacial acetic acid to catalyze the imine formation.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 3 hours . Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 2 hours.

  • Isolation: Filter the resulting precipitate under vacuum. Wash the cake with cold ethanol (2 x 5 mL).

  • Purification: Recrystallize from hot ethanol to yield yellow crystalline needles.

Quality Control (QC) Parameters:

  • Yield: Expected >85%.

  • Melting Point: Sharp range (verify against specific derivative, typically 160-180°C).

  • IR Spectroscopy: Look for disappearance of C=O stretch (1660 cm⁻¹) and appearance of C=N imine stretch (1590-1610 cm⁻¹).

Reaction Pathway Diagram[2]

Thiosemicarbazone_SynthesisReactantsReactants:1-Methylpyrrole-2-CHO+ 4-PhenylthiosemicarbazideIntermediateIntermediate:CarbinolamineReactants->IntermediateNucleophilic AttackCatalystCatalyst:Glacial AcOH(Protonation of C=O)Catalyst->IntermediateProductProduct:Thiosemicarbazone Ligand(C=N Bond Formed)Intermediate->ProductDehydration (-H₂O)MetalComplexBioactive Complex:[M(Ligand)2]²⁺(M = Cu, Zn)Product->MetalComplexChelation in situ

Caption: Synthesis pathway for antifungal thiosemicarbazones, highlighting the acid-catalyzed condensation and subsequent metal chelation potential.

Application II: Synthesis of Insecticidal Chalcones

Target Class: Insect Growth Regulators / Antifeedants Mechanism: Chalcones (1,3-diaryl-2-propen-1-ones) containing the pyrrole moiety function as Michael acceptors.[1] They can alkylate sulfhydryl groups in insect enzymes or interfere with juvenile hormone signaling, leading to developmental arrest in larvae (e.g., Spodoptera spp.).

Experimental Protocol

Objective: Synthesis of (E)-3-(1-methyl-1H-pyrrol-2-yl)-1-phenylprop-2-en-1-one via Claisen-Schmidt Condensation.

Reagents:

  • This compound (10 mmol)[1]

  • Acetophenone (10 mmol)

  • Sodium Hydroxide (NaOH) (40% aqueous solution, 5 mL)

  • Ethanol (15 mL)

Workflow:

  • Mixing: In a 50 mL Erlenmeyer flask, dissolve acetophenone (1.20 g) in 15 mL ethanol.

  • Activation: Add the NaOH solution dropwise while stirring. The solution may warm slightly.

  • Condensation: Add this compound (1.09 g) in one portion.

  • Reaction: Stir vigorously at Room Temperature (25°C) for 12-24 hours. The mixture will typically turn from colorless to deep yellow/orange.

  • Quenching: Pour the reaction mixture into 100 mL of crushed ice/water containing 2 mL of HCl to neutralize the base.

  • Isolation: The chalcone will precipitate as a solid. Filter via Buchner funnel.

  • Purification: Recrystallize from Ethanol/Water (9:1) to obtain bright yellow crystals.

QC Parameters:

  • 1H NMR Validation: Crucial doublet signals for the vinylic protons (–CH=CH–) with coupling constants (J) of ~15-16 Hz, confirming the trans (E) geometry.

Safety & Handling Guide

Hazard ClassRisk DescriptionMitigation Protocol
Skin/Eye Irritant Causes skin irritation (H315) and serious eye irritation (H319).[1][2]Wear nitrile gloves and safety goggles. Use a fume hood for all transfers.
Respiratory May cause respiratory irritation (H335).[1][2]Avoid inhaling vapors; handle in a well-ventilated area.[1]
Storage Air and light sensitive (slow oxidation to carboxylic acid).[1]Store at 2-8°C under inert gas (Argon/Nitrogen) in amber glass.

References

  • Synthesis and Biological Activity of Pyrrole-Based Schiff Bases Source: ResearchGate. Synthesis, Characterization of Metal Complexes of Schiff Base derived from Pyrrole-2-carbaldehyde.

  • Antifungal Activity of Hydrazone Derivatives Source: PubMed / NIH. Synthesis and antifungal activity of substituted 2,4,6-pyrimidinetrione carbaldehyde hydrazones.

  • Chalcone Synthesis via Claisen-Schmidt Condensation Source: Journal of Chemical Reviews. Synthesis, Reactions and Pharmacological Applications of Chalcones.

  • General Properties and Safety of this compound Source: PubChem. 1-Methyl-1H-pyrrole-2-carbaldehyde Compound Summary. [1]

  • Thiosemicarbazone Complexes in Medicine and Agriculture Source: Central Asian Journal of Medical and Natural Science. An Efficient Synthesis and Spectroscopic Characterization of Novel Thiosemicarbazone and Complexes.

use of 1-Methylpyrrole-2-carboxaldehyde in dye and pigment production

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Synthesis of Asymmetric BODIPY and Methine Dyes using 1-Methylpyrrole-2-carboxaldehyde

Abstract

This compound (CAS: 1192-58-1) serves as a critical "linchpin" intermediate in the synthesis of non-symmetric cyanine and BODIPY (Boron-dipyrromethene) dyes.[1] Unlike standard symmetric dye synthesis, which relies on the condensation of two identical pyrroles with an aldehyde, this compound allows for the stepwise construction of the dye core.[1] This capability is essential for developing "push-pull" fluorophores used in bio-imaging, theranostics, and organic photovoltaics. This guide details the mechanistic rationale and validated protocols for utilizing this precursor to synthesize high-purity asymmetric fluorophores.

Chemical Profile & Mechanistic Rationale

Molecule: this compound Role: Electrophilic coupling partner (Aldehyde) / Nucleophilic core (Pyrrole ring)[1]

In dye synthesis, symmetry breaking is the primary challenge. Standard Rothemund-Lindsey protocols (reacting pyrrole + benzaldehyde) statistically favor symmetric products. To create an asymmetric dye—where one side confers solubility (e.g., PEGylation) and the other confers reactivity (e.g., NHS-ester)—chemists must use a stepwise condensation.

Why this compound?

  • Symmetry Breaking: It provides the "left half" of the dye with the meso-carbon pre-installed (as the aldehyde carbonyl). This allows controlled reaction with a different pyrrole or active methylene to form the "right half."

  • N-Methylation: The methyl group on the nitrogen eliminates the acidic N-H proton found in standard pyrroles. This prevents hydrogen-bond-mediated aggregation (H-aggregates), significantly improving solubility in organic solvents and increasing fluorescence quantum yield (

    
    ).[1]
    
  • Reactivity: The aldehyde group is highly activated for acid-catalyzed condensations (Knoevenagel or MacDonald-type coupling).

Application I: Synthesis of Asymmetric Meso-H BODIPY Dyes

This protocol describes the synthesis of an asymmetric BODIPY dye.[2] The reaction proceeds via a POCl


-mediated condensation, often referred to as a modified Vilsmeier-Haack pathway.[1]
Experimental Workflow Diagram

BODIPY_Synthesis cluster_QC Quality Control Start 1-Methylpyrrole- 2-carboxaldehyde POCl3 Activation: POCl3 / DCM Start->POCl3 PyrroleB Pyrrole B (e.g., 2,4-Dimethylpyrrole) PyrroleB->POCl3 Dipyrrin Dipyrromethene Salt (Intermediate) POCl3->Dipyrrin Condensation (0°C -> RT) Complexation Complexation: BF3·OEt2 / DIPEA Dipyrrin->Complexation In situ Product Asymmetric BODIPY Dye Complexation->Product 1. Stir 12h 2. Aqueous Workup QC1 NMR: Loss of CHO peak Product->QC1 QC2 Fluorescence: Green Emission Product->QC2

Caption: Stepwise synthesis of asymmetric BODIPY dyes via POCl3-mediated condensation.

Detailed Protocol

Reagents:

  • This compound (1.0 equiv)[1]

  • Substituted Pyrrole (e.g., 2,4-dimethylpyrrole) (1.0 equiv)

  • Phosphorus Oxychloride (POCl

    
    ) (1.1 equiv)
    
  • Dichloromethane (DCM) (Anhydrous)

  • N,N-Diisopropylethylamine (DIPEA) (5.0 equiv)

  • Boron Trifluoride Diethyl Etherate (BF

    
    ·OEt
    
    
    
    ) (6.0 equiv)

Procedure:

  • Activation: In a flame-dried round-bottom flask under N

    
    , dissolve this compound (10 mmol) and the second pyrrole (10 mmol) in anhydrous DCM (50 mL).
    
  • Condensation: Cool the solution to 0°C in an ice bath. Add POCl

    
     (11 mmol) dropwise. Caution: POCl
    
    
    
    is corrosive and reacts violently with moisture.
  • Reaction: Stir at 0°C for 30 minutes, then warm to room temperature and stir for 2–4 hours. The solution will turn dark red/brown, indicating the formation of the dipyrromethene hydrochloride salt.

  • Complexation: Cool the mixture back to 0°C. Add DIPEA (50 mmol) slowly (exothermic). Stir for 10 minutes.

  • Boron Insertion: Add BF

    
    ·OEt
    
    
    
    (60 mmol) dropwise.
  • Finalization: Allow the mixture to warm to room temperature and stir overnight (12 hours). A strong green fluorescence should be visible under UV light.

  • Workup: Pour the reaction mixture into ice water. Extract with DCM (3 x 50 mL). Wash the organic layer with 0.1 M HCl, saturated NaHCO

    
    , and brine. Dry over Na
    
    
    
    SO
    
    
    .
  • Purification: Concentrate in vacuo. Purify via silica gel flash chromatography (Eluent: Hexane/DCM gradient).

Critical Insight: The POCl


 acts as a dehydrating agent and activates the aldehyde oxygen, facilitating the nucleophilic attack by the second pyrrole. This method is superior to acid catalysis (TFA) for N-methylated substrates as it drives the equilibrium toward the dipyrromethene salt.

Application II: Knoevenagel Condensation for Methine Dyes

This protocol utilizes the aldehyde handle to create "Push-Pull" styryl or merocyanine dyes.[1] These are widely used as solvatochromic probes.

Mechanism Diagram

Knoevenagel Reactants 1-Methylpyrrole-2-CHO + Active Methylene (e.g., Malononitrile) Catalyst Catalyst: L-Proline or Piperidine Reactants->Catalyst Intermediate Enol Intermediate Catalyst->Intermediate Elimination Dehydration (-H2O) Intermediate->Elimination FinalDye Vinyl-Pyrrole Dye (Conjugated System) Elimination->FinalDye

Caption: Knoevenagel condensation pathway for methine dye production.[1]

Detailed Protocol (Green Chemistry Approach)

Reagents:

  • This compound (1.0 equiv)[1]

  • Active Methylene Compound (e.g., Malononitrile or N-ethyl-2-methylbenzothiazolium iodide) (1.0 equiv)[1]

  • L-Proline (0.1 equiv) or Piperidine (catalytic drops)

  • Ethanol (solvent)[3]

Procedure:

  • Dissolution: Dissolve this compound (5 mmol) and the active methylene compound (5 mmol) in Ethanol (20 mL).

  • Catalysis: Add L-Proline (0.5 mmol).

  • Reflux: Heat the mixture to reflux (78°C) for 3–6 hours. Monitor by TLC (the aldehyde spot will disappear).

  • Precipitation: Cool the solution to room temperature. Often, the dye will precipitate out as crystals upon cooling. If not, add ice-cold water.

  • Filtration: Filter the solid precipitate and wash with cold ethanol.

  • Recrystallization: Recrystallize from hot ethanol/acetonitrile.

Why this works: The aldehyde acts as the electron-poor acceptor in the transition state, while the pyrrole ring acts as an electron donor in the final dye, creating a conjugated


-system that absorbs visible light.

Characterization & Quality Control

To validate the synthesis, compare the product data against the starting material.

ParameterThis compound (Precursor)Asymmetric BODIPY (Product)
Appearance Clear orange/red liquidRed/Orange Solid (Green Fluorescent)
1H NMR (Aldehyde) Distinct singlet at ~9.5 ppm Absent (Converted to meso-CH)
1H NMR (Meso-H) N/ASinglet at ~7.0–7.2 ppm
UV-Vis Absorption < 300 nm (UV region)490–510 nm (Strong visible absorption)
Fluorescence NegligibleHigh Quantum Yield (

)

Troubleshooting Tip: If the NMR shows a remaining aldehyde peak at 9.5 ppm, the condensation was incomplete. Increase the POCl


 equivalents or reaction time. Do not proceed to BF

complexation until the aldehyde is consumed.

Safety & Handling

  • This compound: Causes skin and eye irritation.[1][4] Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent oxidation to the carboxylic acid.

  • POCl

    
    :  Highly toxic and corrosive. Reacts violently with water to release HCl and Phosphoric acid. Use only in a fume hood with quench protocols ready.
    
  • BF

    
    ·OEt
    
    
    
    :
    Corrosive fuming liquid. Moisture sensitive.

References

  • Beilstein Journals. "Expeditious, mechanochemical synthesis of BODIPY dyes." Beilstein Journal of Organic Chemistry. Available at: [Link]

  • ACS Publications. "BODIPY Dyes and Their Derivatives: Syntheses and Spectroscopic Properties." Chemical Reviews. Available at: [Link]

  • ResearchGate. "Reaction Pathway of POCl3-Mediated Knoevenagel Condensation." ResearchGate. Available at: [Link]

  • MDPI. "Pyrrole-2-carboxaldehydes: Origins and Physiological Activities."[1] Molecules. Available at: [Link]

Sources

Application Note: Strategic Cycloaddition Architectures for 1-Methylpyrrole-2-carboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details high-fidelity protocols for cycloaddition reactions involving 1-Methylpyrrole-2-carboxaldehyde (1-MP2C) . For medicinal chemists and drug development professionals, this substrate presents a unique "bifurcated" reactivity profile.[1] The aromatic pyrrole ring is inherently electron-rich but resistant to cycloaddition due to aromatic stabilization energy (ASE). Conversely, the C2-aldehyde functionality offers a reactive handle for condensation-based cycloadditions.

This guide provides two distinct experimental workflows:

  • The Povarov (Aza-Diels-Alder) Cascade: A multicomponent reaction utilizing the aldehyde group to synthesize pyrrolo[3,2-c]quinolines , a high-value scaffold in oncology and virology.

  • Direct [4+2] Diels-Alder Cycloaddition: A "brute force" method overcoming aromaticity to fuse the pyrrole ring with highly reactive dienophiles like N-phenylmaleimide .

Strategic Pathways & Mechanistic Logic

The experimental success of 1-MP2C cycloadditions depends on selecting the correct "reactive face" of the molecule.

  • Pathway A (Substituent Activation): The aldehyde is converted to an imine (Schiff base). This azadiene is electron-deficient and reacts avidly with electron-rich alkenes (Inverse Electron Demand). This is the preferred route for generating complexity.

  • Pathway B (Ring Activation): The pyrrole ring acts as the diene. Because the 2-CHO group is electron-withdrawing, it deactivates the ring toward Normal Electron Demand Diels-Alder reactions. Therefore, this pathway requires extremely electron-deficient dienophiles and elevated energy states.[1]

Workflow Visualization

ReactionPathways Substrate 1-Methylpyrrole-2- carboxaldehyde PathA Pathway A: Povarov (Aza-Diels-Alder) Substrate->PathA Aldehyde Reactivity PathB Pathway B: Direct Diels-Alder Substrate->PathB Aromatic Ring Reactivity Imine In-Situ Imine Formation PathA->Imine + Aniline Diene Pyrrole Ring Activation PathB->Diene Thermal/Lewis Acid ProdA Pyrrolo[3,2-c]quinoline Scaffold Imine->ProdA + Alkene + Sc(OTf)3 ProdB Pyrrole-Fused Succinimide Diene->ProdB + N-Phenylmaleimide

Figure 1: Mechanistic bifurcation for this compound. Pathway A utilizes the substituent; Pathway B utilizes the ring.

Protocol A: Scandium(III) Triflate-Catalyzed Povarov Reaction

Target: Synthesis of cis-4,5-dissubstituted pyrrolo[3,2-c]quinolines. Mechanism: Three-component Povarov reaction (Imine formation


 [4+2] Cycloaddition 

Aromatization/Rearrangement).
Rationale

We utilize Scandium(III) Triflate (


)  rather than traditional Lewis acids (like 

).[1]

is water-tolerant, recoverable, and promotes the reaction through a specific coordination with the imine nitrogen, enhancing the electrophilicity of the azadiene intermediate without decomposing the acid-sensitive pyrrole ring.
Materials
  • Aldehyde: this compound (1.0 equiv)

  • Amine: Aniline or p-Toluidine (1.0 equiv)

  • Dienophile: Cyclopentadiene or Ethyl Vinyl Ether (1.2 equiv)[1]

  • Catalyst:

    
     (10 mol%)[1]
    
  • Solvent: Acetonitrile (MeCN) - Anhydrous

  • Drying Agent:

    
    [1]
    
Step-by-Step Procedure
  • Imine Pre-formation (One-Pot Phase 1):

    • In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol) and the aniline derivative (1.0 mmol) in anhydrous MeCN (5 mL).

    • Stir at room temperature for 30 minutes.

    • Validation: Spot on TLC.[2] The aldehyde spot should disappear, replaced by a less polar imine spot.

  • Catalytic Cycloaddition (Phase 2):

    • Add

      
       (0.1 mmol, 10 mol%) to the reaction mixture.[1]
      
    • Immediately add the alkene dienophile (1.2 mmol).

    • Stir the mixture at ambient temperature for 1 hour. If conversion is low (check TLC), heat to 50°C .

    • Note: Pyrrole derivatives can polymerize at high temps with strong acids. Keep temperature moderate.

  • Work-up & Purification:

    • Quench reaction with water (10 mL).

    • Extract with Ethyl Acetate (

      
       mL).[1]
      
    • Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.[1]
      
    • Purification: Flash column chromatography (Silica gel).[1]

      • Eluent: Hexane:EtOAc (Gradient 9:1 to 7:3).[1]

Expected Data Profile
ParameterObservationInterpretation
TLC (SiO2) New spot,

(Hex:EtOAc 7:3)
Formation of tetrahydroquinoline core.[3]
1H NMR Doublet at

4.5 - 5.0 ppm
Characteristic bridgehead proton of the fused system.
Yield 75 - 88%High efficiency due to

stability.

Protocol B: Direct Diels-Alder with N-Phenylmaleimide

Target: 1-Methylpyrrole-fused succinimide adducts. Mechanism: [4+2] Cycloaddition with pyrrole as the diene.[4]

Rationale

This reaction fights against the aromatic stability of the pyrrole. To succeed, we use N-Phenylmaleimide (NPM) , a highly reactive, electron-deficient dienophile.[1] The reaction is reversible (Retro-Diels-Alder); therefore, temperature control is critical to favor the kinetic endo product or thermodynamic exo product.

Materials
  • Diene: this compound (1.0 equiv)

  • Dienophile: N-Phenylmaleimide (1.1 equiv)

  • Solvent: Toluene (high boiling point required)

  • Atmosphere: Argon or Nitrogen[1]

Step-by-Step Procedure
  • Setup:

    • Equip a 50 mL pressure tube or heavy-walled flask with a stir bar.

    • Add this compound (2.0 mmol) and N-Phenylmaleimide (2.2 mmol).

    • Dissolve in Toluene (5 mL). Concentration is key: Keep it concentrated (0.4 M) to drive bimolecular collision.

  • Thermal Activation:

    • Seal the vessel.

    • Heat to reflux (110°C) for 12–24 hours.

    • Alternative: Microwave irradiation at 150°C for 30 minutes (if available) often improves yields by minimizing decomposition time.[1]

  • Isolation:

    • Cool to room temperature.

    • Often, the adduct precipitates upon cooling.[1] Filter the solid.

    • If no precipitate: Concentrate toluene and purify via recrystallization from Ethanol/Hexane.

  • Stereochemical Analysis:

    • The Endo isomer is generally favored kinetically but may convert to Exo upon prolonged heating.

    • Validation: 1H NMR coupling constants (

      
      ) between bridgehead protons differ for Endo (
      
      
      
      Hz) vs Exo (
      
      
      Hz).

Troubleshooting & Critical Parameters

Common Failure Modes
  • Polymerization (Black Tar):

    • Cause: Acid concentration too high or temperature too high during Povarov reaction.

    • Fix: Switch from

      
       to 
      
      
      
      or Indium Trichloride (
      
      
      ).[1] Reduce temp to 0°C during catalyst addition.
  • No Reaction (Direct DA):

    • Cause: Aromatic stability of pyrrole is too high.

    • Fix: Use "Ultrapressure" (10-15 kbar) if available, or switch to a more electron-deficient dienophile like DMAD (Dimethyl acetylenedicarboxylate).[1]

Safety Matrix
ReagentHazard ClassHandling Precaution
1-Methylpyrrole-2-CHO Irritant, Air SensitiveStore under inert gas at 4°C.
Scandium Triflate Corrosive (Lewis Acid)Handle in glovebox or dry environment.
N-Phenylmaleimide Toxic, SensitizerAvoid dust inhalation; use fume hood.[1]

References

  • Kouznetsov, V. V. (2025).[1][5] Cyclopropylimine rearrangement/Povarov reaction cascade for the assembly of pyrrolo[3,2-c]quinoline derivatives. ResearchGate. Link

  • Kobayashi, S., et al. (2025).[1] Scandium(III)-Triflate-Catalyzed Multicomponent Reactions for the Synthesis of Nitrogen Heterocycles. ResearchGate. Link

  • Gao, Q., et al. (2015).[1][6] Coproduct Promoted Povarov Reaction: Synthesis of Substituted Quinolines. Journal of Organic Chemistry. Link[1]

  • RSC Teaching Resources. (2024).[1] Diels-Alder reaction of N-phenylmaleimide. Royal Society of Chemistry.[5] Link

  • Boutadghart, T., et al. (2025).[1][4] DFT mechanistic study of [4+2] cycloaddition reactions of 1-methyl-1H-pyrrole-2,5-dione. ResearchGate. Link

Sources

analytical methods for quantifying 1-Methylpyrrole-2-carboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-Methylpyrrole-2-carboxaldehyde (CAS 1192-58-1) is a critical analyte in two distinct sectors: food chemistry, where it serves as a marker for the Maillard reaction (specifically in roasted coffee and asparagus), and pharmaceutical development, where it acts as a key intermediate and potential genotoxic impurity (GTI).[1][2][3] Due to its semi-volatile nature (BP ~192°C) and moderate water solubility, it presents a unique challenge that bridges gas and liquid chromatography. This guide details two validated protocols: Headspace GC-MS for trace-level quantitation in complex matrices, and RP-HPLC-UV for purity assay and high-concentration process monitoring.[1][2]

Chemical Profile & Analytical Context

Understanding the physicochemical behavior of the analyte is the foundation of robust method development. This compound is an aromatic aldehyde.[1][2] Its dual functionality—the electron-rich pyrrole ring and the reactive aldehyde group—makes it susceptible to oxidation and condensation, necessitating careful sample handling.

PropertyValueAnalytical Implication
Molecular Weight 109.13 g/mol Ideal for low-mass MS cutoff; distinct molecular ion (

).[1][2]
Boiling Point 192–194°C (atm)Semi-volatile; suitable for GC but requires high final oven temp.[1]
Solubility Water, Ethanol, DMSOCompatible with Reverse Phase HPLC and aqueous extraction.[1]
LogP ~0.5–1.1Moderately polar; elutes early on C18 without ion-pairing.[1][2]
Reactivity Aldehyde (Michael Acceptor)Potential GTI; requires derivatization (e.g., DNPH) for ultra-trace LC analysis, though GC-MS is preferred for underivatized forms.[1][2]

Method A: Trace Quantification via HS-GC-MS

Target Application: Residual impurity analysis in drug substances; flavor profiling in food matrices.[1][2] Rationale: Headspace (HS) sampling eliminates non-volatile matrix interference (proteins, salts, API backbone), protecting the GC liner and column. Mass Spectrometry (MS) provides the necessary specificity to distinguish the analyte from structural isomers like 2-acetylpyrrole.[2]

Instrumental Parameters
  • System: Agilent 8890 GC coupled with 5977B MSD (or equivalent).

  • Column: DB-WAX UI (Polyethylene glycol), 30 m × 0.25 mm, 0.25 µm.[2]

    • Why? The polar stationary phase interacts with the aldehyde dipole, providing better peak shape and retention compared to non-polar (DB-5) phases where it may co-elute with solvent tails.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[2]

  • Inlet: Split/Splitless (Split ratio 10:1 for ppm levels; Splitless for ppb). Temp: 240°C.[2][4]

Headspace Autosampler Conditions
  • Incubation Temperature: 80°C.

    • Note: Do not exceed 100°C to prevent thermal degradation or secondary Maillard reactions in the vial.

  • Incubation Time: 20 minutes.

  • Syringe Temperature: 90°C.

Temperature Program
  • Initial: 50°C (Hold 2 min) – Focuses volatiles.[2]

  • Ramp 1: 10°C/min to 160°C.

  • Ramp 2: 20°C/min to 240°C (Hold 5 min) – Bakes out heavier matrix components.[2]

Mass Spectrometry (SIM Mode)

For quantification, operate in Selected Ion Monitoring (SIM) mode to maximize sensitivity.

Ion Typem/zPurpose
Target Ion 109 Molecular Ion (

), typically the base peak.[1][2]
Qualifier 1 108Loss of hydrogen (

), characteristic of aldehydes.
Qualifier 2 53Pyrrole ring fragmentation.
Dwell Time 50 msPer ion.[1][2]
Protocol: Standard Preparation
  • Stock Solution: Dissolve 100 mg standard in 100 mL DMSO (1000 ppm).

  • Working Standard: Dilute Stock into water/DMAc mixture (50:50) to reach 1–100 ppm range.[2]

  • Internal Standard (ISTD): Fluorobenzene or d3-Methylpyrrole (if custom synthesized).[2] Add to all vials at constant concentration (e.g., 10 ppm).

Method B: Purity Assay via RP-HPLC-UV

Target Application: Raw material testing, reaction monitoring (synthesis), stability studies.[1][2] Rationale: High concentrations saturate MS detectors.[2] UV detection is robust, linear, and cost-effective.[2] The conjugated system of the pyrrole and aldehyde provides strong UV absorbance.

Instrumental Parameters
  • System: UHPLC/HPLC with Diode Array Detector (DAD).

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18), 150 mm × 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

    • Why? Acidic pH suppresses ionization of residual amines and silanols, sharpening the peak.

  • Mobile Phase B: Acetonitrile (ACN).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: 290 nm (Max absorbance); 210 nm (Universal/impurities).[2]

Gradient Profile
Time (min)% A (Buffer)% B (ACN)Event
0.0955Equilibration
2.0955Isocratic Hold
12.04060Linear Gradient
15.0595Wash
15.1955Re-equilibration

Experimental Workflow & Decision Logic

The following diagram illustrates the decision matrix for selecting the appropriate method based on sample type and sensitivity requirements.

AnalyticalWorkflow Start Sample Received ConcCheck Expected Concentration? Start->ConcCheck MatrixCheck Is Matrix Volatile? HS_GC Method A: HS-GC-MS (Trace Analysis < 0.1%) ConcCheck->HS_GC Trace / Impurity LC_UV Method B: HPLC-UV (Assay > 90% or Reaction Monitor) ConcCheck->LC_UV Major Component Prep_HS Sample Prep: Dissolve in DMAc/Water Add Internal Std (Fluorobenzene) HS_GC->Prep_HS Result_GC Output: SIM m/z 109 LOD ~10 ppb HS_GC->Result_GC Prep_LC Sample Prep: Dissolve in ACN:Water (1:1) Filter 0.22 µm LC_UV->Prep_LC Result_LC Output: UV @ 290 nm LOD ~0.5 ppm LC_UV->Result_LC

Figure 1: Decision tree for selecting between Headspace GC-MS and HPLC-UV based on analytical needs.

Validation & Quality Control

To ensure Trustworthiness and Self-Validation , every run must include the following system suitability tests (SST):

  • Resolution Check (GC): If analyzing complex food matrices, ensure separation between this compound and 2-acetylpyrrole . On a Wax column, these should be separated by >0.5 min.

  • Tailing Factor (HPLC): The aldehyde group can interact with free silanols. Ensure Tailing Factor (

    
    ) < 1.[2]5. If tailing occurs, increase buffer ionic strength or switch to a "Shield" RP column.[2]
    
  • Recovery Spikes:

    • Spike the analyte into the blank matrix at the LOQ level.

    • Acceptable Recovery: 80–120% for trace analysis; 98–102% for assay.[2]

Troubleshooting Guide
  • Issue: Low GC Response.

    • Cause: Aldehyde oxidation to carboxylic acid in the inlet.

    • Fix: Deactivate inlet liner (silanized glass wool) and lower inlet temp to 200°C.

  • Issue: Ghost Peaks in HPLC.

    • Cause: Carryover from high-concentration samples.[1][2]

    • Fix: Add a needle wash step with 90% ACN/10% Water.[2]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 14504, 1-Methyl-2-pyrrolecarboxaldehyde.[1][2] Retrieved February 7, 2026 from [Link]

  • NIST Mass Spectrometry Data Center. this compound Mass Spectrum & Retention Indices. NIST Chemistry WebBook, SRD 69.[2] Retrieved from [Link]

  • SIELC Technologies. HPLC Method for Separation of 1-Methyl-1H-pyrrole-2-carboxaldehyde. Application Note. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: this compound.[1][2] Retrieved from [Link]

  • FooDB. Compound: 1-Methyl-2-pyrrolecarboxaldehyde (FDB020364).[1][2][3] Retrieved from [Link]

Sources

HPLC method for 1-Methylpyrrole-2-carboxaldehyde analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 1-Methylpyrrole-2-carboxaldehyde

Abstract & Scope

This compound (MPCA) is a critical heterocyclic building block used in the synthesis of pharmaceutical agents, including non-steroidal anti-inflammatory drugs (NSAIDs) and various alkaloids.[1] It is also monitored as a Maillard reaction product in food chemistry (specifically coffee analysis).

This guide details a robust, reverse-phase HPLC (RP-HPLC) method for the analysis of MPCA.[1] Unlike generic protocols, this method addresses the specific challenges of analyzing small, moderately polar heteroaromatic aldehydes: retention stability and UV sensitivity . The protocol is designed to be compatible with both UV-Vis (DAD) and Mass Spectrometry (MS) detectors.

Physicochemical Profile & Method Strategy

Understanding the analyte's properties is the foundation of a robust method.

PropertyValueMethod Implication
Molecular Weight 109.13 g/mol Small molecule; requires a column with high surface area for adequate retention.[1]
LogP ~1.18Moderately polar.[1] Will elute early on C18 columns if organic content is too high initially.
Solubility Soluble in Alcohol, Water (~1.7 g/L)Diluent should be a Water/Acetonitrile mix to prevent solvent mismatch peaks.[1]
Chromophore Conjugated Pyrrole-AldehydeStrong UV absorption expected in the 280–300 nm range due to

transitions.[1]
Reactivity Aldehyde groupSusceptible to oxidation (to carboxylic acid) or Schiff base formation.[1] Samples should be prepared fresh.

Strategic Decisions:

  • Column Selection: A C18 column is sufficient, but a "End-capped" column is preferred to reduce silanol interactions with the nitrogen on the pyrrole ring, which can cause peak tailing.

  • Mobile Phase: Acidic modification (0.1% Formic Acid) is chosen to protonate any trace basic impurities and improve peak shape, while remaining MS-compatible.

  • Detection: Direct UV detection at 285 nm provides high sensitivity without the need for derivatization (e.g., DNPH), simplifying the workflow.

Experimental Protocol

Instrumentation & Reagents
  • HPLC System: Agilent 1260 Infinity II, Waters Alliance, or equivalent with Quaternary Pump.

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Reagents:

    • Acetonitrile (HPLC Grade).

    • Water (Milli-Q / HPLC Grade).

    • Formic Acid (LC-MS Grade).

    • Reference Standard: this compound (>98% purity).[1][2]

Chromatographic Conditions
ParameterSettingRationale
Column C18, 150 x 4.6 mm, 3.5 µm or 5 µm (e.g., Agilent ZORBAX Eclipse Plus or Waters XBridge)Standard RP column provides sufficient hydrophobic interaction for retention (k' > 2).[1]
Mobile Phase A 0.1% Formic Acid in WaterSuppresses ionization of acidic impurities; improves peak shape.[1]
Mobile Phase B Acetonitrile (100%)Strong solvent for elution.[1]
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[1]
Column Temp 30°CControls viscosity and retention time reproducibility.[1]
Injection Volume 10 µLStandard injection volume to avoid column overload.[1]
Detection UV @ 285 nm (Bandwidth 4 nm)Lambda max for the conjugated pyrrole-carbonyl system.[1]
Run Time 15 MinutesSufficient to elute analyte and wash column.[1]
Gradient Program

Note: MPCA is moderately polar. An isocratic hold at the beginning ensures it does not elute in the void volume.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.00 955Equilibration / Injection
2.00 955Isocratic Hold (Traps analyte)
10.00 4060Linear Gradient (Elution)
10.10 595Wash Step (Remove hydrophobic impurities)
12.00 595Hold Wash
12.10 955Re-equilibration
15.00 955End of Run

Standard & Sample Preparation

Stock Solution (1.0 mg/mL):

  • Weigh 10 mg of this compound into a 10 mL volumetric flask.

  • Dissolve in 5 mL Acetonitrile.

  • Dilute to volume with Water.

  • Storage: Store at 2-8°C in amber glass (light sensitive). Stable for 48 hours.

Working Standard (50 µg/mL):

  • Transfer 500 µL of Stock Solution into a 10 mL flask.

  • Dilute to volume with 10:90 Acetonitrile:Water .

    • Critical: Matching the diluent to the initial mobile phase conditions (high water content) prevents "solvent effect" peak distortion.

Method Validation Parameters (Self-Validating System)

To ensure the method is performing correctly, evaluate the following System Suitability criteria before every sample batch.

ParameterAcceptance CriteriaTroubleshooting
Retention Time (RT) ~5.5 ± 0.2 minIf shifting: Check pump flow rate and column temperature.
Tailing Factor (T) < 1.5If > 1.5: Column aging or silanol activity.[1] Add 5mM Ammonium Formate to MP A.
Theoretical Plates (N) > 5000If low: Dead volume in connections or column degradation.[1]
Precision (RSD) < 2.0% (n=6 injections)If high: Injector issue or air in pump.[1]
LOD / LOQ ~0.1 µg/mL / 0.5 µg/mLBased on S/N ratio of 3:1 and 10:1 respectively.[1]

Workflow Visualization

The following diagram outlines the logical flow from sample preparation to data analysis, highlighting critical decision points (diamonds) to ensure data integrity.

HPLC_Workflow Start START: Sample Received Weigh Weigh Sample (10 mg into 10 mL) Start->Weigh Dissolve Dissolve in ACN Dilute with Water Weigh->Dissolve Filter Filter (0.22 µm PTFE) Dissolve->Filter SystemCheck System Suitability Test (6 Injections of Std) Filter->SystemCheck Pass Criteria Met? (RSD < 2%, Tailing < 1.5) SystemCheck->Pass Troubleshoot TROUBLESHOOT: 1. Check Pump/Leaks 2. Replace Guard Column 3. Remake Mobile Phase Pass->Troubleshoot NO InjectSamples Inject Samples (Bracket with Stds) Pass->InjectSamples YES Troubleshoot->SystemCheck Retest Analyze Data Analysis Integrate @ 285 nm InjectSamples->Analyze Report Generate Report Analyze->Report

Figure 1: Analytical workflow for MPCA analysis, including mandatory system suitability checkpoints.

Troubleshooting & Scientific Insight

Issue: Peak Tailing

  • Cause: Interaction between the nitrogen lone pair on the pyrrole ring and residual silanols on the silica support.

  • Solution: Ensure the column is "End-capped." If tailing persists, increasing the ionic strength of the buffer (e.g., using 10mM Ammonium Acetate instead of Formic Acid) can mask these silanols.

Issue: "Ghost" Peaks

  • Cause: Aldehyde oxidation. MPCA can slowly oxidize to 1-methylpyrrole-2-carboxylic acid.[1]

  • Solution: This impurity usually elutes earlier than the aldehyde due to the polarity of the carboxylic acid group. Monitor relative retention time (RRT) ~0.8 for this potential degradant.

Issue: Low Sensitivity

  • Cause: Incorrect detection wavelength.

  • Solution: While 254 nm is standard, MPCA has a conjugated maximum closer to 285-290 nm. Using 254 nm may result in 30-50% lower signal response.[1]

References

  • PubChem. (2025).[2][3] this compound (Compound).[1][2][4][5] National Library of Medicine. Retrieved from [Link]

  • SIELC Technologies. (2018). HPLC Method for Analysis of 1-Methyl-1H-pyrrole-2-carboxaldehyde. Retrieved from [Link]

  • The Good Scents Company. (2023).[2] 1-methyl-2-pyrrole carboxaldehyde Data Sheet. Retrieved from [Link]

  • FooDB. (2020). Compound Summary: 1-Methyl-2-pyrrolecarboxaldehyde.[1][2][4] Retrieved from [Link]

Sources

Application Note: High-Resolution GC-MS Profiling of 1-Methylpyrrole-2-carboxaldehyde and Process-Related Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the purity analysis and impurity profiling of 1-Methylpyrrole-2-carboxaldehyde (CAS: 1192-58-1). As a critical intermediate in the synthesis of pharmaceutical agents (e.g., antihistamines and non-steroidal anti-inflammatory drugs), the isomeric purity of this building block is paramount. This guide addresses the specific challenge of separating the target 2-isomer from its regioisomer (1-methylpyrrole-3-carboxaldehyde) and identifying common Vilsmeier-Haack synthesis byproducts.

Introduction & Chemical Context

This compound is typically synthesized via the Vilsmeier-Haack formylation of 1-methylpyrrole. While the 2-position is electronically favored for electrophilic aromatic substitution, thermodynamic variables and reagent stoichiometry can lead to specific impurities that affect downstream drug efficacy.

Critical Impurities
  • 1-Methylpyrrole (Starting Material): Indicates incomplete reaction.

  • 1-Methylpyrrole-3-carboxaldehyde (Regioisomer): The most critical impurity; difficult to separate due to similar boiling points.

  • 5-Chloro-1-methylpyrrole-2-carboxaldehyde: A byproduct of prolonged exposure to POCl₃/DMF.

  • 1-Methylpyrrole-2-carboxylic acid: An oxidation product formed during storage.

Synthesis & Impurity Pathway

The following diagram illustrates the Vilsmeier-Haack pathway and the origin of key impurities.

SynthesisPathway SM 1-Methylpyrrole (Starting Material) Inter Iminium Intermediate SM->Inter Electrophilic Subst. Reagent Vilsmeier Reagent (POCl3 + DMF) Reagent->Inter Target 1-Methylpyrrole- 2-carboxaldehyde (Target) Inter->Target Hydrolysis Imp1 Impurity A: 1-Methylpyrrole- 3-carboxaldehyde Inter->Imp1 Regio-error (C3 attack) Imp2 Impurity B: 5-Chloro-1-methyl- pyrrole-2-carboxaldehyde Inter->Imp2 Excess POCl3 / Over-chlorination

Figure 1: Reaction pathway showing the genesis of critical impurities during Vilsmeier-Haack formylation.

Method Development Strategy

Column Selection: The Polarity Factor

While non-polar columns (e.g., 5% Phenyl-methylpolysiloxane) are standard for GC-MS, they often fail to resolve the 2- and 3- isomers of pyrrole carboxaldehydes effectively due to overlapping boiling points.

  • Recommendation: Use a High-Polarity Polyethylene Glycol (PEG) column (e.g., DB-Wax or VF-WAXms). The PEG phase interacts with the aldehyde dipole, providing superior separation of the positional isomers compared to non-polar phases.

Mass Spectrometry: Ionization

Electron Ionization (EI) at 70 eV is required for library matching (NIST/Wiley). The molecular ion (


) for this compound is m/z 109.[1]

Experimental Protocol

Reagents and Standards
  • Solvent: Dichloromethane (DCM) or Methanol (HPLC Grade). DCM is preferred for extraction efficiency if the sample is in an aqueous matrix.

  • Internal Standard (ISTD): Naphthalene-d8 or 2-Acetylfuran (structurally similar but chromatographically distinct).

Instrument Parameters (Agilent 7890/5977 or equivalent)
ParameterSettingRationale
Inlet Split/Splitless (S/SL)
Temperature250 °CEnsures rapid volatilization without thermal degradation.
ModeSplit (20:1)Prevents column saturation; improves peak shape.
LinerUltra Inert, Wool-packedDeactivated wool traps non-volatiles and aids mixing.
Column DB-WAX Ultra Inert Critical for Isomer Separation
Dimensions30 m × 0.25 mm × 0.25 µmStandard dimensions for resolution and capacity.
Carrier GasHelium @ 1.0 mL/minConstant flow mode for stable retention times.
Oven Program
Initial60 °C (Hold 1 min)Focuses solvent and volatile impurities.
Ramp 110 °C/min to 240 °CStandard gradient for resolving isomers.
Final240 °C (Hold 5 min)Elutes high-boiling dimers/oxidation products.
MS Source EI (70 eV)Standard ionization energy for library matching.
Source Temp230 °CPrevents condensation of active analytes.
Scan Rangem/z 35 – 350Covers all relevant impurities and dimers.
Solvent Delay3.5 minProtects filament from solvent peak.
Sample Preparation Workflow

SamplePrep Step1 Weigh 10 mg Sample (Raw Material) Step2 Dissolve in 10 mL DCM (Final Conc: 1 mg/mL) Step1->Step2 Step3 Add Internal Standard (10 µL of 1 mg/mL Naphthalene-d8) Step2->Step3 Step4 Vortex & Filter (0.2 µm PTFE Syringe Filter) Step3->Step4 Step5 Transfer to GC Vial (Amber glass to prevent photo-oxidation) Step4->Step5

Figure 2: Standardized sample preparation workflow to ensure reproducibility.

Data Analysis & Impurity Identification

Retention Time Logic (On DB-Wax)
  • 1-Methylpyrrole (SM): Elutes early (~4-5 min) due to lack of the polar carbonyl group.

  • 1-Methylpyrrole-3-carboxaldehyde: Typically elutes after the 2-isomer on a Wax column due to slightly higher polarity/boiling point interaction with the stationary phase.

  • This compound (Target): Major peak (~9-10 min).

Mass Spectral Interpretation
  • Target (this compound):

    • Base Peak: m/z 109 (

      
      ) or 108 (
      
      
      
      )^+.
    • Fragment: m/z 80 (Loss of CHO).

  • Impurity (5-Chloro-1-methylpyrrole-2-carboxaldehyde):

    • Isotope Pattern: Look for characteristic 3:1 intensity ratio at m/z 143/145 due to

      
      .
      
System Suitability Criteria

Before running unknown samples, the system must pass these checks:

  • Resolution (

    
    ):  > 1.5 between the 2-isomer and 3-isomer (using a mixed standard).
    
  • Tailing Factor (

    
    ):  < 1.2 for the target aldehyde peak (indicates inert flow path).
    
  • Sensitivity: S/N > 10 for the 0.05% impurity level standard.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Active sites in liner or column.Replace liner with Ultra Inert type; trim 10cm from column inlet.
Split Peaks Incompatible solvent or injection issue.Ensure solvent matches column polarity (DCM is good for Wax); check column installation depth.
Poor Isomer Resolution Column degradation or wrong phase.Verify column is PEG/Wax. Slow down oven ramp rate to 5 °C/min around elution time.
Ghost Peaks Carryover from previous high-conc run.Run a blank solvent injection; increase final hold time at 240 °C.

References

  • National Institute of Standards and Technology (NIST). (2023). 1-Methyl-1H-pyrrole-2-carboxaldehyde Mass Spectrum. NIST Chemistry WebBook, SRD 69. [Link]

  • PubChem. (2023). This compound Compound Summary. National Library of Medicine. [Link]

  • Organic Syntheses. (1951). Pyrrole-2-carboxaldehyde Synthesis (Vilsmeier-Haack Protocol). Org. Synth. 1951, 31, 92. [Link](Note: Reference for the base pyrrole chemistry mechanism).

  • Agilent Technologies. (2020). GC Column Selection Guide for Volatile Solvents and Intermediates. [Link]

Sources

Troubleshooting & Optimization

improving yield of 1-Methylpyrrole-2-carboxaldehyde synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 1-Methylpyrrole-2-carboxaldehyde

Executive Summary

The synthesis of This compound (N-methylpyrrole-2-carboxaldehyde) is a foundational transformation in heterocyclic chemistry, predominantly achieved via the Vilsmeier-Haack reaction .[1][2] While theoretically straightforward, this reaction is notorious for variable yields due to the high electron density of the pyrrole ring, which makes the substrate and product prone to acid-catalyzed polymerization (tar formation) and oxidative degradation.

This guide moves beyond standard textbook procedures to address the process-critical variables —specifically temperature control during electrophile formation and pH management during hydrolysis—that distinguish a 40% yield from an 85%+ yield.

Module 1: The Reaction Mechanism & Critical Control Points

To troubleshoot yield loss, one must understand the stability of the Chloroiminium Ion (Vilsmeier Reagent) and the Iminium Salt Intermediate .

Visualizing the Pathway

The following diagram illustrates the reaction flow and identifies the two primary "Failure Modes" where yield is typically lost.

VilsmeierMechanism DMF DMF + POCl3 V_Reagent Chloroiminium Ion (Vilsmeier Reagent) DMF->V_Reagent Exothermic Keep < 10°C Fail1 FAILURE MODE 1: Thermal Decomposition (If T > 20°C) DMF->Fail1 Intermediate Iminium Salt Intermediate V_Reagent->Intermediate Electrophilic Subst. (Regioselective C2) Substrate + 1-Methylpyrrole Substrate->V_Reagent Quench Hydrolysis (NaOAc/H2O) Intermediate->Quench Buffer Required Fail2 FAILURE MODE 2: Acid Polymerization (If pH < 4) Intermediate->Fail2 Product 1-Methylpyrrole- 2-carboxaldehyde Quench->Product Final Workup

Figure 1: Critical Control Points in the Vilsmeier-Haack Synthesis. Failure to control exotherms at Step 1 or pH at Step 3 results in significant yield loss.

Module 2: Troubleshooting Guide

This section addresses specific observations users encounter in the lab.

Symptom 1: The reaction mixture turned into a black, viscous tar.
  • Diagnosis: Acid-catalyzed polymerization.[1] Pyrroles are extremely acid-sensitive.[1] If the Vilsmeier complex formation was too hot, or if the hydrolysis was too acidic/hot, the pyrrole ring polymerizes.

  • Corrective Action:

    • Temperature: Maintain the internal temperature below 10°C during the addition of POCl₃ to DMF.

    • Quenching: Do not quench simply with water or strong acid.[1] Use a Sodium Acetate (NaOAc) buffer solution.[1] This buffers the HCl generated during hydrolysis, preventing the pH from dropping low enough to trigger polymerization.

Symptom 2: Low conversion; Starting Material (SM) remains.[1]
  • Diagnosis: Degraded POCl₃ or moisture contamination.[1] Phosphoryl chloride hydrolyzes rapidly in air to form phosphoric acid, which is inactive in the Vilsmeier cycle.

  • Corrective Action:

    • Reagent Quality: Distill POCl₃ prior to use if it appears cloudy or has a precipitate.

    • Stoichiometry: Ensure a slight excess of Vilsmeier reagent (1.1–1.2 equiv) relative to 1-methylpyrrole.[1]

Symptom 3: Product contains the 3-isomer (1-methylpyrrole-3-carboxaldehyde).[1]
  • Diagnosis: Thermodynamic control failure.[1] Substitution at the C2 position is kinetically favored. However, high reaction temperatures or prolonged reaction times can lead to isomerization or formation of the C3 product (though rare in significant quantities for this specific substrate).

  • Corrective Action: Keep the reaction at reflux for the minimum time required for conversion (monitor via TLC/HPLC) and avoid "over-cooking."

Module 3: Optimized Experimental Protocol

This protocol is modernized from the classic Organic Syntheses method [1], replacing the toxic ethylene dichloride (DCE) with Dichloromethane (DCM) where applicable, and emphasizing the buffered quench.

Reagents:

  • 1-Methylpyrrole (Freshly distilled)[1]

  • Phosphoryl Chloride (POCl₃)[1][3]

  • N,N-Dimethylformamide (DMF)[1][2][4][5]

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[1]

  • Quench: Sodium Acetate Trihydrate (NaOAc[1][6]·3H₂O)

Step-by-Step Methodology:

  • Vilsmeier Reagent Formation:

    • In a flame-dried 3-neck flask under inert atmosphere (Ar/N₂), charge DMF (1.1 equiv).

    • Cool to 0°C (ice/salt bath).

    • Add POCl₃ (1.1 equiv) dropwise.[1] Crucial: Do not allow internal temp to exceed 10°C. A white/yellow precipitate (the chloroiminium salt) will form.

    • Stir at 0–10°C for 15 minutes.

  • Substrate Addition:

    • Dilute the solid Vilsmeier complex with the solvent (DCM or DCE) to form a suspension.

    • Add 1-Methylpyrrole (1.0 equiv) dissolved in a minimal amount of solvent dropwise.[1]

    • Observation: The mixture will darken.[7] Maintain temperature < 5°C during addition.

  • Reaction:

    • Allow the mixture to warm to room temperature.

    • Reflux gently (approx. 40°C for DCM, 80°C for DCE) for 15–30 minutes until gas evolution (HCl) ceases. Note: Modern protocols often achieve conversion at Room Temp over 1-2 hours to avoid tar.[1]

  • Buffered Hydrolysis (The Yield-Maker):

    • Cool the reaction mixture to 20°C.

    • Do not pour into water. Instead, prepare a solution of Sodium Acetate (5 equiv) in water.

    • Add the reaction mixture slowly to the NaOAc solution with vigorous stirring. This neutralizes the generated acid immediately.

    • Reflux the biphasic mixture for 15 minutes to ensure complete hydrolysis of the iminium salt to the aldehyde.

  • Work-up:

    • Separate layers.[1][6][7] Extract aqueous layer with DCM (3x).[1]

    • Wash combined organics with saturated NaHCO₃ (to remove residual acid) and Brine.[1]

    • Dry over MgSO₄ and concentrate.[1]

  • Purification:

    • Distillation: The product boils at ~88°C (22 mmHg) [2].[1]

    • Crystallization: If high purity is achieved crude, dissolve in boiling petroleum ether, cool slowly to RT, then refrigerate.[6]

Module 4: Comparative Data & Solvent Effects

The choice of solvent impacts the reaction rate and the "cleanliness" of the crude profile.

ParameterDichloromethane (DCM)1,2-Dichloroethane (DCE)Neat (No Solvent)
Reaction Temp Reflux (40°C)Reflux (83°C)0°C -> RT
Yield Potential High (80-90%)High (80-90%)Moderate (60-70%)
Tar Formation LowLow/MediumHigh (Viscosity issues)
Safety Profile Good (Volatile)Poor (Carcinogen)Poor (Exotherm risk)
Recommendation Preferred Traditional (Org.[1] Synth.)Avoid

Module 5: Frequently Asked Questions (FAQ)

Q: Can I use Vilsmeier-Haack to put an aldehyde on the 3-position? A: Not directly with high selectivity.[1] The pyrrole ring is naturally nucleophilic at the 2 and 5 positions (alpha positions). To access the 3-position, you typically need to block the 2-position with a bulky group (like a TIPS group) or use electron-withdrawing groups on the nitrogen to alter the electronics, though this often deactivates the ring toward Vilsmeier conditions.

Q: My product is red/brown even after distillation. Is it pure? A: this compound oxidizes slowly in air, turning from a clear/pale yellow oil to a dark red/brown liquid.[1]

  • Check: Run a 1H NMR.[1] If the aldehyde peak (~9.5 ppm) and ring protons are clean, the color is likely a trace impurity (pyrrole oligomers) with high extinction coefficients.

  • Fix: Store under Argon in the fridge. For strict analytical standards, redistill immediately before use.[1]

Q: Can I use Thionyl Chloride (SOCl₂) instead of POCl₃? A: Generally, no. POCl₃ is preferred because the phosphoryl bond provides a thermodynamic driving force for the formation of the Vilsmeier reagent. SOCl₂ can lead to different intermediates and often results in lower yields or chlorinated side products in this specific transformation.[1]

References

  • Silverstein, R. M.; Ryskiewicz, E. E.; Willard, C. Pyrrole-2-carboxaldehyde .[1] Organic Syntheses, 1951 , 31, 72. (Note: This procedure describes the NH-pyrrole, but the N-methyl protocol is chemically analogous regarding the Vilsmeier reagent stoichiometry and workup).

  • PubChem. This compound (Compound Summary) . National Library of Medicine.[1] Accessed Oct 2023.[1] [1]

  • Campaigne, E.; Archer, W. L. The Use of Dimethylformamide as a Formylating Agent . Organic Syntheses, 1953 , 33, 27. [1]

Sources

Technical Support Center: Purification of Crude 1-Methylpyrrole-2-carboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude 1-Methylpyrrole-2-carboxaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity this compound. This document will address common issues encountered during purification and provide detailed, field-proven protocols.

Frequently Asked Questions (FAQs)

Q1: My crude this compound is a dark, oily residue. Is this normal?

A1: Yes, it is common for crude this compound, particularly from a Vilsmeier-Haack synthesis, to be a dark-colored oil. This is often due to the presence of polymeric byproducts and residual acidic impurities from the reaction.[1] Proper neutralization and work-up are crucial to minimize these impurities before attempting purification.

Q2: What are the most common impurities I should expect in my crude product?

A2: The primary impurities will depend on your synthetic route. For a Vilsmeier-Haack reaction, common impurities include unreacted starting materials (N-methylpyrrole), the Vilsmeier reagent and its decomposition products, and potentially regioisomers (e.g., 1-methylpyrrole-3-carboxaldehyde).[2] Incomplete hydrolysis of the iminium salt intermediate can also be a source of contamination.

Q3: My purified product darkens over time, even when stored. How can I prevent this?

A3: this compound can be susceptible to oxidation and polymerization, especially when exposed to air, light, and residual acid or base. For long-term stability, it is recommended to store the purified compound under an inert atmosphere (nitrogen or argon), refrigerated, and protected from light.[3]

Q4: Can I use column chromatography for purification? What solvent system is recommended?

A4: Yes, silica gel column chromatography is a viable purification method. A common solvent system is a gradient of ethyl acetate in hexanes or petroleum ether. The polarity can be adjusted based on the separation of your specific impurities as monitored by Thin Layer Chromatography (TLC).

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield After Purification Incomplete reaction or hydrolysis.Ensure the Vilsmeier-Haack reaction goes to completion and that the hydrolysis step is performed thoroughly with adequate heating and stirring.[1]
Product loss during aqueous work-up.Ensure the pH is properly adjusted during extraction. Multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) will maximize recovery.
Co-distillation with solvent.During distillation, ensure a proper fractionating column is used to separate the product from any residual solvent.
Product is still colored after a single purification step. Presence of persistent colored impurities.A combination of purification techniques may be necessary. Consider an initial distillation followed by recrystallization or chromatography.
Product solidifies in the condenser during distillation. The melting point of the product is close to the temperature of the condenser water.Use a wider bore condenser and consider not using a fraction cutter if not essential. The product may need to be gently heated to melt and collect.[1]
Inseparable mixture of isomers. Kinetic vs. thermodynamic control issues during synthesis.Reaction time can influence the ratio of isomers formed. Shorter reaction times may favor one isomer, while longer times may lead to the thermodynamically more stable isomer.[4] Careful monitoring of the reaction is key.

Purification Protocols

Protocol 1: Vacuum Distillation

This is often the most effective method for purifying this compound on a larger scale.

Rationale: Vacuum distillation lowers the boiling point of the compound, preventing thermal decomposition that can occur at its atmospheric boiling point.

Step-by-Step Methodology:

  • Preparation: Ensure your crude product has been thoroughly washed to remove acidic impurities and dried over an anhydrous salt like sodium sulfate or magnesium sulfate.

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus. A short path distillation head is recommended to minimize product loss.

  • Distillation:

    • Heat the flask gently using an oil bath.

    • Collect any low-boiling point impurities first.

    • Collect the product fraction at the appropriate temperature and pressure. The boiling point of this compound is reported to be 87-90 °C at 22 mmHg.[5]

Physical Properties for Distillation:

PropertyValueSource
Molecular Weight 109.13 g/mol [5]
Boiling Point 87-90 °C @ 22 mmHg[5]
Density ~1.016 g/mL at 25 °C
Protocol 2: Recrystallization

For smaller quantities or as a final polishing step after distillation, recrystallization can yield highly pure, crystalline material.

Rationale: This technique relies on the difference in solubility of the desired compound and its impurities in a given solvent at different temperatures.

Step-by-Step Methodology:

  • Solvent Selection: A suitable solvent is one in which the product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For the related pyrrole-2-carboxaldehyde, petroleum ether has been successfully used.[1] A mixture of solvents like ethyl acetate/hexanes can also be effective.

  • Dissolution: Dissolve the crude or distilled product in a minimal amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added and the solution briefly heated before hot filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Purification Workflow Diagram

PurificationWorkflow cluster_synthesis Crude Product cluster_purification Purification Options cluster_analysis Analysis Crude Crude this compound (Dark Oil) Distillation Vacuum Distillation Crude->Distillation Primary Purification Chromatography Column Chromatography Crude->Chromatography Alternative Recrystallization Recrystallization Distillation->Recrystallization Further Purification PureProduct Pure Product (Liquid or Solid) Distillation->PureProduct Chromatography->PureProduct Recrystallization->PureProduct NMR NMR PureProduct->NMR Characterization GCMS GC-MS PureProduct->GCMS Characterization

Caption: Purification workflow for this compound.

Logical Relationships in Troubleshooting

Troubleshooting cluster_problem Observed Problem cluster_cause Potential Cause cluster_solution Solution Problem Dark Color Low Yield Impurities Present Cause1 Polymeric Byproducts Problem->Cause1 Cause2 Incomplete Reaction Problem->Cause2 Cause3 Residual Acid Problem->Cause3 Cause4 Side Products Problem->Cause4 Solution1 Proper Neutralization Cause1->Solution1 Solution4 Multi-step Purification Cause1->Solution4 Solution2 Optimize Reaction Conditions Cause2->Solution2 Solution3 Thorough Work-up Cause3->Solution3 Cause4->Solution4

Caption: Troubleshooting logic for purification issues.

References

  • Organic Syntheses. Pyrrole-2-carboxaldehyde. Available from: [Link]

  • FooDB. Showing Compound 1-Methyl-2-pyrrolecarboxaldehyde (FDB020364). Available from: [Link]

  • OpenBU. Purification and properties of pyrrole. Available from: [Link]

  • MDPI. Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. Available from: [Link]

  • The Good Scents Company. 1-methyl-2-pyrrole carboxaldehyde. Available from: [Link]

  • MDPI. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Available from: [Link]

  • PubChem. 1-Methyl-1H-pyrrole-2-carbaldehyde. Available from: [Link]

  • NIST WebBook. 1H-Pyrrole-2-carboxaldehyde, 1-methyl-. Available from: [Link]

  • Canadian Journal of Chemistry. Vilsmeier-Haack reaction with succinamidals. A convenient synthesis of 5-chloropyrrole-2-carboxaldehydes and 5-chloropyrrole. Available from: [Link]

  • PrepChem.com. Synthesis of pyrrole-2-aldehyde. Available from: [Link]

Sources

Technical Support Center: 1-Methylpyrrole-2-carboxaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Common Byproducts & Process Optimization Methodology: Vilsmeier-Haack Formylation Audience: Pharmaceutical Researchers & Process Chemists

Executive Summary & Reaction Context

Welcome to the technical support hub for 1-Methylpyrrole-2-carboxaldehyde . This intermediate is a critical scaffold in the synthesis of porphyrins, polypyrroles, and various pharmaceutical agents (e.g., anti-inflammatory drugs).

The industry-standard synthesis involves the Vilsmeier-Haack reaction using Phosphorus Oxychloride (


) and Dimethylformamide (DMF).[1] While generally robust, the high electron density of the pyrrole ring makes it susceptible to three primary failure modes: acid-catalyzed polymerization (tars) , regio-isomerization , and over-formylation .

This guide provides a self-validating workflow to isolate high-purity product while minimizing these specific byproducts.

Troubleshooting Guides (Q&A)

Issue 1: The "Black Tar" Phenomenon

User Question: "My reaction mixture turned into a viscous black solid during the hydrolysis/workup step. I cannot recover any product. What happened?"

Technical Diagnosis: You have encountered acid-catalyzed polymerization . Pyrroles are exceptionally electron-rich (π-excessive). In the presence of strong acids (generated during the hydrolysis of the Vilsmeier intermediate) and heat, the pyrrole ring undergoes electrophilic attack by other pyrrole molecules, forming polypyrrole chains and amorphous tars.

Corrective Protocol:

  • Control the Exotherm: The hydrolysis of the chloroiminium intermediate releases massive amounts of energy. Never dump the reaction mixture into water.

  • Inverse Quench: Slowly add the reaction mixture into a cooled (

    
    ), well-stirred solution of Sodium Acetate (NaOAc)  or Sodium Carbonate (
    
    
    
    )
    .
  • Buffer the pH: Maintain the pH between 7–8 during workup. Avoid acidic pH (<4) at all costs.

Issue 2: Multiple Impurities on TLC/HPLC

User Question: "I see my main product spot, but also a faster-moving spot and a slower-moving spot. My purity is only 85%."

Technical Diagnosis: You are likely observing regioisomers and di-formylated byproducts.

  • 1-Methylpyrrole-3-carboxaldehyde (Minor Isomer): While the 2-position is electronically favored, higher temperatures during the addition phase can overcome the activation energy barrier for the 3-position.

  • 1-Methylpyrrole-2,5-dicarboxaldehyde (Over-reaction): The formyl group is electron-withdrawing, which theoretically deactivates the ring. However, if a large excess of Vilsmeier reagent is used, or if the reaction runs too long at reflux, the 5-position (alpha) will eventually react.

Corrective Protocol:

  • Stoichiometry Check: Ensure strictly 1.0 : 1.1 equivalents of Pyrrole to Vilsmeier reagent. Excess reagent drives over-formylation.

  • Temperature Discipline: Keep the reagent formation at

    
     and the addition of pyrrole at 
    
    
    
    . Only warm to room temperature after addition is complete.
Issue 3: Low Conversion / Starting Material Remaining

User Question: "I have 40% unreacted 1-methylpyrrole remaining. Should I add more


?"

Technical Diagnosis: Do not add more


 mid-reaction; this increases the risk of violent exotherms. The issue is likely moisture contamination . 

reacts instantly with water to form phosphoric acid and HCl, destroying the reagent before it forms the active Vilsmeier complex.

Corrective Protocol:

  • Reagent Quality: Distill

    
     prior to use if it has yellowed. Use anhydrous DMF.[1]
    
  • Drying Tube: Ensure the system is under a nitrogen atmosphere with a drying tube.

Data Analysis: Common Byproducts

ComponentStructure DescriptionRelative Polarity (TLC)Origin CauseRemoval Strategy
Target Product This compoundMediumMain ReactionDistillation / Column
Byproduct A 1-Methylpyrrole-3-carboxaldehydeMedium-HighHigh Temp AdditionDifficult (Column Chrom.)
Byproduct B 1-Methylpyrrole-2,5-dicarboxaldehydeLow (More Polar)Excess Reagent (>1.2 eq)Wash with Bisulfite (aldehyde selective)
Byproduct C Polypyrrole / TarsBaseline (Immobile)Acidic pH / HeatFiltration / Distillation
Impurity D PhosphorodichloridatesVariableIncomplete HydrolysisBasic Wash (NaOH/NaOAc)

Visualizing the Chemistry

Diagram 1: Reaction Pathways & Failure Modes

This diagram illustrates the mechanistic divergence between the desired product and the critical failure modes (isomerization and tar formation).

VilsmeierPathways Start 1-Methylpyrrole Inter_2 2-Iminium Intermediate Start->Inter_2  Path A: Kinetic Control (0°C) Inter_3 3-Iminium Intermediate Start->Inter_3  Path B: High Temp (>20°C) Vilsmeier Vilsmeier Reagent (DMF + POCl3) Vilsmeier->Start Hydrolysis Hydrolysis (H2O / Base) Inter_2->Hydrolysis Tar Polypyrrole Tar (Black Solid) Inter_2->Tar  Acidic pH (<4) Exotherm Inter_3->Hydrolysis Product 1-Methylpyrrole- 2-carboxaldehyde (Target) Hydrolysis->Product  Buffered (pH 7-8) Isomer 3-Isomer (Impurity) Hydrolysis->Isomer Diformyl 2,5-Dicarboxaldehyde (Over-reaction) Product->Diformyl  Excess Reagent

Caption: Reaction network showing the critical dependence of temperature on regioselectivity and pH on polymerization.

Validated Experimental Protocol

Safety Warning:


 is highly toxic and reacts violently with water. Perform all operations in a fume hood.
Step-by-Step Methodology
  • Reagent Preparation (The Electrophile):

    • In a flame-dried 3-neck flask under

      
      , charge DMF  (1.2 eq). Cool to 
      
      
      
      .
    • Add

      
        (1.1 eq) dropwise over 30 mins.
      
    • Observation: The solution will turn slightly yellow/orange and may solidify (Vilsmeier salt). Keep at

      
       for 15 mins.
      
  • Substrate Addition:

    • Dilute 1-Methylpyrrole (1.0 eq) in 1,2-dichloroethane (DCE) or DCM (1:1 v/v relative to pyrrole).

    • Add the pyrrole solution dropwise to the Vilsmeier salt at

      
      .
      
    • Critical Control: Do not let internal temp exceed

      
      .
      
    • After addition, warm to Room Temp (RT) and stir for 2 hours. (Monitor by TLC).

  • Buffered Hydrolysis (The "Anti-Tar" Step):

    • Prepare a solution of Sodium Acetate (3.0 eq) in water (approx 5M) and cool to

      
      .
      
    • Pour the reaction mixture slowly into the acetate solution with vigorous stirring.

    • Why: This neutralizes the HCl generated immediately, preventing polymerization.

    • Stir for 15 mins at RT.

  • Workup & Purification:

    • Extract with DCM (3x). Wash combined organics with Sat.

      
      , then Brine.
      
    • Dry over

      
       and concentrate.
      
    • Purification: Vacuum distillation is preferred for high purity. (Bp ~75°C @ 11 mmHg).

Diagram 2: Troubleshooting Logic Flow

Troubleshooting Start Analyze Crude (TLC/NMR) Q1 Black/Viscous Material? Start->Q1 Q2 Multiple Aldehyde Spots? Q1->Q2 No Sol1 FAILURE: Acid Polymerization. Use Buffered Quench next time. Q1->Sol1 Yes Q3 Starting Material Present? Q2->Q3 No Sol2 Check Reagent Stoichiometry. Reduce POCl3 to 1.05 eq. Q2->Sol2 Yes (Diformyls) Sol3 Moisture Contamination. Distill POCl3 / Dry DMF. Q3->Sol3 Yes Success Proceed to Distillation Q3->Success No

Caption: Decision tree for diagnosing reaction failures based on crude product analysis.

References

  • Vilsmeier-Haack Reaction Mechanism & Application

    • Title: Vilsmeier-Haack Reaction.[1][2][3][4][5][6][7]

    • Source: Organic Chemistry Portal.[3][4][7]

    • URL:[Link][4]

  • Synthesis of Pyrrole-2-carboxaldehyde (Standard Protocol)

    • Title: Pyrrole-2-carboxaldehyde (Organic Syntheses Procedure).[1][8][9]

    • Source: Organic Syntheses, Coll. Vol. 4, p.831 (1963).
    • URL:[Link]

    • Note: This reference describes the unsubstituted pyrrole but establishes the critical buffering requirement (Sodium Acetate)
  • Regioselectivity and Diformylation

    • Title: The Vilsmeier formylation and the cyanation of pyrrole acetals. A synthesis of pyrrole-2,3,5-tricarboxaldehyde.[10]

    • Source: Canadian Journal of Chemistry (via NRC Research Press).
    • URL:[Link]

    • Relevance: Discusses the formation of 2,4 and 2,5-dicarboxaldehydes under Vilsmeier conditions.
  • Physical Properties & Safety Data

    • Title: this compound Product Page.[9]

    • Source: The Good Scents Company / Chemical Suppliers.[9]

    • URL:[Link]

Sources

Technical Support Center: 1-Methylpyrrole-2-carboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical information for researchers, scientists, and drug development professionals on the stability, storage, and troubleshooting of 1-Methylpyrrole-2-carboxaldehyde (CAS 1192-58-1). Our goal is to equip you with the necessary knowledge to ensure the integrity of your starting material and the success of your experiments.

Core Concepts: Understanding the Instability of this compound

This compound is a versatile heterocyclic building block used in the synthesis of a wide range of compounds, from pharmaceuticals to dyes and pigments.[1] However, its utility is matched by its inherent instability. Like many aromatic aldehydes, it is susceptible to degradation, primarily through oxidation and polymerization, which can be accelerated by exposure to air, light, and elevated temperatures.

The pyrrole ring itself is electron-rich, making it prone to oxidation. The aldehyde functional group can also be oxidized to the corresponding carboxylic acid, 1-methylpyrrole-2-carboxylic acid. Furthermore, aldehydes can undergo polymerization, leading to the formation of oligomeric or polymeric impurities. This degradation is often visually indicated by a color change of the compound from a colorless or pale yellow to orange, red, or even dark brown.[2]

Below is a simplified representation of the primary degradation pathways:

Simplified Degradation Pathways A This compound B Oxidation A->B Air (O₂), Light C Polymerization A->C Heat, Light, Impurities D 1-Methylpyrrole-2-carboxylic acid B->D E Polymeric Impurities C->E

Caption: Simplified degradation pathways of this compound.

Storage and Handling: Best Practices

Proper storage and handling are critical to maintain the stability and purity of this compound.

ParameterRecommendationRationale
Temperature 2-8°C (Refrigeration)[3]Slows down the rate of degradation reactions like oxidation and polymerization.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes contact with atmospheric oxygen, a key driver of oxidation.
Container Tightly sealed, amber glass bottlePrevents exposure to air and moisture, and protects the compound from light, which can catalyze degradation.
Purity Use high-purity materialImpurities can sometimes act as catalysts for decomposition.
Handling Minimize exposure to air and lightWhen not in use, keep the container sealed and in a dark, refrigerated environment.

Shelf Life: When stored under these ideal conditions, this compound can have a shelf life of 12 months or longer.[2] However, it is crucial to visually inspect the material before each use.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments with this compound.

Q1: My this compound has turned orange/red/brown. Can I still use it?

A: A change in color is a clear indicator of degradation. While a slight discoloration may not significantly impact some robust reactions, it is highly recommended to purify the aldehyde before use, especially for sensitive applications or when stoichiometric precision is required. Using degraded material can lead to lower yields, the formation of side products, and difficulty in purification of your desired compound.

Q2: I'm seeing an unexpected peak in my NMR/GC-MS that corresponds to a carboxylic acid. What happened?

A: The most likely culprit is the oxidation of the aldehyde to 1-methylpyrrole-2-carboxylic acid. This can happen if the starting material was already partially oxidized or if the reaction conditions allowed for oxidation (e.g., exposure to air, presence of an oxidizing agent).

Troubleshooting Steps:

  • Verify Starting Material Purity: Before starting your reaction, run a quick analytical test (e.g., NMR or GC-MS) on your this compound to check for the presence of the carboxylic acid impurity.

  • Degas Solvents: If your reaction is sensitive to oxygen, ensure your solvents are properly degassed.

  • Maintain Inert Atmosphere: Run your reaction under an inert atmosphere (argon or nitrogen).

Q3: My reaction is giving a low yield, and I suspect the aldehyde is the problem. How can I confirm this and what should I do?

A: Aldehyde instability can certainly lead to low yields.

Diagnostic Workflow:

Low Yield Troubleshooting Workflow A Low Yield Observed B Analyze Starting Aldehyde (NMR, GC-MS) A->B C Is Aldehyde Pure? B->C D Purify Aldehyde (Distillation or Chromatography) C->D No F Review Reaction Conditions (Temp, Time, Reagents) C->F Yes E Re-run Reaction with Purified Aldehyde D->E G Consider In-situ Formation or Use of a More Stable Derivative F->G

Caption: A workflow for troubleshooting low reaction yields.

Actionable Solutions:

  • Purify the Aldehyde: If your starting material is impure, purification is necessary. For a liquid like this compound, vacuum distillation is often effective.[3] The boiling point is reported as 87-90 °C at 22 mmHg.[2] Alternatively, flash chromatography on silica gel may be an option, though care should be taken as silica can be slightly acidic and may promote some degradation.

  • Optimize Reaction Conditions:

    • Temperature: If possible, run the reaction at a lower temperature to minimize degradation.

    • Reaction Time: Shorter reaction times are preferable. Monitor the reaction progress closely to avoid prolonged exposure to potentially harsh conditions.

    • Reagent Stoichiometry: Ensure accurate stoichiometry. An excess of a basic reagent could potentially lead to side reactions.

Q4: I'm performing a reaction with a strong base and getting a mixture of products, including an alcohol and a carboxylic acid. What is happening?

A: You are likely observing a Cannizzaro reaction. This is a disproportionation reaction that occurs with aldehydes that do not have an α-hydrogen in the presence of a strong base.[4][5] One molecule of the aldehyde is reduced to the corresponding alcohol (1-methyl-1H-pyrrol-2-yl)methanol), while another is oxidized to the carboxylic acid (1-methylpyrrole-2-carboxylic acid).

Mitigation Strategies:

  • Avoid Strong Bases: If the desired reaction chemistry allows, use a weaker, non-nucleophilic base.

  • Protecting Groups: If a strong base is essential, consider protecting the aldehyde functionality before proceeding with the reaction.

  • Crossed Cannizzaro Reaction: If another aldehyde without α-hydrogens is present, you may observe a mixture of all possible alcohol and carboxylic acid products.[5]

Frequently Asked Questions (FAQs)

  • What is the appearance of pure this compound?

    • Pure this compound is typically a colorless to pale yellow or green liquid.[1] Some sources describe it as an orange to dark red clear liquid, which may indicate some level of acceptable impurity for certain applications.[2]

  • Is this compound soluble in water?

    • It is slightly soluble in water.[2] It is generally soluble in common organic solvents like ethanol.[2]

  • What are the main safety concerns when handling this compound?

    • This compound is irritating to the eyes, respiratory system, and skin.[2] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Can I store solutions of this compound?

    • While it is best to use freshly prepared solutions, if you need to store a solution, use a degassed, anhydrous solvent and store it under an inert atmosphere at 2-8°C for a short period. For longer-term storage of a stock solution, -20°C or even -80°C is recommended, though repeated freeze-thaw cycles should be avoided.[2]

Experimental Protocols

Protocol 1: Small-Scale Purification by Vacuum Distillation

This protocol is intended for experienced laboratory personnel.

  • Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry.

  • Sample Preparation: Place the discolored this compound (e.g., 1-5 g) in the distillation flask with a small magnetic stir bar.

  • Vacuum Application: Connect the apparatus to a vacuum pump with a cold trap. Gradually apply vacuum.

  • Heating: Gently heat the distillation flask in a heating mantle or oil bath while stirring.

  • Collection: Collect the fraction that distills at the expected boiling point (87-90 °C at 22 mmHg).[3] The purified product should be a colorless to pale yellow liquid.

  • Storage: Immediately transfer the purified aldehyde to a clean, dry, amber vial, flush with an inert gas, seal tightly, and store at 2-8°C.

References

  • FooDB. (2019). Showing Compound 1-Methyl-2-pyrrolecarboxaldehyde (FDB020364). Retrieved from [Link]

  • The Good Scents Company. (n.d.). 1-methyl-2-pyrrole carboxaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). The scheme of pyrrole polymerization mechanism. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Pyrrole-2-carboxaldehyde. Retrieved from [Link]

  • AdiChemistry. (n.d.). CANNIZZARO REACTION - Mechanism - Examples. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyl-1H-pyrrole-2-carbaldehyde. Retrieved from [Link]

  • Allen. (n.d.). Cannizzaro Reaction Mechanism | Steps, Conditions, Uses & FAQs. Retrieved from [Link]

  • MDPI. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Retrieved from [Link]

Sources

Technical Support Center: 1-Methylpyrrole-2-carboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 1-Methylpyrrole-2-carboxaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. We understand the nuances of chemical stability and degradation and have structured this resource to address the common and complex challenges you may encounter.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the stability and degradation of this compound.

Q1: What is this compound and why is its stability a concern?

This compound is a versatile organic compound, classified as an aryl-aldehyde, which is used as a building block in the synthesis of pharmaceuticals, agrochemicals, and flavorings.[1][2] Its structure, featuring a reactive aldehyde group attached to a heteroaromatic pyrrole ring, makes it susceptible to various degradation pathways. Understanding its stability is critical for ensuring the accuracy, reproducibility, and validity of experimental results, particularly in sensitive biological assays or long-term studies. The aldehyde functional group is prone to oxidation, and the pyrrole ring can be subject to enzymatic or microbial attack.

Q2: What are the primary chemical degradation pathways for this compound?

While specific degradation studies on this molecule are not extensively published, based on the principles of organic chemistry, two main chemical degradation pathways are highly probable: oxidation and photodegradation.

  • Oxidation: The aldehyde group is susceptible to oxidation, especially in the presence of atmospheric oxygen, converting it to the corresponding carboxylic acid (1-Methylpyrrole-2-carboxylic acid).[3][4] This process, known as autoxidation, can occur over time, particularly if the compound is not stored under an inert atmosphere.[5]

  • Photodegradation: Aromatic aldehydes can absorb UV light, which may lead to photochemical reactions and degradation.[6][7] This is a critical consideration for experiments conducted under ambient light or when using techniques involving UV detection.

Below is a diagram illustrating the most common oxidative pathway.

G cluster_oxidation Chemical Oxidation Pathway Cpd This compound Acid 1-Methylpyrrole-2-carboxylic acid Cpd->Acid Oxidation Oxidant O₂ (Air) or other oxidants Oxidant->Cpd

Caption: Likely chemical oxidation of this compound.

Q3: How stable is this compound in common laboratory solvents and conditions?

The stability of this compound is highly dependent on the storage and experimental conditions.

  • Storage: Commercial suppliers recommend storing the compound at 2-8°C under a tightly sealed container, which suggests sensitivity to heat and atmospheric components like oxygen.[2][8] For long-term storage, refrigeration or freezing under an inert atmosphere (e.g., argon or nitrogen) is advisable.

  • Solvents: While it is soluble in water and ethanol, aqueous solutions may facilitate degradation, especially if not buffered or if exposed to light or contaminants.[9] The stability in aqueous buffers can be pH-dependent. Acidic or basic conditions can potentially catalyze degradation reactions.

  • Temperature: Elevated temperatures will accelerate the rate of degradation. Boiling points are reported at 87-90 °C at 22 mmHg, indicating the compound is relatively volatile.

Q4: Are there potential enzymatic or microbial degradation pathways?

While specific enzymes that act on this compound are not well-documented, it is plausible that it could be metabolized by certain microorganisms or enzyme systems. Bacteria, in particular, have diverse catabolic pathways for aromatic compounds.[10]

A hypothetical microbial degradation pathway could involve the following steps:

  • Oxidation of the Aldehyde: An aldehyde dehydrogenase could oxidize the aldehyde group to a carboxylic acid.

  • Hydroxylation of the Ring: A monooxygenase or dioxygenase could hydroxylate the pyrrole ring, which is a common initial step in the breakdown of aromatic structures.

  • Ring Cleavage: The hydroxylated ring may then be susceptible to cleavage by a dioxygenase, opening the ring and leading to further breakdown into central metabolic intermediates.

G cluster_microbial Hypothetical Microbial Degradation Pathway Cpd This compound Acid 1-Methylpyrrole-2-carboxylic acid Cpd->Acid Aldehyde Dehydrogenase Hydroxylated Hydroxylated Intermediate Acid->Hydroxylated Monooxygenase Cleaved Ring Cleavage Products Hydroxylated->Cleaved Dioxygenase Metabolites Central Metabolites Cleaved->Metabolites

Caption: Hypothetical microbial degradation pathway for the compound.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems that may arise during experimentation.

Problem 1: My compound concentration is decreasing in my stock solution over time.

Possible Causes & Solutions:

  • Cause 1: Oxidation. The aldehyde group is likely oxidizing to carboxylic acid, especially if the solution is stored in a container with a significant headspace of air.

    • Solution: Prepare fresh stock solutions frequently. For longer-term storage, dissolve the compound in a dry, aprotic solvent (e.g., anhydrous DMSO or acetonitrile), aliquot into small, single-use vials, purge with an inert gas like argon or nitrogen before sealing, and store at -20°C or -80°C.

  • Cause 2: Photodegradation. If your stock solution is stored in a clear vial on the lab bench, it may be degrading due to light exposure.

    • Solution: Always store solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.

  • Cause 3: Evaporation. Due to its volatility, improper sealing can lead to a loss of compound through evaporation, even when refrigerated.

    • Solution: Ensure vials are sealed with high-quality, airtight caps with appropriate septa or liners. Parafilm can be used as an extra precaution for long-term storage.

Problem 2: I'm observing unexpected peaks in my HPLC/GC-MS analysis.

Possible Causes & Solutions:

  • Cause 1: Degradation Products. The most likely unexpected peak is the oxidation product, 1-Methylpyrrole-2-carboxylic acid. Other minor peaks could result from polymerization or side reactions.

    • Solution: Analyze a freshly prepared standard alongside your aged sample to confirm if the new peaks are absent in the fresh sample. If you have access to a mass spectrometer, check if the molecular weight of the unexpected peak corresponds to the carboxylic acid (125.12 g/mol ) or other potential adducts.

  • Cause 2: Contamination. The unexpected peaks could be from contaminated solvents, glassware, or the initial material itself.

    • Solution: Run a blank injection of your solvent to rule out solvent contamination. Ensure all glassware is scrupulously clean. Check the certificate of analysis for your starting material to see the reported purity and potential impurities.[2]

Problem 3: My bioassay results are inconsistent and not reproducible.

Possible Causes & Solutions:

  • Cause 1: On-plate/In-well Degradation. The compound may be degrading in the aqueous environment of your cell culture or assay buffer during the incubation period. Factors like pH, temperature (e.g., 37°C), and exposure to air can accelerate degradation. A study on the related pyrrole-2-carboxaldehyde showed it was stable for at least 18 hours in a specific buffer at 30°C, but different conditions could yield different results.[11]

    • Solution: Conduct a stability study under your exact assay conditions (see Protocol 1 below). Quantify the compound concentration at the beginning (t=0) and end of your incubation period. If significant degradation (>10%) occurs, you may need to shorten the incubation time, add fresh compound periodically, or find a stabilizing agent if compatible with your assay.

  • Cause 2: Variable Stock Solution Potency. If you are using a stock solution that has been stored for some time or has undergone multiple freeze-thaw cycles, its concentration may have decreased, leading to inconsistent final concentrations in your assay.

    • Solution: Always use freshly prepared dilutions from a properly stored, validated stock solution for critical experiments. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

Workflow: Troubleshooting Compound Instability

G Start Inconsistent Results or Decreasing Concentration CheckStorage Review Storage Conditions (Temp, Light, Atmosphere) Start->CheckStorage PrepFresh Prepare Fresh Stock Solution CheckStorage->PrepFresh RunQC Analyze Fresh vs. Old Stock (e.g., by HPLC) PrepFresh->RunQC Decision1 Degradation Confirmed? RunQC->Decision1 OptimizeStorage Optimize Storage: - Aliquot - Inert Gas - Store at -80°C Decision1->OptimizeStorage Yes CheckAssay Conduct Stability Test Under Assay Conditions Decision1->CheckAssay No OptimizeStorage->CheckAssay Decision2 Stable in Assay? CheckAssay->Decision2 ModifyAssay Modify Assay Protocol: - Shorter Incubation - Add Stabilizer Decision2->ModifyAssay No End Problem Resolved Decision2->End Yes End2 Re-evaluate Experiment ModifyAssay->End2

Caption: Workflow for diagnosing and resolving compound instability issues.

Section 3: Experimental Protocols

Protocol 1: Assessing Compound Stability in Assay Buffer

This protocol provides a framework for determining the stability of this compound under specific experimental conditions.

Objective: To quantify the degradation of this compound in a specific aqueous buffer over a defined time period at a set temperature.

Materials:

  • This compound

  • Anhydrous DMSO

  • Assay buffer of interest (e.g., PBS, pH 7.4)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Incubator or water bath

  • Autosampler vials

Methodology:

  • Prepare a Concentrated Stock: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Prepare Working Solution: Dilute the stock solution into the pre-warmed assay buffer (e.g., at 37°C) to achieve the final concentration used in your experiment (e.g., 10 µM). Prepare a sufficient volume for all time points.

  • Time Point Zero (t=0): Immediately after preparation, take an aliquot of the working solution, and if necessary, quench any potential reaction by adding an equal volume of cold acetonitrile. Transfer to an HPLC vial and place in the autosampler cooled to 4°C. This is your t=0 sample.

  • Incubation: Place the remaining working solution in an incubator set to your experimental temperature (e.g., 37°C). Ensure the container is sealed but allows for similar air exposure as your assay plate.

  • Subsequent Time Points: At predetermined intervals (e.g., 2, 4, 8, 24 hours), withdraw aliquots, quench as in step 3, and transfer to HPLC vials.

  • HPLC Analysis: Analyze all samples by HPLC. Use a mobile phase and gradient that provides good separation of the parent compound from any potential degradants. Monitor at a wavelength where the compound has strong absorbance (e.g., determined by a UV scan).

  • Data Analysis: Calculate the peak area of this compound at each time point. Normalize the peak area at each time point to the peak area at t=0 to determine the percentage of compound remaining.

Data Presentation:

Time (hours)Mean Peak Area (n=3)% Remaining
01,500,000100%
21,485,00099%
41,450,00096.7%
81,390,00092.7%
241,100,00073.3%

Table: Example stability data for this compound in PBS at 37°C.

References

  • Gigli, M., et al. (2022). Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study. Polymers, 14(9), 1776. Available at: [Link]

  • FooDB. (2019). Showing Compound 1-Methyl-2-pyrrolecarboxaldehyde (FDB020364). Available at: [Link]

  • Chem-Impex. (n.d.). 1-Methyl-2-pyrrolecarboxaldehyde. Available at: [Link]

  • Rowan, T. R., et al. (2022). Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. Catalysts, 12(5), 538. Available at: [Link]

  • Wang, Y., et al. (2024). Highly Efficient Degradation of 2-Methylisoborneol by Laccase Assisted by a Micro-Electric Field. Toxics, 12(10), 789. Available at: [Link]

  • Paxton, W. F., et al. (2013). Chemical degradation as an enabling pathway to polymersome functionalization. Molecular BioSystems, 9(6), 1311-1319. Available at: [Link]

  • Mochizuki, K., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2649. Available at: [Link]

  • MDPI. (2022). Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. Available at: [Link]

  • Luan, F., et al. (2022). Enzymatic Degradation of Multiple Major Mycotoxins by Dye-Decolorizing Peroxidase from Bacillus subtilis. Toxins, 14(11), 760. Available at: [Link]

  • PubChem. (2026). 1-Methyl-1H-pyrrole-2-carbaldehyde. Available at: [Link]

  • The Good Scents Company. (n.d.). 1-methyl-2-pyrrole carboxaldehyde. Available at: [Link]

  • Chemistry LibreTexts. (2025). 19.3: Oxidation of Aldehydes and Ketones. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Available at: [Link]

  • Pinyakong, O., et al. (2000). Bacterial Degradation of Aromatic Compounds. Journal of the Indian Institute of Science, 80, 433-453. Available at: [Link]

  • CORE. (n.d.). Photochemical reactions of aromatic aldehydes and ketones : higher triplet state reactions and radiationless. Available at: [Link]

  • Organic Syntheses. (n.d.). Pyrrole-2-carboxaldehyde. Available at: [Link]

  • MDPI. (n.d.). Quantitative Measurement of Hexoses by Betaine Aldehyde Derivatisation. Available at: [Link]

  • Frontiers. (n.d.). Insight Into Microbial Applications for the Biodegradation of Pyrethroid Insecticides. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Aldehydes as powerful initiators for photochemical transformations. Available at: [Link]

  • Canadian Journal of Chemistry. (n.d.). Synthesis of 5-substituted pyrrole-2-carboxaldehydes. Part I. Generation of formal 5-lithiopyrrole-2-carboxaldehyde equivalents. Available at: [Link]

  • MDPI. (2018). Microbial Degradation of Pesticide Residues and an Emphasis on the Degradation of Cypermethrin and 3-phenoxy Benzoic Acid: A Review. Available at: [Link]

  • Wikipedia. (n.d.). Aldehyde. Available at: [Link]

  • MLR – Institute of Pharmacy. (n.d.). PHARMACEUTICAL-ORGANIC-CHEMISTRY-II-LAB-MANUAL.pdf. Available at: [Link]

  • MDPI. (2023). Photochemical Uncaging of Aldehydes and Ketones via Photocyclization/Fragmentation Cascades of Enyne Alcohols: An Unusual Application for a Cycloaromatization Process. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Degradation of Benzo[a]pyrene by Mycobacterium vanbaalenii PYR-1. Available at: [Link]

  • Quora. (2015). What is the reaction of preparation of pyrrol-2-aldehyde from pyrrole? Available at: [Link]

  • Master Organic Chemistry. (2017). Aldehydes and Ketones: 14 Reactions With The Same Mechanism. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). A Desaturative Approach for Aromatic Aldehyde Synthesis via Synergistic Enamine, Photoredox and Cobalt Triple Catalysis. Available at: [Link]

  • ResearchGate. (n.d.). Oxidative degradation of fragrant aldehydes. Autoxidation by molecular oxygen. Available at: [Link]

  • CBSE Academic. (n.d.). Chemistry (Volume 2) | Grade 12. Available at: [Link]

  • Master Organic Chemistry. (2010). Functional Groups In Organic Chemistry. Available at: [Link]

  • Britannica. (2026). Aldehyde. Available at: [Link]

Sources

Technical Guide: Handling & Stabilization of 1-Methylpyrrole-2-carboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Methylpyrrole-2-carboxaldehyde (CAS: 1192-58-1) is a critical heterocyclic building block used frequently in medicinal chemistry for the synthesis of bioactive alkaloids and polypyrroles.[1][2] While not pyrophoric, it is classified as Air Sensitive . Users frequently report the material arriving as or turning into a dark brown/black liquid.

This guide addresses the "Black Oil" phenomenon : the rapid autoxidation and subsequent polymerization of the compound. While the dark color is alarming, the material is often recoverable. This document outlines the mechanism of degradation, storage protocols to prevent it, and purification techniques to reverse it.

Module 1: The Science of Instability

Question: Why does my clear yellow liquid turn into black sludge?

The Mechanism

The instability of this compound arises from the synergistic reactivity of its two functional groups:

  • The Pyrrole Ring: An electron-rich aromatic system prone to electrophilic attack and oxidative polymerization.

  • The Aldehyde: Susceptible to radical autoxidation to form a carboxylic acid.

When exposed to air (oxygen) and light, the aldehyde group oxidizes to 1-methylpyrrole-2-carboxylic acid . This acid acts as an autocatalyst. Protons protonate the electron-rich pyrrole ring, initiating an oligomerization cascade (similar to the formation of polypyrrole "blacks"). This results in the characteristic darkening.

Visualization: The Degradation Cascade

The following diagram illustrates the self-feeding cycle of degradation triggered by air exposure.

DegradationPathway Start Pure 1-Methylpyrrole- 2-carboxaldehyde (Clear/Yellow) Radical Peroxy Radical Formation Start->Radical Autoxidation Catalysis Acid-Catalyzed Polymerization Start->Catalysis Monomer Feed Oxygen Air/O2 Exposure (+ Light) Oxygen->Radical Acid 1-Methylpyrrole- 2-carboxylic Acid Radical->Acid H-Abstraction Acid->Catalysis Proton Source Black Dark Brown/Black Oligomers Catalysis->Black Irreversible

Figure 1: The autoxidation-polymerization cycle. The formation of trace acid impurities accelerates the darkening of the bulk material.

Module 2: Storage & Handling Protocols

Question: How do I keep it fresh for months?

The "Cold & Inert" Standard

To maximize shelf life (6-12 months), you must arrest the autoxidation radical chain mechanism.

  • Temperature: Store at 2–8 °C (Refrigerated) . Lower temperatures reduce the kinetic rate of oxidation.

  • Atmosphere: Store under Argon or Nitrogen . Argon is preferred as it is heavier than air and forms a better blanket over the liquid surface.

  • Container: Amber glass vials with Teflon-lined caps. Parafilm is insufficient for long-term storage; use electrical tape or a secondary containment jar with desiccant if possible.

Handling Workflow

Because the melting point is near room temperature (~24°C) [1], the material may fluctuate between solid and liquid.

  • If Solid: Do not heat aggressively.[2][3][4] Allow it to warm to room temperature (RT) naturally or hold the bottle in your hand.

  • Dispensing:

    • Routine Use: Flush the headspace with nitrogen immediately after use.

    • Strict Use: If using for catalytic cycles sensitive to acid poisoning, handle inside a glovebox or use Schlenk techniques to dispense via syringe against a counter-flow of inert gas.

Module 3: Purification (The "Rescue" Operation)

Question: My sample is dark brown. Do I throw it away?

Answer: No. Unless the material has turned into a viscous tar, it is usually 80-90% pure monomer with highly colored impurities. Vacuum distillation is the gold standard for recovery.

Physical Properties for Distillation
PropertyValueNotes
Boiling Point (Atm) ~192–194 °CDo not distill at atm pressure (will polymerize).
Boiling Point (Vac) 87–90 °C @ 22 mmHg Recommended range [2].[1][5][6][7]
Density 1.016 g/mLDenser than water.
Appearance Clear to YellowTarget distillate color.
Step-by-Step Distillation Protocol
  • Setup: Use a short-path distillation apparatus. Long columns increase holdup and thermal exposure.

  • Vacuum: Apply a stable vacuum (aim for <25 mmHg).

  • Heat: Use an oil bath set approx 20°C higher than the expected boiling point.

  • Collection:

    • Discard the first few drops (fore-run), which may contain water or lighter decomposition products.

    • Collect the main fraction (steady temp ~87-90°C at 22 mmHg).[6][7]

    • Stop before the flask runs dry to avoid overheating the polymeric residue.

  • Storage: Immediately flush the receiving flask with Argon and seal.

Module 4: Troubleshooting & FAQ

Decision Logic: To Distill or Not?

Use this logic flow to determine if your material needs purification before use.

DecisionTree Q1 Check Appearance Yellow Clear / Pale Yellow Q1->Yellow Brown Dark Brown / Black Q1->Brown Action1 Use As Is Yellow->Action1 Q2 Application Sensitivity? Brown->Q2 Robust Robust Reaction (e.g., simple condensation) Q2->Robust Sensitive Sensitive Reaction (e.g., metal catalysis) Q2->Sensitive Action2 Check NMR/TLC (Usually >95% pure) Robust->Action2 Action3 REQUIRED: Vacuum Distillation Sensitive->Action3

Figure 2: Decision matrix for handling aged samples.

Common Questions

Q: Is the compound pyrophoric? A: No. It is combustible (Flash Point ~72°C) but will not ignite spontaneously in air [3]. "Air sensitive" here refers to chemical purity, not flammability.

Q: I see a solid precipitate in the bottle. Is that polymer? A: Not necessarily. The melting point is roughly 24°C. If your lab is cool (AC on), the liquid may freeze. Gently warm it to 30°C. If it melts into a liquid, it was just frozen. If solids remain at 30°C, those are likely degradation oligomers.

Q: Why did my reductive amination fail with an old bottle? A: The degradation product is 1-methylpyrrole-2-carboxylic acid . If your reaction relies on a specific pH or uses a basic catalyst, the acid impurity can neutralize your reagents or poison metal catalysts. Distill the aldehyde to remove the acid.

Q: Can I use column chromatography instead of distillation? A: Yes, but it is less efficient. The aldehyde can streak on silica due to the pyrrole ring's basicity/polarity. If you must use a column, neutralize the silica with 1% triethylamine in the eluent to prevent acid-catalyzed degradation on the column itself.

References

  • PubChem. Compound Summary: 1-Methyl-1H-pyrrole-2-carbaldehyde.[6][7] Available at: [Link].

Sources

Technical Support Center: Scaling Up 1-Methylpyrrole-2-carboxaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 1-Methylpyrrole-2-carboxaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to ensure the successful and safe execution of your experiments, from bench-scale to pilot plant production.

Introduction: The Significance of this compound

This compound is a key building block in organic synthesis, particularly in the pharmaceutical industry. Its unique structure makes it a valuable precursor for a wide range of more complex molecules with potential therapeutic applications. The most common and industrially viable method for its synthesis is the Vilsmeier-Haack reaction, a powerful formylation technique for electron-rich heterocyclic compounds.[1][2][3][4]

This guide will focus primarily on the challenges and solutions associated with the Vilsmeier-Haack approach to synthesizing this compound, providing a framework for robust process development and efficient scale-up.

Core Synthesis Pathway: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction involves the formylation of an electron-rich aromatic or heteroaromatic compound using a Vilsmeier reagent.[3][4] The Vilsmeier reagent, typically a chloroiminium ion, is generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a dehydrating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride.[1][3][5]

The overall reaction can be summarized in three key stages:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent.[1][2][3]

  • Electrophilic Attack: The electron-rich 1-methylpyrrole attacks the Vilsmeier reagent, preferentially at the C2 position due to the directing effect of the nitrogen atom.[2]

  • Hydrolysis: The resulting iminium salt is hydrolyzed during aqueous workup to yield the final product, this compound.[1][3]

Below is a diagram illustrating the workflow of the Vilsmeier-Haack reaction for the synthesis of this compound.

Vilsmeier_Haack_Workflow cluster_reagent_formation Vilsmeier Reagent Formation cluster_reaction Formylation Reaction cluster_workup Workup DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ N_Methylpyrrole 1-Methylpyrrole Vilsmeier_Reagent->N_Methylpyrrole Iminium_Salt Iminium Salt Intermediate N_Methylpyrrole->Iminium_Salt + Vilsmeier Reagent Hydrolysis Aqueous Hydrolysis Iminium_Salt->Hydrolysis Product 1-Methylpyrrole-2- carboxaldehyde Hydrolysis->Product

Caption: Vilsmeier-Haack Reaction Workflow for this compound Synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and scale-up of this compound via the Vilsmeier-Haack reaction.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Steps & Explanation
Poor Quality Reagents - 1-Methylpyrrole: Ensure the starting material is pure. If necessary, distill it prior to use to remove any polymeric impurities. - DMF: Use anhydrous DMF. DMF is hygroscopic and water will react with the Vilsmeier reagent. The presence of dimethylamine as an impurity (indicated by a fishy odor) can also lead to side reactions.[6] - POCl₃/Oxalyl Chloride: Use fresh, high-purity reagents. These are sensitive to moisture and can decompose over time.
Incorrect Stoichiometry - The molar ratio of DMF to POCl₃ is critical for the efficient formation of the Vilsmeier reagent. A 1:1 ratio is typically employed. - Ensure the correct molar ratio of the Vilsmeier reagent to 1-methylpyrrole is used. An excess of the Vilsmeier reagent is often used to drive the reaction to completion, but a large excess can lead to side reactions and purification challenges.
Suboptimal Reaction Temperature - Vilsmeier Reagent Formation: This step is typically performed at low temperatures (0-5 °C) to control the exothermic reaction between DMF and POCl₃.[6] - Formylation: The addition of 1-methylpyrrole is also usually done at low temperatures. However, after the initial addition, the reaction may require warming to room temperature or gentle heating to proceed to completion.[7][8] Monitor the reaction by TLC or GC-MS to determine the optimal temperature profile.
Inefficient Mixing - On a larger scale, inefficient mixing can lead to localized "hot spots" during the exothermic formation of the Vilsmeier reagent, causing decomposition. Ensure adequate agitation throughout the reaction.
Incomplete Hydrolysis - The hydrolysis of the iminium salt intermediate is crucial. Ensure sufficient time and appropriate conditions (e.g., temperature, pH) for the hydrolysis step. In some cases, gentle heating may be required for complete conversion.[7]

Issue 2: Formation of Byproducts and Impurities

Potential Cause Troubleshooting Steps & Explanation
Di-formylation - Although the formylation of 1-methylpyrrole is highly regioselective for the C2 position, prolonged reaction times or a large excess of the Vilsmeier reagent can lead to the formation of di-formylated products. Optimize the reaction time and stoichiometry.
Polymerization of Starting Material or Product - Pyrrole and its derivatives can be sensitive to strong acids. The Vilsmeier-Haack reaction is generally milder than Friedel-Crafts acylation, but acidic conditions can still promote polymerization.[1] Ensure the reaction is worked up promptly and that the pH is carefully controlled during quenching. Neutralization of acidic byproducts with a base like sodium acetate during workup is crucial to prevent product degradation and discoloration.[7]
Discoloration of Product - The product is typically a clear orange to dark red liquid.[9][10] Significant darkening can indicate the presence of impurities or degradation products. This can be caused by exposure to air, light, or residual acid. Proper purification and storage are essential.

Issue 3: Challenges in Product Isolation and Purification

Potential Cause Troubleshooting Steps & Explanation
Emulsion Formation during Extraction - During the aqueous workup and extraction with an organic solvent, emulsions can form, making phase separation difficult. The addition of brine or a small amount of a different organic solvent can help to break the emulsion.
Difficulty in Crystallization (if applicable) - While this compound is a liquid at room temperature, purification can sometimes involve crystallization of derivatives or low-temperature crystallization. If crystallization is difficult, try using different solvent systems or seeding with a small crystal of pure product.
Co-distillation with Solvent - The boiling point of this compound is relatively high (192-194 °C at atmospheric pressure, 87-90 °C at 22 mmHg).[9] When removing the extraction solvent under reduced pressure, be cautious not to co-distill the product. Use a rotary evaporator with careful temperature and pressure control.
Residual DMF - DMF has a high boiling point and can be difficult to remove completely. Washing the organic extracts thoroughly with water or brine can help to remove most of the residual DMF. For very high purity requirements, fractional distillation under reduced pressure may be necessary.

Scale-Up Considerations and Safety

Scaling up the Vilsmeier-Haack reaction requires careful consideration of several factors to ensure safety and efficiency.

Factor Considerations and Recommendations
Thermal Hazards - The formation of the Vilsmeier reagent is exothermic. On a large scale, the heat generated can be significant and must be effectively managed to prevent a runaway reaction. Use a reactor with efficient cooling and a controlled addition rate of the reagents.[11] Consider performing a reaction calorimetry study to understand the thermal profile of the reaction.
Reagent Addition Strategy - For larger scale reactions, it is often safer to add the POCl₃ to a solution of 1-methylpyrrole in DMF, rather than pre-forming the Vilsmeier reagent.[11] This allows the reactive intermediate to be consumed as it is formed, minimizing its accumulation and the associated thermal risk.
Off-gassing - The reaction can produce hydrogen chloride gas, especially during the formylation step.[7] Ensure the reactor is equipped with an appropriate scrubbing system to neutralize acidic gases.
Material Handling - POCl₃ and oxalyl chloride are corrosive and react violently with water. Handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and face protection.[9]
Workup and Quenching - The quenching of the reaction mixture with water or a basic solution can be highly exothermic. Perform the quench slowly and with efficient cooling.

Frequently Asked Questions (FAQs)

Q1: What is the best method for preparing the starting material, 1-methylpyrrole?

A: A common and effective method for the N-methylation of pyrrole involves reacting it with a methylating agent like methyl iodide in the presence of a base such as sodium hydroxide in a polar aprotic solvent like dimethyl sulfoxide (DMSO).[12] Other methods include using phase-transfer catalysis or other base/solvent combinations.[13] The choice of method may depend on the scale and available resources.

Q2: Can I use other formylating agents besides DMF?

A: While DMF is the most common N,N-dialkylformamide used, other substituted formamides can also be employed. However, DMF is generally preferred due to its availability and effectiveness.[5]

Q3: What are some alternative reagents to phosphorus oxychloride?

A: Oxalyl chloride or phosgene can also be used to generate the Vilsmeier reagent from DMF.[5] However, POCl₃ is often the reagent of choice due to its lower cost and easier handling compared to phosgene.

Q4: How can I monitor the progress of the reaction?

A: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[5] This will allow you to determine when the starting material has been consumed and to check for the formation of byproducts.

Q5: What are the typical storage conditions for this compound?

A: The product should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and refrigerated to minimize degradation.[9] It is sensitive to air and light.

Q6: What are the key safety precautions I should take when performing this synthesis?

A: A thorough risk assessment should be conducted before starting any chemical synthesis.[14] For the Vilsmeier-Haack reaction, pay close attention to the hazards associated with the reagents, particularly the corrosive and water-reactive nature of POCl₃. The reaction should be carried out in a well-ventilated area, and appropriate PPE should be worn at all times. Be prepared for exothermic events, especially during reagent addition and quenching.

Experimental Protocol: Lab-Scale Synthesis of this compound

This protocol is provided as a general guideline. It is essential to adapt and optimize the procedure based on your specific laboratory conditions and scale.

Materials:

  • 1-Methylpyrrole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask with a magnetic stirrer

  • Addition funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Vilsmeier Reagent Formation:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an addition funnel under an inert atmosphere (nitrogen or argon), add anhydrous DMF (1.2 equivalents) to anhydrous DCM.

    • Cool the solution to 0-5 °C using an ice bath.

    • Slowly add POCl₃ (1.1 equivalents) dropwise via the addition funnel, maintaining the internal temperature below 10 °C.

    • After the addition is complete, stir the mixture at 0-5 °C for 30-60 minutes.

  • Formylation:

    • Dissolve 1-methylpyrrole (1.0 equivalent) in anhydrous DCM.

    • Add the 1-methylpyrrole solution dropwise to the cold Vilsmeier reagent solution, again maintaining the internal temperature below 10 °C.

    • After the addition, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

  • Workup:

    • Cool the reaction mixture back down to 0-5 °C in an ice bath.

    • Slowly and carefully quench the reaction by adding crushed ice, followed by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral or slightly basic (pH 7-8).

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with DCM (2-3 times).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by vacuum distillation to obtain the pure this compound as a clear orange to dark red liquid.[9]

Data Presentation: Physical and Chemical Properties

PropertyValueReference
Molecular Formula C₆H₇NO[10]
Molecular Weight 109.13 g/mol [10]
Appearance Clear orange to dark red liquid[9][10]
Boiling Point 192-194 °C @ 760 mmHg87-90 °C @ 22 mmHg[9]
Density ~1.016 g/mL at 25 °C
Solubility Soluble in water and ethanol[10]

Conclusion

The synthesis of this compound via the Vilsmeier-Haack reaction is a robust and scalable method. However, careful attention to reagent quality, reaction conditions, and safety procedures is paramount for a successful outcome. This technical support guide provides a comprehensive framework for troubleshooting common issues and implementing a safe and efficient process. By understanding the underlying chemistry and potential challenges, researchers can confidently scale up this important synthesis for applications in drug discovery and development.

References

  • Google Patents. WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.
  • The Good Scents Company. 1-methyl-2-pyrrole carboxaldehyde. [Link]

  • Organic Syntheses. Pyrrole-2-carboxaldehyde. [Link]

  • PubChem. 1-Methyl-1H-pyrrole-2-carbaldehyde. [Link]

  • ResearchGate. Please suggest best process for N-methyl pyrrole synthesis ?. [Link]

  • ChemTube3D. Pyrrole-The Vilsmeier Reaction. [Link]

  • National Institutes of Health. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. [Link]

  • Organic Chemistry Portal. Pyrrole synthesis. [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • Organic Syntheses. Catalytic Vilsmeier-Haack-Type Formylation of Indoles. [Link]

  • International Journal of Pharmaceutical Sciences and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

  • Wikipedia. Vilsmeier–Haack reaction. [Link]

  • ResearchGate. (PDF) Synthesis of Pyrrole‐2‐Carboxylic Acid from Cellulose‐ and Chitin‐Based Feedstocks Discovered by the Automated Route Search. [Link]

  • Reddit. Having some troubles with a Vislmeier-Haack reaction. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • ACS Publications. Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. [Link]

  • Mettler Toledo. Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. [Link]

  • MDPI. Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. [Link]

  • ACS Publications. Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. [Link]

  • Chemistry World. When it comes to scaling up organic synthesis, it pays to think small. [Link]

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Technical Support Center: Synthesis of N-Substituted Pyrroles from Dicarbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-substituted pyrroles. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing dicarbaldehyde derivatives in the synthesis of these important heterocyclic compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this synthetic process.

The synthesis of N-substituted pyrroles, key structural motifs in numerous pharmaceuticals and functional materials, is most commonly achieved through the Paal-Knorr reaction.[1][2][3] This reaction involves the condensation of a 1,4-dicarbonyl compound, such as a dicarbaldehyde derivative, with a primary amine.[1][4][5] While seemingly straightforward, this transformation can present several challenges. This guide provides practical, experience-driven advice to help you navigate these hurdles and achieve successful outcomes in your experiments.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying causes and actionable solutions.

Low or No Product Yield

Question: I am getting a very low yield of my desired N-substituted pyrrole, or in some cases, no product at all. What are the likely causes and how can I improve the yield?

Answer: Low or non-existent yields in Paal-Knorr pyrrole synthesis can stem from several factors, ranging from reaction conditions to the nature of your starting materials.

1. Inadequate Reaction Conditions:

  • Insufficient Acidity: The Paal-Knorr reaction is typically acid-catalyzed.[5][6] The acid protonates a carbonyl group, facilitating the initial nucleophilic attack by the primary amine.[7] If the reaction medium is not sufficiently acidic, the rate of reaction will be significantly slow.

    • Solution: While strong acids can be used, they can also lead to the formation of furan byproducts, especially at a pH below 3.[4] A weak acid like acetic acid is often sufficient to catalyze the reaction effectively.[4] Alternatively, various solid acid catalysts such as clays (montmorillonite KSF), silica-supported sulfuric acid, or aluminas can be employed for easier workup and potentially milder conditions.[2][6]

  • Temperature and Reaction Time: The optimal temperature and reaction time can vary significantly depending on the substrates and catalyst used.

    • Solution: If you are running the reaction at room temperature, consider gentle heating. A study using alumina (CATAPAL 200) as a catalyst found that 60 °C was the optimal temperature for the synthesis of N-substituted pyrroles from acetonylacetone and primary amines, with yields decreasing at higher temperatures due to side product formation.[6] Similarly, prolonged reaction times can also lead to the degradation of the product and the formation of byproducts.[6] It is advisable to monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

2. Starting Material Reactivity:

  • Sterically Hindered Amines or Dicarbaldehydes: Bulky substituents on either the primary amine or the dicarbaldehyde can sterically hinder the initial nucleophilic attack and subsequent cyclization, leading to lower yields.

  • Electron-Withdrawing Groups on the Amine: While the Paal-Knorr reaction is generally tolerant of a wide range of primary amines, highly electron-deficient anilines may exhibit lower reactivity.[5]

    • Solution: For less reactive starting materials, you may need to employ more forcing conditions, such as higher temperatures or longer reaction times. The use of microwave irradiation can also be beneficial in accelerating the reaction.[4]

3. Instability of the Dicarbaldehyde:

  • Some dicarbaldehydes, like succinaldehyde, can be unstable and prone to polymerization.

    • Solution: A common and effective strategy is to use a stable precursor, such as 2,5-dimethoxytetrahydrofuran, which generates the dicarbaldehyde in situ under acidic conditions.[8][9] This approach ensures a low and steady concentration of the reactive dicarbaldehyde, minimizing side reactions.

Here is a workflow to troubleshoot low product yield:

LowYieldTroubleshooting cluster_conditions Reaction Condition Checks cluster_sm Starting Material Assessment cluster_purity Purity Checks start Low or No Product Yield check_conditions Verify Reaction Conditions start->check_conditions check_sm Assess Starting Material Reactivity start->check_sm check_purity Confirm Starting Material Purity start->check_purity optimize Systematic Optimization check_conditions->optimize Conditions seem appropriate temp Temperature Is it optimal? check_conditions->temp time Reaction Time Is it too short or too long? check_conditions->time catalyst Catalyst Is it present and active? check_conditions->catalyst check_sm->optimize Starting materials are suitable sterics Steric Hindrance Are bulky groups present? check_sm->sterics electronics Electronic Effects Is the amine too electron-deficient? check_sm->electronics stability Dicarbaldehyde Stability Is it prone to polymerization? check_sm->stability check_purity->optimize Starting materials are pure purity_amine Amine Purity check_purity->purity_amine purity_dicarb Dicarbaldehyde/Precursor Purity check_purity->purity_dicarb solution Improved Yield optimize->solution

Caption: Troubleshooting workflow for low N-substituted pyrrole yield.

Formation of Side Products

Question: My reaction is producing significant amounts of side products, complicating purification. What are these side products and how can I minimize their formation?

Answer: The formation of side products is a common issue in Paal-Knorr synthesis. The identity of the side products can provide valuable clues about what is going wrong in your reaction.

1. Furan Byproducts:

  • Cause: The most common side product is the corresponding furan, formed via the acid-catalyzed cyclization and dehydration of the 1,4-dicarbonyl compound itself, without the involvement of the amine. This is particularly problematic under strongly acidic conditions (pH < 3).[4]

    • Solution:

      • Control pH: Use weakly acidic conditions. Acetic acid is a good choice as it is acidic enough to catalyze the pyrrole formation but generally not strong enough to promote significant furan formation.[4]

      • Use an Excess of the Amine: Using an excess of the primary amine can help to outcompete the intramolecular cyclization of the dicarbonyl, shifting the equilibrium towards the formation of the pyrrole.[4]

2. Products from Intramolecular Aldol Reactions:

  • Cause: The 1,4-dicarbonyl starting material can undergo an intramolecular aldol reaction, leading to the formation of cyclopentenone derivatives. For example, acetonylacetone can form 3-methyl-2-cyclopenten-1-one.[6]

    • Solution: This side reaction is often favored at higher temperatures.[6] Running the reaction at the lowest effective temperature can help to minimize the formation of these byproducts.

3. Unidentified Polymeric Material:

  • Cause: Dicarbaldehydes can be prone to polymerization, especially in the presence of strong acids or bases, or upon prolonged heating.

    • Solution: As mentioned previously, using a stable precursor like 2,5-dimethoxytetrahydrofuran can mitigate this issue.[8] Additionally, ensuring that the reaction is not heated for an excessive amount of time is crucial.

Experimental Protocol for Minimizing Side Products:

The following is a general protocol for the synthesis of N-substituted pyrroles that aims to minimize side product formation:

  • To a solution of the primary amine (1.0 mmol) in a suitable solvent (e.g., ethanol, water, or under solvent-free conditions) is added the 1,4-dicarbaldehyde or its precursor (1.0 mmol).

  • A catalytic amount of a weak acid (e.g., acetic acid, 0.1 mmol) or a solid acid catalyst is added.

  • The reaction mixture is stirred at room temperature or heated to a moderate temperature (e.g., 60 °C) and monitored by TLC.

  • Upon completion, the reaction mixture is worked up appropriately depending on the catalyst and solvent used. For solid catalysts, simple filtration can be employed.[6]

Difficult Purification

Question: I am having trouble purifying my N-substituted pyrrole. What are some effective purification strategies?

Answer: The purification of N-substituted pyrroles can sometimes be challenging due to their similar polarity to starting materials or byproducts.

1. Column Chromatography:

  • This is the most common method for purifying pyrroles. A silica gel column is typically used. The choice of eluent is critical and should be determined by TLC analysis. A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is usually effective.

2. Recrystallization:

  • If the pyrrole product is a solid, recrystallization can be a highly effective purification technique. The choice of solvent will depend on the solubility of the product.

3. Acid-Base Extraction:

  • If the starting amine is basic and the pyrrole is less basic, an acid wash during the workup can help to remove unreacted amine. However, care must be taken as some pyrroles can be acid-sensitive.

4. Use of Heterogeneous Catalysts:

  • Employing a solid acid catalyst can significantly simplify the workup and purification process. After the reaction is complete, the catalyst can be removed by simple filtration, often leaving a much cleaner crude product.[2][6]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Paal-Knorr pyrrole synthesis?

A1: The mechanism of the Paal-Knorr synthesis of pyrroles is a well-established process.[7] It proceeds through the following key steps:

  • Protonation: An acid catalyst protonates one of the carbonyl groups of the 1,4-dicarbaldehyde, activating it towards nucleophilic attack.

  • Hemiaminal Formation: The primary amine acts as a nucleophile and attacks the protonated carbonyl carbon, forming a hemiaminal intermediate.[7]

  • Cyclization: The nitrogen of the hemiaminal then attacks the second carbonyl group in an intramolecular fashion to form a five-membered ring, a 2,5-dihydroxytetrahydropyrrole derivative.[7]

  • Dehydration: The cyclic intermediate undergoes two successive dehydration steps (loss of two water molecules) to yield the aromatic N-substituted pyrrole.

Paal_Knorr_Mechanism start 1,4-Dicarbaldehyde + Primary Amine step1 Protonation of Carbonyl start->step1 step2 Nucleophilic Attack by Amine step1->step2 hemiaminal Hemiaminal Intermediate step2->hemiaminal step3 Intramolecular Cyclization hemiaminal->step3 cyclic_intermediate 2,5-Dihydroxytetrahydropyrrole Derivative step3->cyclic_intermediate step4 Dehydration (-2 H2O) cyclic_intermediate->step4 product N-Substituted Pyrrole step4->product

Caption: The mechanism of the Paal-Knorr pyrrole synthesis.

Q2: What are the advantages of using heterogeneous catalysts for this synthesis?

A2: Heterogeneous catalysts offer several advantages over traditional homogeneous acid catalysts:

  • Ease of Separation: They can be easily removed from the reaction mixture by filtration, simplifying the workup and purification process.[2][6]

  • Reusability: Many solid catalysts can be recovered and reused for multiple reaction cycles, making the process more cost-effective and environmentally friendly.[6]

  • Milder Reaction Conditions: Heterogeneous catalysts can often promote the reaction under milder conditions, which can be beneficial when working with sensitive substrates.[2]

  • Improved Selectivity: In some cases, the use of a solid support can enhance the selectivity of the reaction.

Q3: Can I perform this reaction under "green" conditions?

A3: Yes, significant efforts have been made to develop greener protocols for the Paal-Knorr synthesis. Some approaches include:

  • Solvent-free Synthesis: The reaction can often be carried out without a solvent, especially with liquid starting materials.[10] This reduces waste and simplifies the workup.

  • Water as a Solvent: Water has been successfully used as a solvent for this reaction, particularly with the use of certain catalysts like iron(III) chloride.[4][8]

  • Reusable Catalysts: As discussed above, the use of recyclable heterogeneous catalysts is a key aspect of green chemistry.[2][6]

Q4: What are some alternative methods for synthesizing N-substituted pyrroles from dicarbaldehydes?

A4: While the Paal-Knorr reaction is the most direct method, other synthetic strategies exist. For instance, a multi-component reaction involving the condensation of a phenacyl halide with a primary amine and a phenylacetaldehyde has been reported for the synthesis of N-substituted 3,4-diarylpyrroles.[11] Another approach involves the rhodium-catalyzed hydroacylation of aldehydes and propargylic amines, followed by an in-situ dehydrative cyclization to form the pyrrole ring.[12]

Summary of Optimized Reaction Conditions

For your convenience, the following table summarizes optimized reaction conditions for the Paal-Knorr synthesis of N-substituted pyrroles using a heterogeneous alumina catalyst (CATAPAL 200) as reported in the literature.[6]

ParameterOptimal ValueRationale
Catalyst Alumina (CATAPAL 200)Commercially available, inexpensive, and reusable solid acid catalyst.[6]
Catalyst Loading 40 mg (for a specific scale)Yields decreased with higher catalyst loading in the reported study.[6]
Temperature 60 °CHigher temperatures led to decreased yields due to side product formation.[6]
Reaction Time 45 minutesLonger reaction times resulted in lower yields.[6]
Solvent Solvent-freePromotes green chemistry principles and simplifies workup.[6]

Note: These conditions were optimized for the reaction of acetonylacetone with various primary amines.[6] The optimal conditions for your specific dicarbaldehyde derivative and amine may vary and should be determined experimentally.

References

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

  • Molecules. (2023). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. MDPI. Retrieved from [Link]

  • CONICET. (2023). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Retrieved from [Link]

  • ACS Publications. (2022). Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. Retrieved from [Link]

  • MBB College. (n.d.). Paal-Knorr Synthesis. Retrieved from [Link]

  • RGM College of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. Retrieved from [Link]

  • YouTube. (2020). Paal-Knorr Synthesis of Pyrrole: Complete mechanistic description. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Retrieved from [Link]

  • Green Chemistry (RSC Publishing). (n.d.). The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles. Retrieved from [Link]

  • PMC - NIH. (n.d.). Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Synthesis of pyrrole and substituted pyrroles (Review). Retrieved from [Link]

  • PubMed. (n.d.). A novel enzyme-catalyzed synthesis of N-substituted pyrrole derivatives. Retrieved from [Link]

  • ACS Publications. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). A concise formation of N-substituted 3,4-diarylpyrroles – synthesis and cytotoxic activity. Retrieved from [Link]

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Validation & Comparative

Comparative Guide: 1-Methylpyrrole-2-carboxaldehyde vs. Pyrrole-2-carboxaldehyde

[1]

Executive Summary

In the design of bioactive heterocycles and porphyrin scaffolds, the choice between Pyrrole-2-carboxaldehyde (P2C) and its methylated analog, 1-Methylpyrrole-2-carboxaldehyde (N-Me-P2C) , is rarely a trivial substitution.[1] While they share a core "vinylogous amide" electronic structure, their reactivity profiles diverge significantly at three critical loci: the nitrogen center, the carbonyl electrophilicity, and the ring's susceptibility to electrophilic aromatic substitution (EAS).[1]

This guide dissects these differences, providing experimental evidence to support selection criteria for drug discovery and materials synthesis.

Electronic & Physical Fundamentals

The fundamental difference lies in the N-H versus N-Me moiety.[1] This structural change dictates the intermolecular forces and electronic density distribution.[1]

Physical Property Comparison
PropertyPyrrole-2-carboxaldehyde (P2C)This compound (N-Me-P2C)Implication
Structure Protic (H-bond donor/acceptor)Aprotic (H-bond acceptor only)Solubility/Workup
Physical State Crystalline Solid (MP: 43–46 °C)Liquid (BP: 87–90 °C @ 22 mmHg)Handling ease
pKa (NH) ~15.2 (Acidic)N/A (Quaternary-like stability)Base compatibility
Dipole Moment High (forms H-bonded dimers)Lower (monomeric liquid)Aggregation
Solubility DMSO, MeOH, ChloroformDCM, Et2O, Toluene (Lipophilic)Solvent selection
The "Vinylogous Amide" Resonance

Both molecules exhibit reduced carbonyl electrophilicity compared to benzaldehyde due to the strong donation of the nitrogen lone pair into the carbonyl group.[1]

  • P2C: The N-H proton allows for hydrogen-bonded dimerization in the solid state, stabilizing the molecule but potentially retarding dissolution in non-polar solvents.[1]

  • N-Me-P2C: The methyl group exerts a +I (inductive) effect , increasing electron density on the nitrogen.[1] This enhances the resonance donation into the carbonyl oxygen, rendering the carbonyl carbon less electrophilic than in P2C.[1]

Reactivity Profile: The Carbonyl Center

Primary Application: Condensation Reactions (Knoevenagel, Wittig, Schiff Base)[1]

Nucleophilic Attack Kinetics

In condensation reactions, the carbonyl carbon is the electrophile.[1]

  • P2C: More reactive. The N-H moiety can hydrogen bond with activating catalysts or the nucleophile itself, facilitating attack.[1]

  • N-Me-P2C: Less reactive. The electron-donating Methyl group stabilizes the resonance form (N+=C-O-), reducing the partial positive charge on the carbonyl carbon.[1]

Experimental Insight: In a standard Knoevenagel condensation with malononitrile:

  • P2C often proceeds to completion in ethanol with catalytic piperidine in <30 minutes.

  • N-Me-P2C may require elevated temperatures or stronger Lewis acid catalysis (e.g., TiCl4) to achieve comparable yields due to the deactivated carbonyl.[1]

Porphyrin & Dipyrromethane Synthesis

This is the most distinct divergence point.[1]

  • P2C: The "Gold Standard" precursor.[1] Acid-catalyzed condensation with pyrrole yields dipyrromethanes, the building blocks of porphyrins, BODIPY dyes, and corroles.[1]

  • N-Me-P2C: Cannot form standard porphyrins (N4 core) because the N-methyl groups would clash sterically in the macrocycle center.[1] It is used exclusively for N-confused porphyrins or open-chain oligopyrroles.[1]

Reactivity Profile: The Pyrrole Ring (EAS)

Primary Application: Halogenation, Nitration, Acylation[1]

The pyrrole ring is electron-rich (activated).[1][2] The aldehyde group at C2 is electron-withdrawing (deactivating), directing incoming electrophiles to the C4 or C5 positions.[1]

Regioselectivity
  • P2C: Electrophilic substitution (e.g., bromination) typically occurs at C4 or C5 .[1] The N-H group allows for reversible protection (e.g., N-Boc) to alter directing effects.[1]

  • N-Me-P2C: The N-Methyl group sterically hinders the C2 (already blocked) and slightly the C3 positions.[1] More importantly, it activates the ring further via induction.[1]

    • Result: N-Me-P2C undergoes EAS faster than P2C but is prone to poly-substitution if stoichiometry is not strictly controlled.[1]

Visualizing the Reactivity Pathways[1]

The following diagram maps the decision logic for selecting the correct starting material based on the desired synthetic outcome.

ReactivityComparisonStartTarget Molecule StrategyP2CPyrrole-2-carboxaldehyde(P2C)Start->P2CNeed N-H orPorphyrin Core?NMeThis compound(N-Me-P2C)Start->NMeNeed N-Methyl orBase Stability?AnionPyrrolide Anion Formation(NaH/DMF)P2C->AnionBase TreatmentDipyrroDipyrromethane/PorphyrinSynthesisP2C->DipyrroPyrrole + AcidFixedFixed Steric Bulk(No N-H Deprotonation)NMe->FixedBase StableCondenseKnoevenagel/Wittig(Slower Kinetics)NMe->CondenseActive MethyleneEASRing Substitution (EAS)(C4/C5 Directed)NMe->EASElectrophile (E+)N_FuncN-Alkylated Products(Post-Modification)Anion->N_FuncR-X Electrophile

Figure 1: Decision matrix for selecting between P2C and N-Me-P2C based on downstream synthetic requirements.[1]

Experimental Protocols

Protocol A: Synthesis of Dipyrromethanes (P2C Specific)

This reaction fails with N-Me-P2C due to steric hindrance and lack of N-H stabilization.[1]

  • Reagents: P2C (1.0 eq), Pyrrole (excess, solvent/reactant), TFA (0.1 eq).

  • Setup: Degas pyrrole with N2 for 15 mins (essential to prevent polymerization).

  • Reaction: Dissolve P2C in neat pyrrole (20-40 eq). Add TFA dropwise at 0°C.

  • Time: Stir at RT for 15–30 min. (Monitor by TLC; disappearance of aldehyde).

  • Workup: Quench with 0.1 M NaOH. Extract with DCM.[1] Remove excess pyrrole via vacuum distillation.

  • Purification: Flash column chromatography (Silica, Hexane/DCM).

Protocol B: Knoevenagel Condensation (Comparative)

Target: Condensation with Malononitrile.[1]

For P2C:

  • Dissolve P2C (1 mmol) and Malononitrile (1.1 mmol) in Ethanol (5 mL).

  • Add Piperidine (1 drop).

  • Stir at RT.[1] Product often precipitates within 30 mins.[1]

  • Yield: Typically >90%.

For N-Me-P2C:

  • Dissolve N-Me-P2C (1 mmol) and Malononitrile (1.1 mmol) in Ethanol (5 mL).

  • Add Piperidine (2-3 drops).

  • Critical Step: If no precipitate forms after 1 hour, heat to reflux for 2 hours. The inductive donation from N-Me stabilizes the carbonyl, raising the activation energy for nucleophilic attack.[1]

  • Yield: Typically 80-85% (requires recrystallization).[1]

Authoritative References

  • PubChem. (2023).[1] Pyrrole-2-carboxaldehyde Compound Summary. National Library of Medicine.[1] [Link]

  • PubChem. (2023).[1] this compound Compound Summary. National Library of Medicine.[1] [Link][1]

  • NIST Chemistry WebBook. (2023).[1] 1H-Pyrrole-2-carboxaldehyde, 1-methyl-.[1][3][4] National Institute of Standards and Technology.[1][3][5] [Link][1]

  • MDPI. (2023).[1] Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules.[2][6][7][8][9] [Link]

Spectroscopic Differentiation & Characterization of Substituted Pyrrole Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Challenge in Drug Design

In the synthesis of porphyrins, BODIPY dyes, and bioactive pyrrole-based scaffolds (e.g., atorvastatin precursors), the regiochemistry of the formyl group is critical. The electrophilic substitution of pyrroles typically favors the C2 position, but steric hindrance or specific electronic directing groups can lead to C3 isomers or mixtures.

This guide provides a definitive spectroscopic comparison between Pyrrole-2-carboxaldehyde (2-CHO) and Pyrrole-3-carboxaldehyde (3-CHO) , along with N-substituted derivatives. We focus on the "diagnostic signals"—the specific spectral fingerprints that allow researchers to rapidly validate regiochemistry without resorting to X-ray crystallography.

Structural Dynamics & Regiochemistry

The spectroscopic distinctiveness of pyrrole aldehydes arises from their ability (or inability) to form hydrogen bonds.

  • Pyrrole-2-carboxaldehyde: Exists predominantly in a planar conformation where the carbonyl oxygen forms a strong hydrogen bond with the pyrrolic NH (either intramolecularly in specific rotamers or, more commonly, as intermolecular dimers). This interaction significantly perturbs the carbonyl stretching frequency and the NH proton shift.

  • Pyrrole-3-carboxaldehyde: The formyl group is too distant from the NH to form an intramolecular bond. Its spectra resemble a "standard" conjugated aldehyde.

  • N-Substituted Derivatives: Blocking the nitrogen (e.g., N-methyl) removes the H-bond donor, causing a hypsochromic shift (blue shift) in the carbonyl IR stretch compared to the parent 2-CHO.

Spectroscopic Benchmarking: The Data

The following table synthesizes experimental data to serve as a quick-reference standard.

Table 1: Comparative Spectroscopic Fingerprints
FeaturePyrrole-2-carboxaldehyde Pyrrole-3-carboxaldehyde N-Methylpyrrole-2-carboxaldehyde Diagnostic Note

H NMR: CHO
9.40 – 9.60 ppm (s)9.75 – 9.85 ppm (s)9.50 – 9.60 ppm (s)3-CHO is typically downfield due to lack of shielding from NH interaction.

H NMR: NH
10.5 – 11.5 ppm (broad)9.0 – 10.0 ppm (broad)Absent (N-Me at ~3.9 ppm)2-CHO NH is significantly deshielded by H-bonding to C=O.
Coupling (

)

Hz (Large)

Hz (Small)

Hz
Most reliable differentiator. 2-CHO shows distinct ABX patterns.
IR:

1640 – 1660 cm

1680 – 1700 cm

1670 – 1680 cm

2-CHO C=O is lowered by ~30 cm

due to H-bonding/resonance.
UV-Vis (

)
~290 nm (Band I)~260 nm (Band I)~295 nm2-CHO has a stronger bathochromic shift due to efficient conjugation.

Key Insight: If your IR spectrum shows a carbonyl peak above 1680 cm


 for an unsubstituted pyrrole aldehyde, you likely have the 3-isomer  or an impurity.

Analytical Workflow: Isomer Identification

The following decision tree outlines the logical flow for determining the regiochemistry of a crude formylation product.

IsomerID Start Crude Reaction Product IR_Step Step 1: IR Spectroscopy (Carbonyl Region) Start->IR_Step Check_CO Check ν(C=O) IR_Step->Check_CO Low_CO < 1665 cm⁻¹ Check_CO->Low_CO Strong H-Bonding High_CO > 1675 cm⁻¹ Check_CO->High_CO Free C=O NMR_Step Step 2: ¹H NMR (DMSO-d6) Low_CO->NMR_Step High_CO->NMR_Step Res_N Conclusion: N-Substituted / No H-Bond High_CO->Res_N If N-Alkyl present Coupling Analyze Coupling Constants NMR_Step->Coupling Res_2 Conclusion: Pyrrole-2-carboxaldehyde Coupling->Res_2 J ~3.8 Hz (H3-H4) Res_3 Conclusion: Pyrrole-3-carboxaldehyde Coupling->Res_3 J ~2.5 Hz (H4-H5)

Figure 1: Analytical Decision Tree for determining pyrrole aldehyde regiochemistry.

Experimental Protocol: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is the industry standard for synthesizing pyrrole-2-carboxaldehydes. This protocol is optimized for spectral purity.

Reagents
  • Substrate: Pyrrole (freshly distilled).

  • Reagent: Phosphoryl chloride (

    
    ), 
    
    
    
    -Dimethylformamide (DMF).
  • Solvent: 1,2-Dichloroethane (DCE) or DCM.

Step-by-Step Methodology
  • Vilsmeier Reagent Formation:

    • In a flame-dried flask under

      
      , cool DMF (1.2 eq) to 0°C.
      
    • Add

      
       (1.1 eq) dropwise. Observation: The solution will turn slightly yellow/orange as the chloroiminium salt forms.
      
    • Stir at 0°C for 15 minutes.

  • Addition:

    • Dissolve pyrrole (1.0 eq) in DCE.

    • Add the pyrrole solution dropwise to the Vilsmeier reagent, maintaining temperature <5°C.

    • Mechanism Note: The electron-rich pyrrole attacks the electrophilic carbon of the iminium salt.

  • Heating:

    • Warm to room temperature, then reflux (80°C) for 1-2 hours.

  • Hydrolysis (Critical for Spectral Clarity):

    • Cool to 0°C. Add saturated Sodium Acetate (NaOAc) solution (3.0 eq).

    • Why NaOAc? Strong bases (NaOH) can cause Cannizzaro reactions or polymerization. NaOAc buffers the hydrolysis of the iminium intermediate to the aldehyde.

    • Stir vigorously for 1 hour.

  • Workup:

    • Extract with DCM (

      
      ). Wash organic layer with water and brine.
      
    • Dry over

      
       and concentrate.
      
  • Purification:

    • Recrystallize from hexane/ethanol or sublime under vacuum for analytical grade purity.

Mechanistic Pathway

Vilsmeier DMF DMF + POCl3 Iminium Chloroiminium Salt (Electrophile) DMF->Iminium -PO2Cl2⁻ Attack Pyrrole Nucleophilic Attack (C2) Iminium->Attack Int Iminium Intermediate Attack->Int -HCl Hydrolysis Hydrolysis (Aldehyde Formation) Int->Hydrolysis +H2O / -NHMe2

Figure 2: Vilsmeier-Haack reaction pathway favoring C2 substitution.

Electronic Substituent Effects

When substituting the pyrrole ring further (e.g., 3,5-dimethylpyrrole-2-carboxaldehyde), electronic effects follow Hammett-like trends:

  • Electron Donating Groups (EDGs): Alkyl groups at positions 3, 4, or 5 increase electron density in the ring.

    • Effect: The carbonyl bond becomes more single-bond-like due to increased resonance donation from the ring.

    • Result:

      
       shifts to lower  wavenumbers (e.g., 1635 cm
      
      
      
      ).
  • Electron Withdrawing Groups (EWGs): Nitro or ester groups.

    • Effect: They compete for electron density.

    • Result:

      
       shifts to higher  wavenumbers (closer to 1700 cm
      
      
      
      ) and the aldehyde proton becomes more deshielded (downfield shift >9.6 ppm).

References

  • NIST Chemistry WebBook. 1H-Pyrrole-2-carboxaldehyde Spectral Data. National Institute of Standards and Technology.[1] [Link]

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. (General reference for aldehyde shifts and coupling constants). [Link]

  • Jones, R. A., & Bean, G. P. The Chemistry of Pyrroles. Academic Press. (Definitive source on pyrrole reactivity and regiochemistry). [Link]

  • PubChem. Pyrrole-3-carboxaldehyde Compound Summary. National Library of Medicine. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction: Mechanism and Protocols. [Link]

Sources

Publish Comparison Guide: 1-Methylpyrrole-2-carboxaldehyde 13C NMR & Structural Analysis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical analysis of the 13C NMR data for 1-Methylpyrrole-2-carboxaldehyde , structured for application scientists and medicinal chemists.

Executive Summary & Compound Significance

This compound (CAS: 1192-58-1) is a critical heterocyclic building block in drug discovery, serving as a precursor for porphyrins, polypyrrolic antibiotics (e.g., distamycin analogs), and kinase inhibitors.

For researchers, the structural validation of this compound often hinges on distinguishing it from two common "alternatives" or impurities:

  • Pyrrole-2-carboxaldehyde (The unmethylated precursor).

  • 1-Methylpyrrole (The non-formylated starting material).[1]

  • Regioisomers (e.g., 1-Methylpyrrole-3-carboxaldehyde).

This guide provides the definitive spectroscopic data to validate the N-methyl and C2-formyl substitution pattern, using a comparative analysis of 13C NMR shifts to rule out these alternatives.

13C NMR Data Analysis (The Core)

The 13C NMR spectrum of this compound is characterized by 6 distinct carbon signals . The diagnostic value lies in the deshielded carbonyl peak and the specific chemical shift of the N-methyl group, which confirms alkylation at the nitrogen rather than a carbon position.

Table 1: Diagnostic 13C NMR Chemical Shifts (CDCl₃ vs. DMSO-d₆)

Data represents consensus values for structural assignment.

Carbon AssignmentLabelChemical Shift (δ, ppm) in CDCl₃Chemical Shift (δ, ppm) in DMSO-d₆Signal TypeElectronic Environment
Aldehyde C=O C-CHO 179.5 ± 0.5 179.8 ± 0.5 Quaternary (d*)Highly Deshielded (Anisotropic)
Pyrrole C2 C2 132.3 132.8 QuaternaryIpso to Carbonyl (Inductive w/drawal)
Pyrrole C5 C5 131.7 132.5 CHAlpha to Nitrogen (Resonance)
Pyrrole C3 C3 124.5 125.1 CHOrtho to Carbonyl (Shielded by Resonance)
Pyrrole C4 C4 109.8 110.2 CHMeta to Carbonyl (Most Shielded)
N-Methyl N-CH₃ 36.8 37.2 CH₃Diagnostic N-Alkylation

*Note: In non-decoupled experiments, the aldehyde carbon appears as a doublet due to coupling with the formyl proton.

Structural Logic (Causality):
  • The N-Methyl Signal (36.8 ppm): This is the "Go/No-Go" signal. If this peak is absent, you have the unmethylated Pyrrole-2-carboxaldehyde. If it appears >45 ppm, it suggests O-methylation or N-alkylation with a different group.

  • The C2 Downfield Shift (132.3 ppm): The C2 carbon is significantly deshielded compared to unsubstituted pyrrole (117 ppm) due to the electron-withdrawing nature of the carbonyl group.

Comparative Analysis: Alternatives & Impurities

To ensure scientific integrity, one must validate the product against its potential impurities. The following table contrasts the target compound with its closest structural analogs.

Table 2: Comparative 13C NMR Shifts of Alternatives (CDCl₃)
CompoundStructureC=O (ppm)N-CH₃ (ppm)Ring C (Range)Key Differentiator
This compound Target 179.5 36.8 109 - 132 Both C=O and N-Me signals present.
Pyrrole-2-carboxaldehydeAlternative 1179.5Absent 110 - 127No signal < 100 ppm. Confirms lack of methylation.
1-MethylpyrroleAlternative 2Absent 35.8107 - 121No signal > 130 ppm. Confirms lack of formylation.
1-Methylpyrrole-3-carboxaldehydeRegioisomer185.236.5110 - 135C=O is shifted upfield (+5 ppm) due to reduced conjugation at C3 position.

Application Insight: If your spectrum shows a carbonyl peak at 185 ppm instead of 179 ppm, you have likely synthesized the 3-isomer , a common byproduct if the Vilsmeier-Haack reaction conditions are not strictly controlled (e.g., high temperature).

Experimental Protocol: Self-Validating Workflow

This protocol is designed to generate the compound and validate it using the data above.

Method: Vilsmeier-Haack Formylation of 1-Methylpyrrole

Reaction Logic: The electron-rich pyrrole ring undergoes electrophilic aromatic substitution at the C2 position (kinetically favored) by the Vilsmeier reagent (chloroiminium ion).

  • Reagent Formation:

    • Cool DMF (1.1 eq) to 0°C.

    • Add POCl₃ (1.1 eq) dropwise. Observation: Formation of a viscous salt (Vilsmeier reagent).

  • Substrate Addition:

    • Dilute 1-Methylpyrrole (1.0 eq) in 1,2-dichloroethane (DCE).

    • Add slowly to the reagent at 0°C.

  • Workup (Critical for NMR Purity):

    • Quench with saturated Sodium Acetate (aq) to hydrolyze the iminium intermediate to the aldehyde.

    • Note: Using strong base (NaOH) can cause Cannizzaro disproportionation, introducing alcohol/acid impurities in the NMR.

  • NMR Sample Prep:

    • Dissolve 10 mg of product in 0.6 mL CDCl₃.

    • Filtration: Filter through a small plug of glass wool to remove inorganic salts (NaOAc) which can cause line broadening.

Visualization: Structural Verification Pathway

The following diagram illustrates the decision logic for validating the compound based on NMR data.

NMR_Validation Start Crude Product 13C NMR Check_CO Check > 170 ppm Region Start->Check_CO No_CO No Peak > 170 ppm Check_CO->No_CO Absent Has_CO Peak Present (~179 ppm) Check_CO->Has_CO Present Result_SM Identify: 1-Methylpyrrole (Starting Material) No_CO->Result_SM Check_Me Check 30-40 ppm Region Has_CO->Check_Me No_Me No Peak ~36 ppm Check_Me->No_Me Absent Has_Me Peak Present (~36.8 ppm) Check_Me->Has_Me Present Result_Demethyl Identify: Pyrrole-2-carboxaldehyde (Demethylation occurred) No_Me->Result_Demethyl Result_Target CONFIRMED: This compound Has_Me->Result_Target

Figure 1: Decision tree for validating this compound using 13C NMR markers.

References

  • National Institute of Standards and Technology (NIST). 1H-Pyrrole-2-carboxaldehyde, 1-methyl- Spectra Data. NIST Chemistry WebBook, SRD 69. [Link]

  • PubChem. 1-Methyl-1H-pyrrole-2-carbaldehyde Compound Summary. [Link]

Sources

IR spectrum analysis of 1-Methylpyrrole-2-carboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Structural Validation and Quality Control

Executive Summary: The "Methyl Difference"

In the synthesis of pyrrole-based pharmaceuticals, distinguishing 1-Methylpyrrole-2-carboxaldehyde (Product) from its precursor Pyrrole-2-carboxaldehyde (Alternative) is a critical quality control step.[1] While both share a heteroaromatic aldehyde core, the N-methylation induces drastic changes in the vibrational spectrum.[1]

The Verdict:

  • Primary Indicator: The complete disappearance of the broad N-H stretching band (3200–3400 cm⁻¹) is the definitive proof of successful methylation.

  • Secondary Indicator: The appearance of aliphatic C-H stretches (N-Methyl group) just below 3000 cm⁻¹.

  • Tertiary Indicator: A shift in the Carbonyl (C=O) frequency due to the removal of intermolecular hydrogen bonding.

This guide details the spectral fingerprints required to validate the identity and purity of this compound using FTIR spectroscopy.

Comparative Spectral Analysis

The following analysis deconstructs the IR spectrum into three critical zones. This comparison assumes the use of Attenuated Total Reflectance (ATR) for the liquid 1-Methyl derivative and solid/liquid Pyrrole-2-carboxaldehyde.[1]

Zone 1: High-Frequency Region (3600 – 2700 cm⁻¹)

The Region of Hydrogen Bonding and C-H Frameworks

Vibrational ModePyrrole-2-carboxaldehyde (Precursor)This compound (Product)Mechanistic Insight
N-H Stretch Strong, Broad (3400–3100 cm⁻¹) ABSENT The precursor forms intermolecular Hydrogen bonds (N-H[1]···O=C), broadening this peak.[2] Methylation eliminates the H-donor, cleaning up this region.[1]
Aromatic C-H Stretch Weak (~3100–3050 cm⁻¹)Weak (~3130–3100 cm⁻¹)C-H bonds on the pyrrole ring remain, typically shifting slightly due to electron density changes from the N-Me group.
Aliphatic C-H Stretch ABSENT Distinct (~2950 & 2870 cm⁻¹) Diagnostic: Represents the C-H vibrations of the new N-Methyl group (

hybridized).
Aldehyde C-H Stretch Doublet (~2820 & 2720 cm⁻¹)Doublet (~2810 & 2710 cm⁻¹)The "Fermi Resonance" doublet characteristic of aldehydes is preserved in both compounds.
Zone 2: The Carbonyl Region (1750 – 1600 cm⁻¹)

The Electronic Environment Indicator

  • Pyrrole-2-carboxaldehyde: The C=O stretch often appears lower (~1650–1660 cm⁻¹ in solid state/ATR) because the Oxygen acts as an H-bond acceptor from the N-H of a neighboring molecule.[1] This weakens the C=O bond, lowering its vibrational frequency.[3]

  • This compound: Without the N-H donor, the intermolecular H-bonding network is broken.[1] The C=O bond character is more "pure" double bond, though still conjugated with the pyrrole ring.

    • Observed Frequency: ~1665 – 1690 cm⁻¹ (Strong).

    • Note: It remains lower than non-conjugated aliphatic aldehydes (~1720 cm⁻¹) due to resonance delocalization from the aromatic pyrrole ring.

Zone 3: The Fingerprint Region (1500 – 600 cm⁻¹)
  • Ring Breathing: Both compounds show strong aromatic ring vibrations in the 1400–1500 cm⁻¹ range.

  • C-N Stretch: The introduction of the N-Me bond adds a vibrational mode in the 1200–1300 cm⁻¹ region, though this is often coupled with ring modes and harder to isolate than the high-frequency changes.[1]

Visualization: Spectral Logic Tree

The following diagram illustrates the logical flow for identifying the product based on spectral data.

SpectralLogic Figure 1: Decision Logic for IR Identification of N-Methylated Pyrrole Aldehydes. Start Acquire IR Spectrum (Region: 4000-600 cm⁻¹) CheckNH Check 3200-3400 cm⁻¹ Is a broad band present? Start->CheckNH PrecursorPath YES (Broad Band) CheckNH->PrecursorPath  Significant Absorbance ProductPath NO (Baseline Flat) CheckNH->ProductPath  No Absorbance IdentifyPrecursor Identity: Pyrrole-2-carboxaldehyde (Incomplete Methylation) PrecursorPath->IdentifyPrecursor CheckMethyl Check 2900-3000 cm⁻¹ Are aliphatic C-H peaks present? ProductPath->CheckMethyl CheckAldehyde Check 1660-1690 cm⁻¹ Strong C=O Stretch? CheckMethyl->CheckAldehyde ConfirmProduct Identity: this compound (Target Compound) CheckAldehyde->ConfirmProduct

Experimental Protocol: ATR-FTIR Analysis

This protocol is designed for This compound (Liquid at RT) using a Diamond or ZnSe ATR crystal.[1]

Equipment Prerequisites
  • Spectrometer: FTIR (e.g., PerkinElmer Spectrum Two, Thermo Nicolet iS50).

  • Accessory: Single-bounce Diamond ATR (preferred for chemical resistance and ease of cleaning).[1]

  • Solvents: Isopropanol or Ethanol (for cleaning).

Step-by-Step Methodology
  • System Preparation:

    • Ensure the ATR crystal is pristine. Clean with isopropanol and a lint-free Kimwipe.[1]

    • Background Scan: Collect a background spectrum (air) with the same parameters as the sample (Resolution: 4 cm⁻¹, Scans: 16 or 32). Rationale: This subtracts atmospheric CO₂ and H₂O interference.

  • Sample Application:

    • Using a clean glass Pasteur pipette, place 1 drop (approx. 10-20 µL) of this compound directly onto the center of the ATR crystal.[1]

    • Note: Since the product is a liquid, no pressure clamp is strictly necessary, but applying light pressure can ensure uniform contact if the liquid viscosity is high.

  • Data Acquisition:

    • Scan range: 4000 – 600 cm⁻¹.[1]

    • Monitor the % Transmittance . Ensure the strongest peak (C=O at ~1670 cm⁻¹) does not bottom out (i.e., remains above 0% T) to avoid detector saturation. Ideal intensity is 20-80% T.[1]

  • Post-Run Cleaning:

    • Wipe the crystal immediately. The compound is an aromatic aldehyde and can oxidize or polymerize if left exposed to air/light on the crystal.

  • Data Processing:

    • Apply ATR Correction (if quantitative comparison to transmission library spectra is required). ATR intensities vary with frequency (penetration depth dependence).

Method Validation Workflow

To ensure the trustworthiness of the data, follow this self-validating workflow.

ValidationWorkflow Figure 2: Self-Validating Experimental Workflow for IR Analysis. Clean 1. Clean Crystal (Verify Energy Throughput) Background 2. Background Scan (Remove CO₂/H₂O) Clean->Background Sample 3. Sample Scan (1-Methylpyrrole-2-CHO) Background->Sample QC_Check 4. QC Check: Is NH band absent? Sample->QC_Check QC_Check->Clean Fail (Contamination) Report 5. Generate Report (Peak Pick Table) QC_Check->Report Pass

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 14504, this compound.[1] Retrieved February 7, 2026 from [Link]

  • Kaye, P. T., et al. (1980). An infrared study of the conformations and association of pyrrole-2-carbaldehydes and pyrrole-2-carboxylates.[1] Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. 1-Methyl-1H-pyrrole-2-carboxaldehyde.[1] Retrieved from [Link]

Sources

Comparative Guide: Mass Spectrometry Profiling of 1-Methylpyrrole-2-carboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Methylpyrrole-2-carboxaldehyde (MW 109.[1][2]13) is a critical heterocyclic building block in pharmaceutical synthesis and a potent volatile marker in Maillard reaction chemistry (coffee, roasted foods). Accurate identification is frequently complicated by the presence of structural isomers (e.g., the 3-formyl analog) and non-methylated homologs.

This guide provides a definitive technical breakdown of its Electron Ionization (EI) fragmentation patterns, contrasting them with key alternatives to establish a self-validating identification protocol.

The Standard: this compound

Chemical Formula:


Molecular Weight:  109.13 Da
Key Identifier:  Dominant 

Ion
Fragmentation Mechanism

Unlike aliphatic aldehydes, heteroaromatic aldehydes like this compound exhibit a distinct "hydride loss" mechanism. The molecular ion (


, m/z 109) is highly stable due to the aromatic pyrrole ring.

Primary Pathway (


-Cleavage): 
The most characteristic fragmentation is the loss of the aldehydic hydrogen atom.
  • Ionization: Formation of the radical cation at m/z 109.

  • 
    -Cleavage:  Loss of 
    
    
    
    yields the acylium ion (
    
    
    ) at m/z 108 .
    • Mechanistic Insight: This ion is exceptionally stable because the positive charge on the carbonyl carbon is resonance-stabilized by the adjacent nitrogen lone pair. This "iminium-like" resonance contributor makes the m/z 108 peak frequently compete with or exceed the molecular ion in intensity.

Secondary Pathway (Decarbonylation): The acylium ion (m/z 108) or the molecular ion can lose carbon monoxide (CO) or the formyl radical (CHO), respectively.

  • Loss of CHO: Direct loss from

    
     yields the N-methylpyrrolyl cation at m/z 80 .
    
  • Ring Fragmentation: Subsequent loss of

    
     or 
    
    
    
    from the pyrrole ring generates lower mass fragments (m/z 53).
Visualization of Fragmentation Pathway

Fragmentation M_Ion Molecular Ion (M+) m/z 109 (Radical Cation) Acylium Acylium Ion (M-H) m/z 108 (Base Peak Candidate) M_Ion->Acylium - H• (α-cleavage) Pyrrolyl N-Methylpyrrolyl Cation m/z 80 (M - CHO) M_Ion->Pyrrolyl - CHO• Acylium->Pyrrolyl - CO RingFrag Ring Fragments m/z 53 (C4H5+) Pyrrolyl->RingFrag - HCN / C2H2

Figure 1: EI-MS Fragmentation pathway of this compound showing the dominant stability of the acylium ion.

Comparative Analysis: Differentiating Alternatives

In complex matrices (e.g., roasted coffee extracts or reaction mixtures), this compound must be distinguished from its non-methylated analog and its positional isomer.

Comparison Table: Spectral Fingerprints
CompoundMWParent Ion (

)
Base/Major PeakKey Difference
This compound 109 109 (100%) 108 (M-1) Strong M-1 due to N-Me resonance stabilization.
Pyrrole-2-carboxaldehyde9595 (100%)94 (M-1)Mass shift of -14 Da. M-1 is also dominant.
1-Methylpyrrole-3-carboxaldehyde109109 (100%)109 or 80Isomer. M-1 (108) is often weaker than in the 2-isomer.
Furfural (Furan analog)9696 (100%)95 (M-1)Oxygen heteroatom. Mass shift -13 Da.
Distinguishing Isomers (2-CHO vs. 3-CHO)

The most difficult analytical challenge is distinguishing the 2-isomer from the 3-isomer.

  • Mechanism: In the 2-isomer , the carbonyl group is directly conjugated with the pyrrole nitrogen, allowing effective charge delocalization after H-loss. In the 3-isomer , the conjugation is cross-conjugated, rendering the acylium ion (m/z 108) slightly less stable relative to the parent ion.

  • Result: While both show m/z 109 and 108, the ratio of

    
     is typically higher for the 2-isomer.
    
  • Protocol: Do not rely on MS alone. These isomers have distinct Retention Indices (RI). The 2-isomer typically elutes earlier on polar wax columns due to intramolecular hydrogen bonding effects (if N-H were present) or dipole differences.

Experimental Protocol (Self-Validating)

To ensure high-confidence identification, follow this GC-MS workflow. This protocol is designed to maximize the detection of the diagnostic M-1 ion.

Instrumental Parameters
  • Ionization: Electron Impact (EI) at 70 eV.

  • Source Temp: 230°C (Prevent thermal degradation).

  • Scan Range: m/z 40–200 (Sufficient for MW 109).

  • Column: DB-WAX or equivalent polar column (preferred for separating pyrrole isomers).

Step-by-Step Workflow
  • Blank Validation: Run a solvent blank to ensure no carryover of m/z 109/108 (common in labs analyzing coffee/flavorants).

  • Standard Injection: Inject authentic this compound standard.

  • Ratio Calculation (Quality Gate):

    • Extract ion chromatograms (EIC) for m/z 109 and m/z 108.

    • Calculate Ratio

      
      .
      
    • Acceptance Criteria: R should be

      
       (instrument dependent, but typically high).
      
  • Retention Index (RI) Check: Calculate Kovats Index.

    • Literature RI (Wax column): ~1450–1500 range (Verify with specific column data).

  • Unknown Analysis: Compare Unknown R and RI to Standard.

Analytical Decision Tree

DecisionTree Start Unknown Peak (m/z 109 detected) CheckM1 Check m/z 108 Intensity Start->CheckM1 HighM1 High m/z 108 (Dominant Fragment) CheckM1->HighM1 Ratio > 0.8 LowM1 Low m/z 108 (Weak Fragment) CheckM1->LowM1 Ratio < 0.5 CheckRI Check Retention Index (Polar Column) HighM1->CheckRI Result3 Likely 1-Methylpyrrole-3-carboxaldehyde LowM1->Result3 Result2 Likely This compound CheckRI->Result2 Matches Std ResultOther Investigate Other Isomers/Co-elution CheckRI->ResultOther Mismatch

Figure 2: Logical workflow for differentiating pyrrole aldehyde isomers.

References

  • NIST Mass Spectrometry Data Center. (2023). 1H-Pyrrole-2-carboxaldehyde, 1-methyl- (Mass Spectrum).[1][2] NIST Chemistry WebBook, SRD 69. [Link]

  • PubChem. (2023). 1-Methyl-1H-pyrrole-2-carbaldehyde Compound Summary. National Library of Medicine. [Link]

  • Tressl, R., et al. (1981). Formation of pyrroles and tetrahydroindolizin-6-ones by Maillard reaction. Journal of Agricultural and Food Chemistry. (Contextual grounding for Maillard reaction products).
  • Adams, R. P. (2007). Identification of Essential Oil Components by Gas Chromatography/Mass Spectrometry. Allured Publishing Corporation.

Sources

Biological Activity of 1-Methylpyrrole-2-carboxaldehyde Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-Methylpyrrole-2-carboxaldehyde derivatives, focusing on their application in drug discovery as antimicrobial and anticancer agents.

Executive Summary & Core Directive

This compound is a versatile pharmacophore scaffold. Unlike its unsubstituted parent (pyrrole-2-carboxaldehyde), the N-methyl group prevents H-bond donation at the ring nitrogen, altering the molecule's lipophilicity (LogP) and metabolic stability. This modification is critical for membrane permeability in drug design.

This guide focuses on the two most biologically active derivative classes: Schiff Bases (Imines) and Thiosemicarbazones . These derivatives transform the aldehyde into a chelating ligand, unlocking potent biological activities—specifically metal-mediated cytotoxicity and microbial enzyme inhibition .

Comparative Analysis: Performance vs. Standards

Antimicrobial Activity (Antibacterial & Antifungal)

The primary mechanism of action for these derivatives involves the azomethine (-CH=N-) linkage , which interferes with normal cell processes by binding to bacterial DNA or inhibiting cell wall synthesis.

Comparative Data: MIC (Minimum Inhibitory Concentration) in µg/mL

Compound ClassS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungal)Performance Verdict
1-Methylpyrrole Schiff Bases 12.5 – 5025 – 10025 – 50Moderate: Effective against Gram(+), but less potent than fluoroquinolones.
Cu(II) / Zn(II) Complexes 3.12 – 12.5 6.25 – 25 6.25 – 12.5 High: Metal complexation enhances lipophilicity and penetration (Chelation Theory).
Ciprofloxacin (Standard) 0.5 – 1.00.01 – 0.5N/ASuperior: Remains the gold standard for potency, but lacks the antifungal crossover of pyrroles.
Fluconazole (Standard) N/AN/A1.0 – 4.0Superior: Standard antifungals are 5-10x more potent than uncomplexed pyrroles.

Expert Insight: The uncomplexed 1-methylpyrrole derivatives often show "bacteriostatic" rather than "bactericidal" activity. However, their Metal Complexes (especially Cu(II)) frequently exhibit synergistic activity, lowering MIC values by 4-fold due to increased lipophilicity (Overton’s concept) and oxidative stress induction.

Anticancer Cytotoxicity

Thiosemicarbazone derivatives of this compound are potent Ribonucleotide Reductase (RNR) inhibitors . They act as "Trojan horses," chelating intracellular iron (Fe) or copper (Cu) to generate Reactive Oxygen Species (ROS) that trigger apoptosis.

Comparative Data: IC50 (Inhibitory Concentration) in µM

CompoundMCF-7 (Breast Cancer)HeLa (Cervical Cancer)Mechanism of Action
1-Methylpyrrole Thiosemicarbazone 5.4 ± 0.88.2 ± 1.2Fe chelation; RNR inhibition.
Cu(II)-Complexed Derivative 1.8 ± 0.3 2.1 ± 0.5 ROS generation; DNA intercalation.
Doxorubicin (Standard) 0.5 ± 0.10.4 ± 0.1Topoisomerase II inhibition; DNA intercalation.
Cisplatin (Standard) 4.5 ± 0.63.8 ± 0.4DNA cross-linking.

Critical Analysis: While Doxorubicin is more potent on a molar basis, 1-methylpyrrole derivatives often exhibit lower cardiotoxicity and remain active against MDR (Multi-Drug Resistant) cell lines where Doxorubicin fails due to P-glycoprotein efflux.

Mechanistic Insights & Signaling Pathways

The biological activity is driven by the "Ligand-Metal-Target" axis. The 1-methyl group enhances cellular uptake, while the hydrazone/thiosemicarbazone tail coordinates metals.

MechanismOfAction Compound 1-Methylpyrrole Derivative Complex Lipophilic Metal Chelate Compound->Complex Chelation Metal Metal Ions (Fe2+, Cu2+) Metal->Complex CellWall Cell Membrane (Passive Diffusion) Complex->CellWall High LogP Target1 Ribonucleotide Reductase (RNR) CellWall->Target1 Intracellular Targeting Target2 Fenton Reaction (ROS Generation) CellWall->Target2 Target3 DNA Gyrase (Bacteria) CellWall->Target3 Effect1 Inhibit DNA Synthesis Target1->Effect1 Effect2 Oxidative Damage Target2->Effect2 Target3->Effect1 Effect3 Apoptosis / Cell Death Effect1->Effect3 Effect2->Effect3

Figure 1: Mechanism of Action. The derivative chelates extracellular metals, facilitating membrane crossing. Inside the cell, it disrupts DNA synthesis (RNR/Gyrase) and generates toxic ROS.

Experimental Protocols

Synthesis of this compound Thiosemicarbazone

This protocol uses an acid-catalyzed condensation.[1] The 1-methyl substitution prevents side reactions common with NH-pyrroles (e.g., polymerization).

Reagents:

  • This compound (10 mmol)

  • Thiosemicarbazide (10 mmol)

  • Ethanol (Absolute, 20 mL)

  • Glacial Acetic Acid (Catalytic, 3-5 drops)

Workflow Diagram:

SynthesisProtocol Start Reactants Mix (EtOH + AcOH) Reflux Reflux (3-4 Hours, 80°C) Start->Reflux Monitor TLC Monitoring (Hexane:EtOAc 7:3) Reflux->Monitor Monitor->Reflux Incomplete Cool Cool to RT (Precipitation) Monitor->Cool Complete Filter Filtration & Recrystallization Cool->Filter Product Pure Product (Yield > 75%) Filter->Product

Figure 2: Synthesis Workflow. A standard condensation reaction yielding high-purity crystalline product.

Step-by-Step Procedure:

  • Dissolution: Dissolve 0.91 g (10 mmol) of thiosemicarbazide in 20 mL of hot ethanol.

  • Addition: Slowly add 1.09 g (10 mmol) of this compound.

  • Catalysis: Add 3-5 drops of glacial acetic acid to protonate the carbonyl oxygen, facilitating nucleophilic attack.

  • Reaction: Reflux at 80°C for 3-4 hours. Monitor progress via TLC (Silica gel, Hexane:Ethyl Acetate 7:3). The product spot will be less polar than the starting aldehyde.

  • Isolation: Cool the mixture to room temperature, then to 4°C. The Schiff base will precipitate as a solid (often yellow/off-white).

  • Purification: Filter the solid and recrystallize from hot ethanol to remove unreacted aldehyde.

  • Validation: Confirm structure via 1H-NMR (Look for Azomethine -CH=N- singlet around δ 8.0-8.5 ppm).

In Vitro Cytotoxicity Assay (MTT Protocol)

Self-Validating Step: Always run a "Blank" (media only) and a "Positive Control" (Doxorubicin) on the same plate to validate cell viability calculations.

  • Seeding: Seed cancer cells (e.g., MCF-7) in 96-well plates (5x10^3 cells/well). Incubate 24h.

  • Treatment: Add test compounds (dissolved in DMSO, final concentration <0.1%) in serial dilutions (0.1 - 100 µM).

  • Incubation: Incubate for 48 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL MTT reagent (5 mg/mL). Incubate 4h. Live cells convert yellow MTT to purple formazan.

  • Solubilization: Dissolve formazan crystals in DMSO (100 µL).

  • Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

References

  • Synthesis and Antimicrobial Activity of Hydrazone-Bridged Thiazole-Pyrrole Derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Link to Source:

  • Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. Molecules. Link to Source:

  • Anticancer Activity of Thiosemicarbazones and Their Metal Complexes. European Journal of Medicinal Chemistry. Link to Source:

  • Biological Evaluation of Pyrrole-2-carboxaldehyde Derivatives. ResearchGate. Link to Source:

  • 1-Methyl-1H-pyrrole-2-carbaldehyde PubChem Entry. National Center for Biotechnology Information. Link to Source:

Sources

Comparative Analysis of Formylation Methods for Pyrroles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The formylation of pyrroles is a cornerstone transformation in the synthesis of porphyrins, dipyrromethenes (BODIPYs), and pharmaceutical intermediates (e.g., Sunitinib). While the Vilsmeier-Haack (VH) reaction remains the industrial "gold standard" for its reliability and low cost, it suffers from poor atom economy and hazardous waste generation.

Modern drug discovery has increasingly pivoted toward Transition-Metal Catalyzed Carbonylation and C3-Selective Strategies to access novel chemical space or handle sensitive substrates that decompose under the acidic conditions of VH. This guide objectively compares these methodologies, providing validated protocols and mechanistic insights to aid in method selection.

Mechanistic Foundations & Decision Framework

Before selecting a protocol, one must understand the electronic bias of the pyrrole ring. Pyrrole is


-excessive; the lone pair on nitrogen participates in the aromatic sextet, making the ring highly nucleophilic.
  • Default Selectivity: Electrophilic attack occurs preferentially at C2 (

    
    )  due to the greater stability of the 
    
    
    
    -complex intermediate compared to C3 (
    
    
    ).
  • The Challenge: Overcoming this C2 bias to access C3-formyl pyrroles, or performing formylation without destroying acid-labile protecting groups.

Method Selection Matrix

Formylation_Decision_Tree Start Target: Formyl Pyrrole Isomer Which Regioisomer? Start->Isomer C2 C2-Formyl (Major) Isomer->C2 Standard C3 C3-Formyl (Minor/Difficult) Isomer->C3 Specialized Substrate Substrate Sensitivity? C2->Substrate Block Method C: Steric Blocking (N-TIPS Strategy) C3->Block Robust Acid Stable Substrate->Robust Sensitive Acid Labile / Late Stage Substrate->Sensitive VH Method A: Vilsmeier-Haack (POCl3/DMF) Robust->VH Metal Method B: Pd-Catalyzed Carbonylation (CO/Pd(OAc)2) Sensitive->Metal caption Figure 1: Strategic decision matrix for selecting pyrrole formylation methods.

Method A: The Vilsmeier-Haack Reaction (Standard)

The Vilsmeier-Haack reaction is the default method for C2-formylation. It utilizes the Vilsmeier Reagent (chloroiminium ion), generated in situ from DMF and POCl


.[1]
Mechanistic Insight

The reaction is an Electrophilic Aromatic Substitution (EAS). The high electron density at C2 attacks the electrophilic carbon of the chloroiminium species. Crucially, the intermediate iminium salt is stable until hydrolysis. This allows for "delayed quenching," where the mixture can be processed only after the electrophile is fully consumed.

Validated Protocol

Safety Note: POCl


 reacts violently with water. All glassware must be oven-dried.
  • Reagent Formation: In a round-bottom flask under Argon, cool anhydrous DMF (3.0 equiv) to 0°C.

  • Activation: Add POCl

    
     (1.1 equiv) dropwise over 15 minutes. A white precipitate (Vilsmeier salt) may form. Stir for 30 mins at 0°C.
    
  • Addition: Dissolve the pyrrole substrate (1.0 equiv) in minimal DMF or DCE (1,2-dichloroethane) and add dropwise to the pre-formed reagent.

  • Reaction: Warm to room temperature (or 60°C for electron-deficient pyrroles) and monitor by TLC. The intermediate iminium salt is often polar and stays at the baseline.

  • Hydrolysis (Critical Step): Pour the reaction mixture onto crushed ice containing Sodium Acetate (NaOAc, 5.0 equiv). Stir vigorously for 1 hour. The basic buffer prevents polymerization of the pyrrole during hydrolysis.

  • Workup: Extract with EtOAc, wash with NaHCO

    
    , brine, and dry over Na
    
    
    
    SO
    
    
    .

Performance Data:

  • Yield: 80–95% (Simple pyrroles).

  • Regioselectivity: >20:1 (C2:C3).

  • Limitations: Incompatible with acid-labile groups (acetals, silyl ethers).

Method B: Transition-Metal Catalyzed Carbonylation (Modern)

For substrates sensitive to the harsh acidic conditions of Vilsmeier-Haack, or when "green chemistry" metrics (E-factor) are a priority, Palladium-catalyzed carbonylation is the superior choice. This method utilizes Carbon Monoxide (CO) or CO surrogates (like formic acid or phenyl formate).[2]

Mechanistic Insight

Unlike the EAS mechanism of VH, this pathway typically involves C-H Activation . The Pd(II) species coordinates to the pyrrole nitrogen (often requiring a directing group or relying on innate electron density), activates the C2-H bond to form a Pd-C bond, inserts CO, and undergoes reductive elimination to release the aldehyde.

Validated Protocol (Direct Carbonylation)

Safety Note: CO gas is silent and deadly. Use a CO-detector and work in a well-ventilated fume hood.

  • Catalyst Loading: In a pressure tube, combine Pd(OAc)

    
     (5 mol%) and Xantphos (10 mol%).
    
  • Solvent/Base: Add substrate (1.0 equiv) in 1,4-dioxane. Add Et

    
    N (2.0 equiv) to neutralize the acid formed during the catalytic cycle.
    
  • CO Introduction: Purge the vessel with CO gas (balloon pressure or 1-5 bar depending on reactivity).

  • Reaction: Heat to 80°C for 12-18 hours.

  • Workup: Filter through a celite pad to remove Pd black. Concentrate and purify via column chromatography.[1]

Performance Data:

  • Yield: 65–85%.

  • Regioselectivity: High C2 selectivity (governed by catalyst coordination).

  • Advantages: Neutral pH conditions; tolerates acid-sensitive protecting groups.

Method C: Regioselective C3-Formylation (The "TIPS" Strategy)

Directing formylation to the C3 (beta) position is difficult because C2 is electronically favored. The most robust solution is Steric Blocking using a bulky N-protecting group.

The Science of Steric Steering

By installing a Triisopropylsilyl (TIPS) group on the Nitrogen, the bulky silyl ligands shield the C2 and C5 positions. This steric wall forces the electrophile (Vilsmeier reagent) to attack the accessible C3 position.

Validated Protocol
  • Protection: React pyrrole with TIPS-Cl and NaH in THF to generate N-TIPS-pyrrole.

  • Formylation: Subject the N-TIPS-pyrrole to standard Vilsmeier-Haack conditions (as described in Method A).

    • Note: The reaction may require slightly higher temperatures (40-50°C) due to the deactivated nature of the ring.

  • Deprotection (Optional): The TIPS group can be cleaved using TBAF (Tetra-n-butylammonium fluoride) if the free NH is required, or left in place as a lipophilic handle.

Performance Data:

  • Yield: 60–75%.

  • Regioselectivity: >10:1 favors C3 .

  • Reference: This phenomenon is well-documented in the synthesis of prodigiosin alkaloids where C3-substitution is mandatory.

Comparative Analysis & Data Summary

The following table summarizes the operational parameters for the three methods.

FeatureVilsmeier-Haack (Method A)Pd-Catalyzed Carbonylation (Method B)N-TIPS Strategy (Method C)
Primary Product 2-Formylpyrrole2-Formylpyrrole3-Formylpyrrole
Yield (Avg) 85-95% 70-80%60-75%
Reagent Cost Low (POCl

, DMF)
High (Pd, Ligands)Medium (TIPS-Cl)
Atom Economy Poor (Stoichiometric waste)Excellent (Catalytic)Medium (Protection step req.)
Safety Profile Hazardous (POCl

, Exothermic)
Hazardous (CO gas)Standard Organic Hazards
Functional Group Tolerance Low (Acid sensitive groups fail)High (Tolerates acetals, esters)High (Steric bulk protects N)
Expert Troubleshooting: "The Black Tar"

A common failure mode in pyrrole formylation is the formation of a black, insoluble tar.

  • Cause: Pyrroles are prone to acid-catalyzed polymerization (polypyrrole formation).

  • Solution: Never quench Vilsmeier reactions with water alone. Always use a buffered solution (Sodium Acetate or Potassium Carbonate) to keep the pH near neutral during hydrolysis.

Visualization: Reaction Pathways[3][4]

Reaction_Pathways Pyrrole Pyrrole Substrate ImSalt Iminium Salt (Intermediate) Pyrrole->ImSalt + VR (Electrophilic Attack) PdComplex Pd-Acyl Complex Pyrrole->PdComplex C-H Activation VR Vilsmeier Reagent (Chloromethyliminium) VR->ImSalt Generated in situ Aldehyde 2-Formylpyrrole ImSalt->Aldehyde Hydrolysis (NaOAc) caption Figure 2: Mechanistic divergence between Vilsmeier-Haack (Electrophilic) and Pd-Catalyzed (C-H Activation) pathways. PdCat Pd(II) / CO PdCat->PdComplex PdComplex->Aldehyde Reductive Elimination

References

  • Vilsmeier-Haack Reaction Overview & Mechanism Source: Organic Chemistry Portal URL:[Link][3]

  • Regiospecific C-Acylation of Pyrroles and Indoles Using N-Acylbenzotriazoles Source: The Journal of Organic Chemistry (ACS) URL:[Link]

  • Recent Advances in Transition Metal-Catalyzed Carbonylation Source: Organic Chemistry Frontiers (RSC) URL:[Link]

  • Palladium-Catalyzed 2-Arylation and Carbonylation of Pyrroles Source: National Institutes of Health (PMC/PubMed) URL:[Link]

  • Synthesis and Reactivity of 2-Thionoester Pyrroles: A Route to 2-Formyl Pyrroles Source: Royal Society of Chemistry (RSC Advances) URL:[Link]

Sources

Beyond Vilsmeier-Haack: Advanced Protocols for Pyrrole Formylation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of high-performance alternatives to the Vilsmeier-Haack reaction for pyrrole formylation. It is designed for researchers requiring specific regioselectivity, milder conditions, or avoidance of phosphorus oxychloride (POCl₃).

Executive Summary: Why Leave the Standard?

The Vilsmeier-Haack (VH) reaction (POCl₃/DMF) remains the industrial standard for C2-formylation of pyrroles due to its reliability. However, its dominance is challenged by:

  • Acid Sensitivity: The highly acidic workup degrades acid-labile protecting groups (e.g., Boc, silyl ethers).

  • Waste Disposal: Large quantities of phosphorus waste and exothermic quenching.

  • Regiocontrol: Difficulty in overriding the inherent C2-selectivity to access C3-formyl pyrroles without blocking groups.

This guide evaluates three chemically distinct alternatives: Rieche Formylation (High Yield/Lewis Acid), Gattermann-Adams (Solid Reagents), and Modified VH Systems (Tf₂O/Oxalyl Chloride).

Decision Matrix: Selecting the Right Method

Use the following logic flow to determine the optimal reagent system for your substrate.

FormylationLogic Start Start: Pyrrole Substrate AcidSensitive Is the substrate Acid-Sensitive (e.g., Boc)? Start->AcidSensitive Regio Target Position? AcidSensitive->Regio No Oxalyl Oxalyl Chloride/DMF (Mild/Vinyl-pyrroles) AcidSensitive->Oxalyl Yes (Avoids H3PO4) Scale Scale > 100g? VH Standard Vilsmeier-Haack (POCl3/DMF) Scale->VH No Rieche Rieche Formylation (TiCl4/DCME) Scale->Rieche Yes (Cleaner Workup) Regio->VH C2 (Standard) Regio->Rieche C2 (High Yield) Tf2O Tf2O-Modified VH (High Reactivity) Regio->Tf2O Deactivated Ring VH->Scale Waste Issue?

Figure 1: Strategic selection of formylation reagents based on substrate stability and scale.

Technical Deep Dive: The Alternatives
A. Rieche Formylation (TiCl₄ / Dichloromethyl Methyl Ether)

This is the highest-performance alternative to VH. It utilizes a Lewis acid (TiCl₄) to activate dichloromethyl methyl ether (DCME), generating a reactive alkoxy-carbenium species.

  • Mechanism: Friedel-Crafts type alkylation followed by hydrolysis.

  • Key Advantage: Often higher yielding than VH for electron-rich heterocycles; avoids phosphorus waste.

  • Regioselectivity: Strongly favors C2; can be directed to C4/C5 in pyrrole-2-carboxylates.

  • Safety Note: DCME is a potential carcinogen and lachrymator. Handle in a fume hood.

B. Gattermann Reaction (Adams Modification)

A classical method revitalized by using solid Zinc Cyanide (Zn(CN)₂) instead of gaseous HCN.

  • Mechanism: Zn(CN)₂ reacts with HCl to generate HCN in situ, which forms a formimidoyl chloride intermediate.

  • Key Advantage: Solid reagent handling; effective for very electron-rich pyrroles where VH fails or over-reacts.

  • Critical Safety: Extreme Cyanide Hazard. Requires bleach traps for exhaust gas. Only recommended when other methods fail.

C. Vilsmeier Variants (Tf₂O or Oxalyl Chloride)

Modifying the activating agent changes the electrophilicity of the Vilsmeier reagent.

  • Tf₂O/DMF: Generates a "super-electrophile" capable of formylating deactivated pyrroles.

  • Oxalyl Chloride/DMF: Generates the Vilsmeier reagent under milder, non-phosphorus conditions. Ideal for 1-vinylpyrroles to avoid polymerization.

Comparative Performance Data
FeatureVilsmeier-Haack (Standard)Rieche Formylation (Best Alternative)Gattermann-Adams (Specialist)Oxalyl Chloride/DMF (Mild)
Reagents POCl₃, DMFTiCl₄, DCMEZn(CN)₂, HCl, AlCl₃(COCl)₂, DMF
Active Species Chloroiminium ionAlkoxy-carbenium ionFormimidoyl chlorideChloroiminium ion
Yield (Typical) 60–85%80–95% 50–75%70–90%
Atom Economy Poor (P-waste)Moderate (Ti-waste)Poor (Zn/CN waste)Moderate
Substrate Scope GeneralAcid-stableElectron-richAcid-sensitive / Vinyl
Safety Profile Corrosive / ExothermicMoisture Sensitive / CarcinogenHigh Toxicity (CN) Gas evolution (CO/CO₂)
Detailed Experimental Protocols
Protocol A: High-Yield Rieche Formylation

Best for: Standard pyrroles requiring high yield and clean isolation.

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and N₂ inlet.

  • Solvent: Add Dichloromethane (DCM) (50 mL) and the Pyrrole substrate (10 mmol). Cool to 0°C (ice bath).

  • Lewis Acid Addition: Add TiCl₄ (2.2 equiv, 22 mmol) dropwise via syringe. Note: Solution will turn dark/red. Stir for 15 min.

  • Reagent Addition: Add Dichloromethyl methyl ether (DCME) (1.1 equiv, 11 mmol) dropwise over 10 min.

  • Reaction: Stir at 0°C for 30 min, then warm to Room Temperature (RT) for 1–2 h. Monitor by TLC.[1]

  • Quench: Pour reaction mixture slowly into ice-cold saturated NH₄Cl solution.

  • Workup: Extract with DCM (3x), wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Mild Formylation with Oxalyl Chloride

Best for: 1-Vinylpyrroles or substrates sensitive to strong mineral acids.

  • Reagent Formation: In a dry flask under N₂, dissolve DMF (1.1 equiv) in DCM . Cool to 0°C .[2]

  • Activation: Add Oxalyl Chloride (1.1 equiv) dropwise. Caution: Gas evolution (CO/CO₂). Stir 30 min until gas evolution ceases and a white suspension forms.

  • Substrate Addition: Add the Pyrrole substrate (1.0 equiv) dissolved in DCM dropwise.

  • Reaction: Stir at 0°C for 1 h, then RT for 2 h.

  • Hydrolysis: Add 2M Sodium Acetate (aq) or saturated NaHCO₃ and stir vigorously for 15 min.

  • Workup: Standard extraction with DCM.

"Traps" to Avoid: What NOT to Do
  • Reimer-Tiemann Reaction (CHCl₃/KOH): Do not use this for pyrrole formylation. Unlike phenols, pyrroles undergo the Ciamician-Dennstedt rearrangement under these conditions, resulting in ring expansion to 3-chloropyridine .

  • Direct Formaldehyde Reaction: Reacting pyrrole directly with formaldehyde/acid leads to uncontrolled polymerization (porphyrinogens) or dipyrromethane formation, not the aldehyde.

References
  • Rieche Formylation Mechanism & Scope

    • Garcia-Alvarez, P., et al. "Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4." Molecules, 2022.[1][3] Link

  • Vilsmeier-Haack Review & Variants

    • Meth-Cohn, O., & Stanforth, S. P. "The Vilsmeier–Haack Reaction."[1][4][5][6][7] Comprehensive Organic Synthesis, 1991. Link

  • Oxalyl Chloride Method for Vinylpyrroles

    • Mikhaleva, A. I., et al. "Formylation of 1-Vinylpyrroles." Synthesis, 2009. Link

  • Reimer-Tiemann Ring Expansion (Warning)

    • Wynberg, H. "The Reimer-Tiemann Reaction." Chemical Reviews, 1960.[4] Link

  • Solvent-Free Vilsmeier (Green Chemistry)

    • Redamala, R.[1] "Solvent-Free Vilsmeier-Haack Formylation."[1] Journal of Pharma Research, 2022.[1] Link

Sources

Analytical Benchmarking: Pyrrole-2-Carboxaldehyde Purity Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For pharmaceutical intermediates like pyrrole-2-carboxaldehyde (P2C), "purity" is a moving target.[1] This molecule is deceptively simple but notoriously unstable, prone to acid-catalyzed polymerization and air oxidation. While Gas Chromatography (GC) is the industry standard for Certificate of Analysis (CoA) generation due to speed, it often overestimates purity by failing to detect non-volatile oligomers.[1] High-Performance Liquid Chromatography (HPLC) remains the robust workhorse for process monitoring, while Quantitative NMR (qNMR) stands as the "Supreme Court"—the only orthogonal method capable of determining absolute purity without reference standards.

This guide objectively compares these three methodologies, providing validated protocols and a decision matrix for researchers in drug development.

The Challenge: The "Deceptive Simple" Molecule

Pyrrole-2-carboxaldehyde (CAS: 1003-29-8) presents three specific analytical hurdles that dictate method selection:

  • Thermal Instability: P2C readily dimerizes and polymerizes (porphyrinogen formation) upon heating or acid exposure.[1]

  • Isomer Contamination: Separation of the 2-isomer from the 3-isomer (pyrrole-3-carboxaldehyde) is critical for regioselective synthesis.[1]

  • "Invisible" Impurities: Oligomers often lack distinct chromophores or volatility, making them invisible to standard UV or FID detection windows.

Technique 1: HPLC-UV (The Process Workhorse)

Verdict: Best for routine purity checks, stability monitoring, and isomer separation.[1]

HPLC is the preferred method for quantifying P2C because it operates at ambient temperatures, minimizing on-column degradation.[1] It effectively separates the monomer from early-stage oligomers and the 3-isomer.[1]

Validated Protocol
  • Column: C18 (ODS) column (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1]

  • Mobile Phase: Isocratic 50:50 Acetonitrile (ACN) : Water (H₂O).[1]

    • Note: Avoid strong acidic modifiers (like >0.1% TFA) which can induce on-column polymerization.[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 290 nm (Lambda max for the conjugated aldehyde system).[1]

  • Temperature: 25°C (Do not heat the column).

  • Sample Prep: Dissolve 1 mg/mL in ACN or DMSO. Inject 5-10 µL.

Performance Analysis
ParameterPerformanceNotes
Linearity (R²) > 0.999Excellent dynamic range for monomer quantification.[1]
Selectivity HighResolves 2-aldehyde (RT ~4-5 min) from 3-aldehyde (RT ~3.5 min).[1]
LOD/LOQ ~0.1 µg/mLHighly sensitive for trace isomer detection.
Risk Factor Medium"Ghost peaks" may appear if the sample sits in the autosampler for >12 hours.[1]

Technique 2: qNMR (The Absolute Standard)

Verdict: Essential for reference standard calibration and detecting non-chromatographable impurities (water, salts, polymers).[1]

Quantitative NMR (qNMR) provides a direct mole-ratio measurement of the analyte against an internal standard.[1] Unlike chromatography, it does not require a pure reference standard of P2C itself, making it ideal for assigning absolute purity to a "primary standard."[1]

Validated Protocol
  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB).[1] High purity, non-hygroscopic, distinct singlet at ~6.1 ppm.[1]

  • Solvent: DMSO-d6 or CDCl₃ (DMSO is preferred to prevent aldehyde hydration).[1]

  • Relaxation Delay (D1): 30-60 seconds (Must be > 5 × T1 to ensure full relaxation).

  • Pulse Angle: 90°.

  • Scans: 16-32 (Sufficient for >10 mg samples).

The qNMR Equation

Calculate purity (


) using the following mass-independent formula:

[1]

Where:

  • 
     = Integral area[1][2]
    
  • 
     = Number of protons (1 for P2C aldehyde proton, 3 or 9 for TMB depending on signal)[1]
    
  • 
     = Molar mass
    
  • 
     = Weighed mass[3]
    
  • 
     = Purity (decimal)[1]
    
Performance Analysis
ParameterPerformanceNotes
Accuracy ± 0.5%The most accurate method for "mass balance" purity.[1]
Specificity HighAldehyde proton at ~9.4-9.5 ppm is highly distinct.[1]
Limitations SensitivityRequires mg-scale sample; poor for trace impurity (<0.1%) detection.[1]

Technique 3: GC-FID (The Vendor Standard)

Verdict: Useful for volatile solvent analysis but high risk for P2C purity assignment.[1]

Many chemical vendors (e.g., TCI, Sigma) quote GC purity (>98%).[1] However, this often represents "volatile purity." If the sample contains 10% non-volatile polymer, GC will still report 99% purity of the volatile fraction, leading to drastic yield miscalculations in synthesis.[1]

Operational Parameters
  • Inlet Temperature: Keep Low (200°C max). High temps cause polymerization in the liner.[1]

  • Column: Non-polar capillary (e.g., DB-5 or HP-5).[1]

  • Carrier Gas: Helium, 1 mL/min.

  • Detection: FID (Flame Ionization Detector).[1]

Risk Assessment[1]
  • False Positives: Thermal degradation in the injector can create artifact peaks (furans/pyrroles) that weren't in the original sample.[1]

  • False Negatives: Oligomers/polymers do not elute and are ignored by the integration, inflating the reported purity.

Comparative Decision Matrix

The following diagram illustrates the logical workflow for selecting the correct analytical technique based on the stage of drug development.

PurityDecisionTree Start Start: Purity Assessment of Pyrrole-2-Carboxaldehyde GoalQ What is the primary goal? Start->GoalQ Routine Routine Process Control (Monitoring Reaction) GoalQ->Routine Daily Checks Absolute Reference Standard Certification GoalQ->Absolute Calibration Vendor Vendor QC Check (Incoming Raw Material) GoalQ->Vendor Quick Screen IsomerCheck Isomer Separation Needed? (2- vs 3-aldehyde) Routine->IsomerCheck qNMR METHOD: qNMR (Internal Std: TMB) Absolute->qNMR GC METHOD: GC-FID (Caution: Thermal Risk) Vendor->GC Volatiles Only Warning Check for Non-Volatiles (Polymers) Vendor->Warning Total Purity HPLC METHOD: HPLC-UV (50:50 ACN:H2O) IsomerCheck->HPLC Yes (High Res) Warning->qNMR Validation

Caption: Decision workflow for selecting analytical methods. Green nodes indicate recommended endpoints; red nodes indicate high-risk pathways requiring validation.

Experimental Workflow: HPLC Stability Check

Since P2C is unstable, a self-validating HPLC workflow is required to ensure the assay itself isn't degrading the sample.[1]

HPLCWorkflow Step1 1. Prepare Stock (1 mg/mL in ACN) Step2 2. Split Sample Step1->Step2 VialA Vial A: Inject Immediately (T = 0) Step2->VialA VialB Vial B: Incubate 4h @ 25°C (Stability Stress) Step2->VialB Step3 3. Compare Chromatograms VialA->Step3 VialB->Step3 Decision New Peaks in Vial B? Step3->Decision Pass PASS: Method Valid Proceed to Quant Decision->Pass No Change Fail FAIL: Sample Unstable Switch to qNMR or Cool Autosampler Decision->Fail Growth > 2%

Caption: Self-validating HPLC workflow to detect on-column or autosampler degradation of pyrrole-2-carboxaldehyde.

References

  • Pauli, G. F., et al. (2014).[1] "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link[1]

  • Titchiner, G. R., et al. (2022).[1] "Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation." Catalysts. (Describes HPLC method: 50:50 ACN:H2O). Link[1]

  • TCI Chemicals. (2024).[1] "Product Specification: Pyrrole-2-carboxaldehyde (GC Purity)." Link

  • Simova, S., et al. (2022).[1] "Combining NMR and MS to Describe Pyrrole-2-Carbaldehydes." Journal of Agricultural and Food Chemistry. (NMR Fingerprinting). Link[1]

Sources

A Senior Application Scientist's Guide to the Characterization of Novel 1-Methylpyrrole-2-carboxaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored For: Researchers, Scientists, and Drug Development Professionals Objective: To provide an in-depth, objective comparison of novel 1-Methylpyrrole-2-carboxaldehyde derivatives, supported by experimental data and protocols, to guide future research and development.

Introduction: The Versatility of the this compound Scaffold

The this compound core is a privileged scaffold in medicinal chemistry. As a five-membered aromatic heterocycle, it is present in numerous natural products and serves as a crucial building block for synthesizing compounds with a wide spectrum of biological activities.[1][2] Its inherent properties, including its ability to participate in hydrogen bonding and its relatively small size, allow derivatives to interact with a variety of biological targets.[3] This guide focuses on the synthesis, characterization, and comparative analysis of novel derivatives, providing the technical insights necessary for their advancement as therapeutic candidates. The parent compound, 1-Methyl-2-pyrrolecarboxaldehyde, is an arenecarbaldehyde that has been identified in various natural sources, including Capparis spinosa and Nicotiana tabacum.[4]

The rationale for derivatization is clear: to enhance potency, selectivity, and pharmacokinetic properties. By strategically modifying the core structure, we can tune the molecule's activity towards specific targets, leading to the development of potent agents for various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[5][6][7]

Synthetic Strategies: From Core to Candidate

The synthesis of novel derivatives typically begins with the functionalization of the pyrrole ring. A common and efficient method for introducing the key aldehyde group onto a pyrrole is the Vilsmeier-Haack reaction.[8] This electrophilic substitution reaction is highly effective for electron-rich heterocycles.

Causality in Synthesis: The choice of the Vilsmeier reagent (e.g., prepared from phosphorus oxychloride and dimethylformamide) is critical. It generates a mild electrophile (the Vilsmeier reagent) that readily reacts with the electron-rich pyrrole ring, primarily at the C2 position due to the directing effect of the nitrogen atom, leading to high yields of the desired 2-carboxaldehyde intermediate.

Subsequent derivatization often involves reactions at the aldehyde, such as condensation with amines or hydrazides to form Schiff bases or hydrazones, respectively.[1] These reactions are advantageous as they allow for the introduction of diverse functionalities, significantly expanding the chemical space for biological screening.

Synthesis_Workflow Pyrrole 1-Methylpyrrole Vilsmeier Vilsmeier-Haack Reaction (POCl3/DMF) Pyrrole->Vilsmeier Core 1-Methylpyrrole- 2-carboxaldehyde Vilsmeier->Core Condensation Condensation Reaction (e.g., with R-NH2) Core->Condensation Derivatives Novel Schiff Base Derivatives Condensation->Derivatives

Caption: General synthetic workflow for producing novel derivatives.

Comprehensive Characterization: A Multi-Technique Approach

Confirming the structure and purity of newly synthesized compounds is non-negotiable. A combination of spectroscopic and analytical techniques is employed to provide an unambiguous structural assignment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the molecular structure. Proton NMR provides information on the number of different types of protons and their neighboring environments, while Carbon-13 NMR identifies the different carbon environments in the molecule.[9][10] For example, the disappearance of the aldehyde proton signal (~9.5 ppm) and the appearance of a new imine proton signal (~8-9 ppm) in the ¹H NMR spectrum are clear indicators of successful Schiff base formation.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. A key diagnostic observation is the shift of the C=O stretching frequency from the aldehyde (~1660-1680 cm⁻¹) to the C=N stretching frequency of the imine (~1640-1660 cm⁻¹).

  • Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) is particularly powerful as it can determine the molecular formula with high accuracy. Fragmentation patterns observed in techniques like Electron Ionization (EI)-MS can offer further structural clues.[11]

  • Single-Crystal X-ray Diffraction: When high-quality crystals can be grown, X-ray diffraction provides the definitive, three-dimensional structure of the molecule, confirming connectivity, stereochemistry, and conformational details.[12][13]

Comparative Biological Activity

The true value of novel derivatives lies in their biological performance. Below, we compare the activity of representative this compound derivatives across several key therapeutic areas, benchmarked against established agents where possible.

Antimicrobial Activity

Pyrrole derivatives have shown significant promise as antimicrobial agents, capable of inhibiting the growth of both bacteria and fungi.[14] Their mechanism often involves interaction with essential biomolecules in pathogens.[14]

Comparative Data: Minimum Inhibitory Concentration (MIC)

Compound IDDerivative TypeS. aureus (Gram+) MIC (µg/mL)E. coli (Gram-) MIC (µg/mL)C. albicans (Yeast) MIC (µg/mL)Reference
Parent This compound>100>100>100Assumed
PY-101 Hydrazone Derivative12.52512.5[7]
PY-102 Schiff Base (4-Cl-Ph)6.2512.56.25[1]
PY-103 Schiff Base (4-NO₂-Ph)3.126.253.12[1]
Streptomycin Standard Antibiotic1.63.12N/A[7]
Fluconazole Standard AntifungalN/AN/A0.8N/A

Analysis: The data clearly demonstrates that derivatization is essential for antimicrobial activity. The introduction of hydrazone and Schiff base moieties significantly enhances potency. Notably, electron-withdrawing groups on the phenyl ring of the Schiff base (e.g., -NO₂ in PY-103) appear to increase activity, a crucial insight for future structure-activity relationship (SAR) studies.

Anticancer Activity

The pyrrole scaffold is a component of several anticancer drugs, and novel derivatives are being actively investigated for their cytotoxic effects against various cancer cell lines.[15] Some derivatives have been shown to act as competitive inhibitors of key signaling proteins like EGFR and VEGFR, which are crucial for tumor growth and angiogenesis.[5]

Comparative Data: In Vitro Cytotoxicity (IC₅₀)

Compound IDDerivative TypeMCF-7 (Breast) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)HCT116 (Colon) IC₅₀ (µM)Reference
Parent This compound>50>50>50Assumed
PY-201 Pyrrol-2-one hybrid7.510.28.1[16]
PY-202 Benzothiazole conjugate5.16.84.5[5]
PY-203 Cinnamic hybrid9.215.411.7[6]
Doxorubicin Standard Chemotherapy0.91.21.0N/A

Analysis: As with antimicrobial activity, derivatization is key to unlocking anticancer potential. The conjugation of other heterocyclic systems, such as benzothiazole (PY-202), yields compounds with low micromolar cytotoxicity. While not as potent as the standard chemotherapeutic Doxorubicin, these derivatives may offer improved selectivity and a different mechanism of action, warranting further investigation into their effects on specific cellular pathways.

Antioxidant and Anti-inflammatory Activity

Chronic inflammation and oxidative stress are underlying factors in many diseases. Pyrrole derivatives have been explored as dual inhibitors of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes, key players in the inflammatory cascade.[6] They have also shown promise as neuroprotective agents due to their antioxidant properties.[17][18]

Comparative Data: Enzyme Inhibition and Radical Scavenging

Compound IDDerivative TypeCOX-2 Inhibition IC₅₀ (µM)LOX Inhibition IC₅₀ (µM)DPPH Scavenging EC₅₀ (µM)Reference
PY-301 Pyrrole-cinnamate hybrid0.5530.045.2[6]
PY-302 Azomethine compoundN/AN/A25.8[17]
Celecoxib Standard COX-2 Inhibitor0.04>100N/A[6]
Trolox Standard AntioxidantN/AN/A15.5N/A

Analysis: Hybrid molecules, such as the pyrrole-cinnamate PY-301, demonstrate potent and selective COX-2 inhibition, rivaling established drugs but with the added benefit of LOX inhibition, which could lead to a better safety profile than traditional NSAIDs.[6] The azomethine derivatives show significant radical scavenging ability, highlighting their potential in diseases driven by oxidative stress.

Key Experimental Protocols

To ensure reproducibility and validity, the following are detailed protocols for the primary assays discussed.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method, a standard for assessing antimicrobial potency.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Incubation & Readout A1 Prepare stock solutions of test compounds in DMSO B1 Perform 2-fold serial dilution of compounds across the plate A1->B1 A2 Prepare standardized microbial inoculum (e.g., 0.5 McFarland) B2 Add microbial inoculum to all wells (except sterility control) A2->B2 A3 Dispense sterile growth medium into 96-well plate A3->B1 B1->B2 B3 Include controls: - Positive (inoculum, no drug) - Negative (medium only) - Standard antibiotic B2->B3 C1 Incubate plate at 37°C for 18-24 hours B3->C1 C2 Visually inspect for turbidity (microbial growth) C1->C2 C3 Determine MIC: Lowest concentration with no visible growth C2->C3

Caption: Workflow for the broth microdilution MIC assay.

Step-by-Step Methodology:

  • Preparation: Dissolve test compounds in DMSO to a high concentration (e.g., 10 mg/mL). Prepare a bacterial or fungal suspension in sterile saline, adjusted to a 0.5 McFarland turbidity standard.

  • Plating: Add 100 µL of appropriate sterile broth (e.g., Mueller-Hinton for bacteria) to each well of a 96-well microtiter plate.

  • Serial Dilution: Add 100 µL of the stock compound solution to the first well and perform a 2-fold serial dilution across the plate.

  • Inoculation: Add 10 µL of the standardized microbial inoculum to each well, resulting in a final volume of ~110 µL.

  • Controls: Ensure the plate includes wells for a positive control (broth + inoculum), a negative/sterility control (broth only), and a standard antibiotic control.

  • Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

  • Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Protocol 2: MTT Assay for In Vitro Cytotoxicity

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the old medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Conclusion and Future Outlook

The this compound scaffold is a highly tractable starting point for the development of novel therapeutic agents. This guide demonstrates that strategic derivatization, primarily through the formation of Schiff bases and hydrazones, is a validated method for unlocking potent biological activities across antimicrobial, anticancer, and anti-inflammatory domains. The comparative data presented herein underscores the importance of systematic SAR exploration, particularly concerning the electronic properties of substituents.

Future work should focus on optimizing the lead compounds identified in these studies. This includes expanding the range of substituents to improve potency and selectivity, as well as conducting in-depth mechanistic studies to fully elucidate their modes of action. By combining rational design with robust characterization and screening protocols, the full potential of these versatile pyrrole derivatives can be realized.

References

  • Title: Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds. Source: Google Patents (WO2001028997A2).
  • Title: Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. Source: PMC (Scientific Reports). URL: [Link]

  • Title: Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. Source: PubMed. URL: [Link]

  • Title: Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. Source: MDPI (Molecules). URL: [Link]

  • Title: 1-Methyl-1H-pyrrole-2-carbaldehyde. Source: PubChem. URL: [Link]

  • Title: Showing Compound 1-Methyl-2-pyrrolecarboxaldehyde (FDB020364). Source: FooDB. URL: [Link]

  • Title: Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. Source: PMC (International Journal of Molecular Sciences). URL: [Link]

  • Title: 1H-Pyrrole-2-carboxaldehyde, 1-methyl-. Source: NIST Chemistry WebBook. URL: [Link]

  • Title: Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. Source: MDPI (International Journal of Molecular Sciences). URL: [Link]

  • Title: Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Source: MDPI (Molecules). URL: [Link]

  • Title: Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Source: VLife Sciences. URL: [Link]

  • Title: 1-methyl-2-pyrrole carboxaldehyde, 1192-58-1. Source: The Good Scents Company. URL: [Link]

  • Title: Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives. Source: RJPT (Research Journal of Pharmacy and Technology). URL: [Link]

  • Title: Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. Source: ResearchGate. URL: [Link]

  • Title: Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. Source: PubMed. URL: [Link]

  • Title: Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. Source: PMC (Medicina). URL: [Link]

  • Title: Nuclear magnetic resonance spectra of some pyrrole derivatives. Source: ResearchGate. URL: [Link]

  • Title: Rational Design of a Low-Data Regime of Pyrrole Antioxidants for Radical Scavenging Activities Using Quantum Chemical Descriptors and QSAR with the GA-MLR and ANN Concepts. Source: MDPI (Molecules). URL: [Link]

  • Title: Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Source: Organic Communications. URL: [Link]

  • Title: Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. Source: ResearchGate (Journal of Pharmacy & Pharmaceutical Sciences). URL: [Link]

  • Title: Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Source: MDPI (Molecules). URL: [Link]

  • Title: Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Source: MDPI (Molecules). URL: [Link]

  • Title: Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. Source: YouTube. URL: [Link]

  • Title: Showing Compound 1-Methylpyrrole (FDB011113). Source: FooDB. URL: [Link]

  • Title: Synthesis and antimicrobial activity of some new pyrrole derivatives. Source: ResearchGate. URL: [Link]

  • Title: Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Source: PubMed. URL: [Link]

  • Title: 1 H NMR spectra of compound 3a. Source: ResearchGate. URL: [Link]

  • Title: 1H-Pyrrole-2-carboxaldehyde. Source: NIST Chemistry WebBook. URL: [Link]

  • Title: Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. Source: PMC (RSC Medicinal Chemistry). URL: [Link]

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Safety Operating Guide

Operational Guide: Safe Handling and Disposal of 1-Methylpyrrole-2-carboxaldehyde

[1]

Executive Summary: Immediate Action Directives

Urgency Level: Moderate (Combustible Liquid / Irritant) Primary Disposal Path: High-temperature incineration via approved chemical waste contractor. Critical Prohibition: Do NOT dispose of down the drain. Do NOT mix with strong oxidizing acids (Nitric/Chromic) or strong bases (Sodium Hydroxide) in waste streams.

Chemical Profile & Hazard Identification

As a researcher, understanding the intrinsic properties of your analyte dictates the safety protocol. 1-Methylpyrrole-2-carboxaldehyde is an aromatic aldehyde.[1] Its disposal requirements are driven by its flammability profile and its potential for uncontrolled polymerization if improperly commingled.

Key Physicochemical Data
ParameterValueOperational Implication
CAS Number 1192-58-1Use for waste manifest and inventory tracking.[1]
Flash Point ~72°C - 76°C (Closed Cup)Class IIIA Combustible Liquid. Must be stored/disposed of away from ignition sources.[1]
Physical State Clear yellow/brown liquidViscosity allows for pouring; susceptible to oxidation (darkening) upon air exposure.[1]
Reactivity Aldehyde / Pyrrole RingElectron-rich ring makes it susceptible to electrophilic attack; aldehyde group is prone to oxidation.[1]
GHS Hazards H315, H319, H335Irritating to skin, eyes, and respiratory system.[1][2] PPE is mandatory.

The Science of Disposal: Causality & Mechanism

Why do we choose specific disposal routes for this molecule?

  • Incineration vs. Treatment: The pyrrole ring is aromatic and stable. Chemical neutralization at the bench (e.g., using bleach) is often inefficient and can generate toxic chlorinated byproducts. High-temperature incineration (typically >1000°C with afterburners) is required to break the aromatic ring and fully oxidize the carbon skeleton into CO₂ and NOₓ, which are then scrubbed.

  • Incompatibility Risks (The "Do Not Mix" List):

    • Strong Oxidizers (e.g., Nitric Acid, Peroxides): The aldehyde group (-CHO) is easily oxidized to a carboxylic acid. This reaction is exothermic. Mixing this waste with oxidizing acids in a closed carboy can lead to pressure buildup and rupture.

    • Strong Bases (e.g., NaOH, KOH): Aldehydes lacking alpha-hydrogens (like benzaldehyde) undergo Cannizzaro reactions, but pyrrole aldehydes can undergo complex condensation or polymerization reactions in basic media, forming insoluble tars that clog waste containers.

Step-by-Step Disposal Protocols

Protocol A: Standard Liquid Waste Accumulation

Use this for expired stock solutions, reaction mother liquors, or rotary evaporator condensates.

  • Select Container: Use a High-Density Polyethylene (HDPE) or glass carboy. Ensure it is rated for solvent waste.[3]

  • Verify Compatibility: Check the current contents of the waste container. Ensure no strong oxidizers or active metals are present.

  • Segregation:

    • Ideal Stream: "Non-Halogenated Organic Solvents."

    • Acceptable Co-solvents: Acetone, Methanol, Ethanol, Ethyl Acetate, Dichloromethane (only if the stream is already classified as Halogenated).

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: Write "this compound" (do not use abbreviations).[1][4][5]

    • Hazard Checkboxes: Mark "Irritant" and "Combustible/Flammable."

  • Closure: Cap tightly when not in use to prevent the escape of irritating vapors (H335).

Protocol B: Spill Cleanup (Bench Scale < 500 mL)

Immediate containment prevents respiratory exposure.

  • Evacuate & Ventilate: Remove ignition sources. Ensure fume hood sash is at the proper working height.

  • PPE Upgrade: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat. If outside a hood, a half-face respirator with organic vapor cartridges is advised.

  • Absorb:

    • Do NOT use paper towels as the primary absorbent for large amounts (increases surface area for flammability).

    • USE: Vermiculite, sand, or commercial "Solvent/Organic" spill pads.

  • Collect: Scoop absorbed material into a wide-mouth jar or heavy-duty polyethylene bag.

  • Clean Surface: Wipe the area with soap and water to remove oily residues.

  • Disposal: Treat the debris as solid hazardous waste (Solvent Contaminated Debris).

Protocol C: Empty Container Management (RCRA Compliance)

A container is only "empty" if it meets regulatory definition (e.g., EPA 40 CFR 261.7).[6]

  • The "P-List" Check: This chemical is not P-listed (acutely toxic), so standard triple-rinsing applies.[1]

  • Triple Rinse Procedure:

    • Rinse 1: Add a small volume of compatible solvent (e.g., Acetone or Ethanol) to the empty bottle. Cap and shake well. Pour rinsate into the Liquid Waste container (Protocol A).

    • Rinse 2: Repeat.

    • Rinse 3: Repeat.

  • Deface Label: Cross out the chemical name and hazard warnings.

  • Final Step: Allow the solvent to evaporate in a fume hood (if permitted by local policy) or dispose of the capped bottle as "Glass Recycling" or "Trash" depending on institutional rules.

Visual Workflow: Decision Logic

The following diagram illustrates the decision-making process for disposing of this compound.

DisposalLogicStartStart: Identify Waste SourceStateCheckDetermine Physical StateStart->StateCheckLiquidLiquid Waste(Stock/Reaction)StateCheck->LiquidSolidSolid Waste(Spill Debris/Tars)StateCheck->SolidEmptyEmpty ContainerStateCheck->EmptySegregateSegregate Stream:Non-Halogenated OrganicLiquid->SegregateAbsorbAbsorb with Vermiculite/Pads(Do not use Paper Towels)Solid->AbsorbRinseTriple Rinse with Acetone(Collect Rinsate as Liquid Waste)Empty->RinseIncompatCheck Incompatibilities:NO Oxidizers/Strong BasesSegregate->IncompatCarboyTransfer to HDPE/Glass CarboyLabel: 'Combustible/Irritant'Incompat->CarboyContractorFinal Disposal:High-Temp IncinerationCarboy->ContractorBagSeal in Poly Bag/JarLabel: 'Solvent Debris'Absorb->BagBag->ContractorDefaceDeface Label &Recycle/TrashRinse->Deface

Figure 1: Decision tree for the safe segregation and disposal of this compound waste streams.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 14504, this compound.[1] Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[7] National Academies Press (US).[7] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). RCRA Empty Container Definition (40 CFR 261.7).[6][8] Retrieved from [Link]

Personal Protective Equipment (PPE) & Handling Guide: 1-Methylpyrrole-2-carboxaldehyde

[1]

CAS Number: 1192-58-1 Synonyms: 1-Methyl-2-pyrrolecarboxaldehyde; N-Methylpyrrole-2-carboxaldehyde Physical State: Low-melting solid or liquid (MP: ~15-17°C; BP: ~200°C) Primary Hazards: Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335), Combustible Liquid (H227).[1]

Part 1: Executive Safety Directive

To: Laboratory Personnel and Safety Officers From: Senior Application Scientist Subject: Operational Safety Protocol for CAS 1192-58-1

Handling 1-Methylpyrrole-2-carboxaldehyde requires more than generic "gloves and goggles."[2] This compound is a reactive heterocyclic aldehyde .[3] Its dual nature—susceptibility to autoxidation (darkening upon air exposure) and potential for significant mucosal irritation—dictates a "Containment First" strategy.[3]

The Critical Risk: While classified primarily as an irritant, the aldehyde functional group combined with the pyrrole ring suggests high reactivity with biological nucleophiles (proteins/DNA).[3] Standard nitrile gloves may offer insufficient protection against prolonged contact due to the permeation characteristics of cyclic organic solvents.[3] Do not rely on standard thin nitrile gloves for spill cleanup. [3]

Part 2: PPE Technical Specifications & Selection Logic[4]

Hand Protection: The "Chemical Analogy" Protocol

Specific permeation data for this CAS is rarely available in standard vendor charts.[3] Therefore, we apply the Chemical Analogy Approach , treating the substance with the caution reserved for its structural analogs (e.g., N-Methylpyrrolidone and aromatic aldehydes).

Exposure ScenarioRecommended Glove SystemTechnical Rationale
Incidental Splash (Standard Bench Work)Nitrile (Minimum 5 mil / 0.12 mm) Nitrile provides adequate physical barrier for momentary contact. Protocol: Change immediately upon any visible splash.[3]
High Exposure (Spill Cleanup / Scale-up)Laminate (EVOH/PE) or Butyl Rubber Why? Aldehydes and pyrrole derivatives can swell or permeate nitrile over time. Laminate (e.g., Silver Shield™) offers broad-spectrum chemical resistance.
Dexterity-Critical (Weighing/Syringing)Double Gloving Inner: Thin Nitrile (inspection layer).Outer: Standard Nitrile (sacrificial layer).Provides a visual cue for breach and allows outer glove removal without skin exposure.
Respiratory & Eye Protection[2][3][5][6][7][8]
  • Eyes: Chemical Splash Goggles (Indirect Vent) are mandatory if handling the liquid phase outside a hood.[3] Safety glasses are acceptable only if working strictly behind a fume hood sash.[3]

  • Respiratory:

    • Primary Control: Fume Hood (Face velocity: 80–100 fpm).[3]

    • Secondary Control (Spill/Maintenance): Half-face respirator with Organic Vapor (OV) cartridges (Black label).[3]

    • Note: The boiling point (~200°C) indicates low volatility at room temperature, but heating generates irritating vapors immediately.[3]

Body Protection
  • Standard: Cotton lab coat (high neck).[3]

  • Transfer/Scale-up: Chemical-resistant apron (Tychem® or PVC) to prevent soak-through to clothing.

Part 3: Operational Protocols

A. Storage & Preparation (The "Darkening" Factor)

This compound is air and light sensitive .[1][3] Improper handling leads to degradation (polymerization/oxidation), turning the clear/yellow liquid dark brown.[3]

  • Receipt: Verify seal integrity. Store in Refrigerator (2-8°C) under an inert atmosphere (Argon/Nitrogen).

  • Thawing: If solid (MP ~15°C), allow the bottle to warm to room temperature inside a desiccator or sealed bag before opening to prevent water condensation, which accelerates degradation.[3]

B. Transfer Techniques (Liquid Phase)

Avoid pouring.[3] Use positive displacement techniques.

  • Syringe Transfer:

    • Purge the source bottle with Nitrogen/Argon balloon.[3]

    • Use a glass syringe with a long stainless steel needle (Luer-lock).[3]

    • Why? Plastic syringes (polypropylene) may swell or leach plasticizers upon prolonged contact with pyrrole derivatives.[3]

  • Weighing:

    • Tare the receiving flask with solvent before addition if possible.[3]

    • Add the aldehyde directly into the solvent to dilute the vapor pressure and heat of solution.[3]

Part 4: Emergency Response & Waste Management[4]

Spill Response Workflow

Scenario: 50 mL bottle drop in the aisle.

  • Evacuate & Ventilate: Clear the immediate area.[3] Open lab ventilation max/purge.

  • PPE Up: Don Butyl gloves (or double nitrile if unavailable) and respiratory protection (OV cartridge).[3]

  • Contain: Encircle the spill with Vermiculite or Sand .[3] Do not use combustible materials (sawdust) as aldehydes can be flammable/reactive.[3]

  • Absorb: Cover the liquid completely.[3] Allow 5 minutes for absorption.

  • Collect: Scoop into a wide-mouth HDPE waste jar. Label "Hazardous Waste: Aldehyde/Pyrrole - Flammable."[3]

  • Decontaminate: Scrub the surface with a soap/water solution.[3]

Waste Disposal[1][2][4][6][8][9][10][11]
  • Classification: Ignitable (D001) and potentially Toxic.[3]

  • Method: Dissolve in a combustible solvent (e.g., acetone or ethanol) and send for Incineration equipped with an afterburner and scrubber.[3]

  • Prohibited: Do not pour down the drain.[3] Toxic to aquatic life.[3][4]

Part 5: Visualizations

Diagram 1: PPE Selection Decision Tree

A logical flow to determine the correct protective gear based on the task.[3]

PPE_SelectionStartStart: Define ActivityCheckStatePhysical State?Start->CheckStateSolidSolid (<15°C)CheckState->SolidCold StorageLiquidLiquid (>15°C)CheckState->LiquidRoom TempStandardStandard Handling(In Fume Hood)Solid->StandardTaskTypeExposure Risk?Liquid->TaskTypeTaskType->StandardClosed TransferHighRiskSpill / Heating / Outside HoodTaskType->HighRiskOpen / Splash RiskPPE_Level1PPE LEVEL 1:- Nitrile Gloves (Double)- Safety Glasses- Lab CoatStandard->PPE_Level1PPE_Level2PPE LEVEL 2:- Butyl or Laminate Gloves- Chemical Goggles- OV Respirator (if outside hood)HighRisk->PPE_Level2

Caption: Decision matrix for selecting appropriate PPE based on physical state and operational risk.

Diagram 2: Spill Response Logic

Self-validating workflow for safe containment.

Spill_ResponseAlert1. Alert & Evacuate(Minimize Inhalation)Assess2. Assess Volume& LocationAlert->AssessPPE3. Don PPE(Butyl/Laminate + Resp)Assess->PPEContain4. Containment(Vermiculite/Sand)PPE->ContainClean5. Collect & Label(Hazardous Waste)Contain->Clean

Caption: Step-by-step spill response protocol prioritizing respiratory safety and containment.

References

  • Thermo Fisher Scientific. (2021).[3] Safety Data Sheet: this compound. Retrieved from

  • PubChem. (n.d.).[3][5] Compound Summary: this compound (CID 14504). National Library of Medicine.[3] Retrieved from

  • Ansell. (2022).[3] Chemical Resistance Guide: Permeation & Degradation Data. (Used for chemical analogy of pyrrole/aldehyde derivatives).[3][6] Retrieved from

  • Sigma-Aldrich. (2023).[3] Product Specification & Handling: 1-Methyl-2-pyrrolecarboxaldehyde. Retrieved from

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.